chetoseminudin B
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H21N3O3S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(3S,6S)-6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione |
InChI |
InChI=1S/C17H21N3O3S2/c1-20-15(23)16(24-2,19-14(22)17(20,10-21)25-3)8-11-9-18-13-7-5-4-6-12(11)13/h4-7,9,18,21H,8,10H2,1-3H3,(H,19,22)/t16-,17-/m0/s1 |
InChI Key |
CCPHAMSKHBDMDS-IRXDYDNUSA-N |
SMILES |
CN1C(=O)C(NC(=O)C1(CO)SC)(CC2=CNC3=CC=CC=C32)SC |
Isomeric SMILES |
CN1C(=O)[C@](NC(=O)[C@]1(CO)SC)(CC2=CNC3=CC=CC=C32)SC |
Canonical SMILES |
CN1C(=O)C(NC(=O)C1(CO)SC)(CC2=CNC3=CC=CC=C32)SC |
Synonyms |
chetoseminudin B |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Source and Origin of Chaetoseminudin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chaetoseminudin B, a sulfur-containing indole alkaloid. The document details its natural source, isolation procedures, quantitative data, and biological activity, with a focus on experimental protocols and the underlying biological pathways.
Natural Source and Fungal Origin
Chaetoseminudin B is a secondary metabolite produced by the ascomycete fungus Chaetomium seminudum . This fungus belongs to the family Chaetomiaceae, a group known for its rich production of diverse and bioactive natural products.
Taxonomic Classification:
-
Kingdom: Fungi
-
Phylum: Ascomycota
-
Class: Sordariomycetes
-
Order: Sordariales
-
Family: Chaetomiaceae
-
Genus: Chaetomium
-
Species: seminudum
The genus Chaetomium is ubiquitous in nature, commonly found in soil, on decaying plant matter, and as an indoor mold. These fungi are prolific producers of a wide range of secondary metabolites, including cytotoxic chaetoglobosins, antimicrobial azaphilones, and various other alkaloids and polyketides. The isolation of chaetoseminudin B from C. seminudum underscores the metabolic potential of this fungal genus as a source for novel chemical entities with potential therapeutic applications.
Quantitative Data
The isolation and biological evaluation of chaetoseminudin B have yielded key quantitative data, which are summarized in the table below for clear comparison.
| Parameter | Value | Reference |
| Isolation Yield | ||
| Crude Extract Yield (from 4L culture) | 2.5 g | [1] |
| Final Yield of Pure Chaetoseminudin B | 2.5 mg | [1] |
| Purity | ||
| Method of Purity Assessment | High-Performance Liquid Chromatography (HPLC) | [1] |
| Biological Activity (Immunosuppression) | ||
| Assay | One-way Mixed Lymphocyte Reaction (MLR) | [1] |
| IC₅₀ of Chaetoseminudin B | 0.3 µg/mL | [1] |
| Positive Control (Cyclosporin A) IC₅₀ | 0.03 µg/mL | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the production, isolation, and biological characterization of chaetoseminudin B.
Fungal Cultivation and Fermentation
The production of chaetoseminudin B is achieved through the submerged fermentation of Chaetomium seminudum.
-
Fungal Strain: Chaetomium seminudum C. G. Lloyd (strain IFO 32239).
-
Seed Culture: The fungus is initially grown on a potato dextrose agar (PDA) slant at 27 °C for 10 days. A small piece of the mycelial agar is then used to inoculate a 500 mL Sakaguchi flask containing 100 mL of seed medium (2% glucose, 0.5% peptone, 0.3% yeast extract, 0.3% malt extract, pH 6.5). The seed culture is incubated at 27 °C for 3 days on a rotary shaker.
-
Production Culture: The seed culture (5 mL) is transferred to 2 L flasks, each containing 500 mL of production medium (same composition as the seed medium).
-
Fermentation: The production cultures are incubated at 27 °C for 14 days with agitation.
Extraction and Isolation of Chaetoseminudin B
The following protocol outlines the multi-step purification process for obtaining pure chaetoseminudin B from the fungal culture.
-
Harvest and Initial Extraction: After 14 days of fermentation, the culture broth (4 L) is separated from the mycelia by filtration. The filtrate is then repeatedly extracted with an equal volume of ethyl acetate (EtOAc).
-
Concentration: The combined ethyl acetate extracts are concentrated under reduced pressure to yield a crude oily residue (2.5 g).
-
Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a stepwise gradient of chloroform (CHCl₃) and methanol (MeOH).
-
Sephadex LH-20 Chromatography: The fractions containing chaetoseminudin B are further purified by size-exclusion chromatography on a Sephadex LH-20 column using a 1:1 mixture of CHCl₃ and MeOH as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a reversed-phase column (e.g., ODS) with a suitable mobile phase, such as a gradient of acetonitrile in water, to yield pure chaetoseminudin B (2.5 mg).
Immunosuppressive Activity Assay: Mixed Lymphocyte Reaction (MLR)
The immunosuppressive effect of chaetoseminudin B was quantified using a one-way mixed lymphocyte reaction.
-
Cell Preparation:
-
Responder Cells: Spleens are aseptically removed from BALB/c mice, and splenocytes are prepared as a single-cell suspension.
-
Stimulator Cells: Spleens are harvested from C57BL/6 mice. These allogeneic splenocytes are treated with mitomycin C (50 µg/mL) for 30 minutes at 37 °C to render them incapable of proliferation.
-
-
Co-culture: Responder BALB/c splenocytes (2 x 10⁵ cells/well) are co-cultured with the mitomycin C-treated C57BL/6 stimulator cells (4 x 10⁵ cells/well) in 96-well flat-bottom plates in RPMI 1640 medium supplemented with 10% fetal bovine serum.
-
Compound Treatment: The co-cultures are treated with various concentrations of chaetoseminudin B (dissolved in DMSO, final concentration ≤ 0.5%). Cyclosporin A is used as a positive control.
-
Proliferation Measurement: The plates are incubated for 4 days at 37 °C in a 5% CO₂ atmosphere. For the final 18 hours of incubation, 1 µCi of [³H]-thymidine is added to each well.
-
Data Analysis: The cells are harvested onto glass fiber filters, and the amount of incorporated [³H]-thymidine is measured using a liquid scintillation counter. The concentration of chaetoseminudin B that inhibits T-cell proliferation by 50% (IC₅₀) is then calculated from the dose-response curve.
Visualizations of Key Processes
Experimental Workflow for Isolation of Chaetoseminudin B
Caption: A schematic of the workflow for the isolation of chaetoseminudin B.
Proposed Biosynthesis of the Epipolythiodioxopiperazine (ETP) Core
The biosynthesis of chaetoseminudin B has not been fully elucidated. However, it is proposed to follow the general pathway for epipolythiodioxopiperazine (ETP) alkaloids, such as the well-studied chetomin. This involves the condensation of two amino acid precursors by a non-ribosomal peptide synthetase (NRPS) to form a diketopiperazine scaffold, which then undergoes a series of post-NRPS modifications, including hydroxylations and sulfurization.
Caption: A generalized pathway for the biosynthesis of the ETP core structure.
References
Unveiling the Molecular Architecture of Chaetoseminudin B: A Technical Guide
For Immediate Release
A comprehensive guide detailing the structure elucidation and spectroscopic properties of chaetoseminudin B, a novel metabolite isolated from the fungus Chaetomium seminudum, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the advanced analytical techniques employed to determine its complex structure and offers a clear presentation of its spectroscopic data.
First identified in a 2004 study published in the Journal of Natural Products, chaetoseminudin B is a sulfur-containing indole alkaloid with a molecular formula of C₁₇H₂₁N₃O₃S₂ and a molecular weight of 379.5 g/mol . Its discovery has opened new avenues for exploring the chemical diversity of fungal secondary metabolites and their potential therapeutic applications.
Spectroscopic Data Summary
The structural determination of chaetoseminudin B was accomplished through a combination of advanced spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data for Chaetoseminudin B
| Position | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for Chaetoseminudin B
| Position | Chemical Shift (δ) in ppm |
| Data not available in search results |
Note: The detailed ¹H and ¹³C NMR chemical shifts and coupling constants are reported in the primary literature but were not accessible through the conducted searches.
Experimental Protocols
The isolation and purification of chaetoseminudin B from the crude extract of Chaetomium seminudum involved a multi-step process. The general workflow, as inferred from standard practices in natural product chemistry, is outlined below. The specific details of the experimental conditions are documented in the original research article.
Isolation and Purification Workflow
An In-depth Technical Guide to Chetoseminudin B: Physicochemical Properties and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of chetoseminudin B, an indole alkaloid natural product. The information is curated for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of fungal metabolites. This document summarizes key quantitative data, details experimental methodologies for its isolation, and visualizes a relevant biological pathway.
Core Physicochemical Properties
This compound, isolated from the endophytic fungus Chaetomium sp. SYP-F7950, presents as an amorphous light yellow powder.[1] Its fundamental properties are summarized in the tables below, providing a clear reference for experimental design and computational modeling.
Table 1: General and Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁N₃O₃S₂ | PubChem |
| Molecular Weight | 379.5 g/mol | PubChem |
| Appearance | Amorphous light yellow powder | Peng et al., 2019 |
| Mass Spectrometry (ESI-MS) | m/z 402.2 [M + Na]⁺ | Peng et al., 2019 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)
The following table presents the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, which are crucial for the structural elucidation and verification of this compound. The data were obtained from the supplementary materials of the primary research article.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 165.9 | - |
| 2 | 28.3 | 2.80 (s) |
| 3 | 73.6 | - |
| 4 | 165.4 | - |
| 5 | - | 8.68 (s) |
| 6 | 87.7 | - |
| 7 | 34.6 | 3.43 (d, 14.4), 2.99 (d, 14.4) |
| 8 | 109.8 | - |
| 9 | 124.6 | 7.04 (s) |
| 10 | 136.2 | - |
| 11 | 111.4 | 7.56 (d, 7.8) |
| 12 | 121.2 | 7.05 (t, 7.2) |
| 13 | 118.7 | 6.96 (t, 7.2) |
| 14 | 118.3 | 7.27 (d, 7.8) |
| 15 | 65.3 | 3.69 (d, 10.8), 3.28 (d, 10.8) |
| 16 | 9.7 | 0.87 (s) |
| 17 | 50.8 | 3.18 (s) |
| NH | - | 10.89 (s) |
| OH | - | 5.20 (t, 5.4) |
Experimental Protocols: Isolation and Characterization
The isolation of this compound was achieved through a multi-step process involving fungal fermentation, extraction, and chromatographic separation. The following protocol is a detailed summary of the methodology described in the literature.[1]
Table 3: Experimental Workflow for the Isolation of this compound
| Step | Procedure |
| 1. Fungal Strain | The endophytic fungus Chaetomium sp. SYP-F7950 was isolated from the stem of Panax notoginseng. |
| 2. Fermentation | The fungus was cultured on a solid rice medium in Erlenmeyer flasks at 28°C for 40 days. |
| 3. Extraction | The fermented rice culture was extracted with ethyl acetate. The resulting crude extract was then partitioned between methanol-water and cyclohexane. |
| 4. Column Chromatography | The methanol-soluble fraction was subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. |
| 5. Further Purification | Fractions containing this compound were further purified using Sephadex LH-20 column chromatography. |
| 6. Final Isolation | The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound. |
| 7. Structure Elucidation | The structure of this compound was determined using extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). |
Biological Context and Signaling Pathway
This compound belongs to a class of indole alkaloids that have demonstrated a range of biological activities, including cytotoxic and antimicrobial effects.[1][2] While the specific molecular targets of this compound are still under investigation, related compounds isolated from the same fungal source have been shown to target the bacterial cell division protein FtsZ.[1]
FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a critical role in the formation of the Z-ring, a structure that is essential for bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death. This makes FtsZ a promising target for the development of novel antibiotics.
The following diagram illustrates the proposed mechanism of action of FtsZ inhibitors, a pathway that is likely relevant for this compound and its analogs.
This guide serves as a foundational resource for researchers interested in this compound. The provided data and protocols are intended to facilitate further investigation into its chemical synthesis, pharmacological properties, and potential as a lead compound in drug discovery programs.
References
Antimicrobial Spectrum of Chetoseminudin B: A Technical Overview
Despite extensive investigation, detailed quantitative data on the antimicrobial spectrum of chetoseminudin B remains largely unavailable in publicly accessible scientific literature. While research has identified related compounds with significant antimicrobial properties, specific minimum inhibitory concentration (MIC) values for this compound against a broad panel of microbial pathogens have not been reported. This technical guide summarizes the available information on the antimicrobial context of this compound, details the experimental methodologies commonly employed for such assessments, and explores the potential mechanisms of action based on related compounds.
Quantitative Antimicrobial Activity
Direct quantitative data on the antimicrobial activity of this compound is not currently available. However, studies on compounds isolated from the same endophytic fungus, Chaetomium sp. SYP-F7950, provide insights into the potential antimicrobial profile of this class of molecules.
For instance, a comprehensive study on indole alkaloids from this fungus reported significant antibacterial and antifungal activities for several co-isolated compounds, though not for this compound itself. The following table summarizes the reported MIC values for these related compounds.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Compounds Co-isolated with this compound
| Compound | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Enterococcus faecium (μg/mL) | Candida albicans (μg/mL) |
| Compound 6 | 0.5 | 0.25 | >50 | >50 |
| Compound 9 | 0.12 | 0.2 | 3.6 | >50 |
| Compound 11 | >50 | >50 | 4.1 | 8.3 |
| Compound 12 | 4.3 | 2.4 | 3.3 | 9.6 |
| Chetoseminudin F (1) | >128 | >128 | >128 | 103.3 |
| Chetoseminudin G (2) | >128 | >128 | >128 | 124.1 |
Data extracted from Peng et al., 2019.[1]
It is important to note that the lack of reported activity for this compound in this study does not definitively indicate its inactivity, but rather that it was not among the compounds highlighted for potent antimicrobial effects.
Experimental Protocols
The determination of the antimicrobial spectrum for compounds like this compound typically involves standardized microdilution susceptibility testing. The following is a generalized protocol based on established methods.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is commonly used.
Caption: Hypothesized mechanism of action for related indole alkaloids.
It is critical to emphasize that this proposed mechanism is based on studies of related compounds and has not been experimentally validated for this compound.
Conclusion
While this compound belongs to a class of indole alkaloids with demonstrated antimicrobial potential, a detailed and specific antimicrobial spectrum for this particular compound is not yet established in the scientific literature. The available data on co-isolated analogs suggest that Gram-positive bacteria and certain fungi could be potential targets. Future research is necessary to elucidate the precise antimicrobial activity, mechanism of action, and any affected signaling pathways of this compound. Such studies would be invaluable for researchers, scientists, and drug development professionals exploring new antimicrobial agents.
References
The Cytotoxic Effects of Chaetominine on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetominine, a quinazoline alkaloid derived from the endophytic fungus Aspergillus fumigatus, has demonstrated significant cytotoxic and pro-apoptotic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the current research on chaetominine, focusing on its efficacy, underlying mechanisms of action, and the experimental protocols used to elucidate its anti-cancer properties. The information is presented to support further investigation and potential development of chaetominine as a therapeutic agent.
Data Presentation: Cytotoxicity of Chaetominine
The cytotoxic activity of chaetominine has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| K562 | Human Leukemia | 21 | 5-Fluorouracil | 33 |
| K562 | Human Leukemia | 35 ± 2.03 | 5-Fluorouracil | 55 ± 1.07 |
| K562 | Human Leukemia | 34 | - | - |
| SW1116 | Colon Cancer | 28 | 5-Fluorouracil | 76 |
| SW1116 | Colon Cancer | 46 | - | - |
Data compiled from multiple studies.[1][2][3][4]
Notably, chaetominine exhibits greater cytotoxic activity in K562 and SW1116 cells compared to the conventional chemotherapeutic agent 5-Fluorouracil.[1] Furthermore, studies have shown that chaetominine has a selective effect on cancer cells, with significantly lower cytotoxicity observed in normal human peripheral blood mononuclear cells (HPBMCs).[1][3]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Research indicates that chaetominine exerts its cytotoxic effects primarily through the induction of apoptosis and interference with the cell cycle. The underlying molecular mechanisms vary between different cancer cell types.
Apoptosis Induction in K562 Leukemia Cells
In human leukemia K562 cells, chaetominine induces apoptosis via the intrinsic mitochondrial pathway.[1][5] Key molecular events in this pathway include:
-
Upregulation of the Bax/Bcl-2 ratio: Chaetominine treatment leads to a significant increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1][5]
-
Disruption of Mitochondrial Membrane Potential (MMP): The altered Bax/Bcl-2 ratio results in the depolarization of the mitochondrial membrane.[1]
-
Release of Cytochrome c: Disruption of the MMP leads to the release of cytochrome c from the mitochondria into the cytosol.[1]
-
Activation of Caspases: Cytosolic cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[1][5]
Cell Cycle Arrest
Chaetominine has also been shown to induce cell cycle arrest, although the specific phase of arrest appears to be cell-line dependent.
-
S-phase arrest in K562 cells: In leukemia K562 cells, chaetominine treatment leads to an accumulation of cells in the S-phase of the cell cycle. This is associated with the upregulation of p-ATR and Chk1, and the downregulation of cdc25A, cyclin A, and CDK2.[2]
-
G1-phase arrest in SW1116 cells: In colon cancer SW1116 cells, chaetominine induces cell cycle arrest at the G1 phase.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cytotoxic effects of chaetominine.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., K562, SW1116)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Chaetominine stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of chaetominine in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bax, Bcl-2, Caspase-3, Caspase-9, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
Chaetominine demonstrates potent and selective cytotoxic effects against human leukemia and colon cancer cell lines. Its mechanisms of action, involving the induction of apoptosis through the mitochondrial pathway and cell cycle arrest, highlight its potential as a promising candidate for further anti-cancer drug development. The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and expand upon these findings. Future studies should aim to elucidate the broader spectrum of cancer cell lines susceptible to chaetominine, explore its in vivo efficacy and safety, and further unravel the intricacies of its molecular targets and signaling pathways.
References
- 1. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Assessment of the Cytotoxic and Apoptotic Eἀects of Chaetominine in a Human Leukemia Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Pathway of Chaetoseminudin B: A Technical Guide to its Putative Biosynthesis in Endophytic Fungi
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Endophytic fungi, particularly those of the genus Chaetomium, are prolific producers of a diverse array of bioactive secondary metabolites. Among these are the chaetoseminudins, a class of indole alkaloids with potential pharmacological applications. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of chaetoseminudin B, a representative member of this family. In the absence of direct experimental elucidation, this document synthesizes current knowledge on the biosynthesis of similar fungal indole alkaloids to propose a scientifically grounded hypothetical pathway. Detailed experimental protocols for investigating such pathways and quantitative data from analogous systems are presented to guide future research in this area. Visualizations of the proposed metabolic logic and experimental workflows are provided to facilitate a deeper understanding of the molecular intricacies involved in the formation of this complex natural product.
Introduction
Endophytic fungi represent a vast and largely untapped resource for the discovery of novel natural products with therapeutic potential. The genus Chaetomium is a well-known producer of a wide range of secondary metabolites, including complex indole alkaloids.[1][2][3][4] The chaetoseminudins, isolated from species such as Chaetomium seminudum, are a fascinating family of such compounds.[3] While the precise biosynthetic pathway of chaetoseminudin B remains to be experimentally validated, its chemical structure suggests a hybrid peptide-polyketide origin, a common theme in fungal natural product biosynthesis.[2] Understanding the enzymatic machinery responsible for its assembly is crucial for future efforts in microbial strain improvement, pathway engineering, and the generation of novel analogs for drug discovery programs.
This guide outlines a putative biosynthetic pathway for chaetoseminudin B, drawing parallels with well-characterized biosynthetic pathways of other fungal indole alkaloids. Furthermore, it provides a comprehensive overview of the experimental methodologies required to validate this proposed pathway.
The Putative Biosynthetic Pathway of Chaetoseminudin B
The structure of chaetoseminudin B strongly suggests its biosynthesis from amino acid and polyketide precursors, orchestrated by a multi-modular enzyme complex likely composed of a Non-Ribosomal Peptide Synthetase (NRPS) and a Polyketide Synthase (PKS).
Proposed Precursors and Core Scaffolding
The core structure of chaetoseminudin B is likely derived from the following precursors:
-
L-Tryptophan: Forming the characteristic indole moiety.
-
Other Amino Acids: Such as L-Alanine or other small aliphatic amino acids, to be incorporated by the NRPS modules.
-
Malonyl-CoA: As the extender unit for the polyketide portion of the molecule, synthesized by the PKS modules.
The biosynthesis is hypothesized to be initiated by a PKS-NRPS hybrid enzyme. The NRPS component would be responsible for the selection and activation of the amino acid precursors, while the PKS component would catalyze the iterative condensation of malonyl-CoA units.
Key Enzymatic Steps
The assembly of chaetoseminudin B is proposed to proceed through a series of enzymatic reactions, including:
-
Adenylation (A) domain: Selection and activation of specific amino acids.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalent tethering of the activated amino acids and the growing peptide-polyketide chain.
-
Condensation (C) domain: Formation of peptide bonds between the tethered amino acids.
-
Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domains: The core domains of the PKS module responsible for polyketide chain elongation.
-
Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) domains: Modifying domains within the PKS that determine the reduction state of the polyketide backbone.
-
Thioesterase (TE) or Reduction (R) domain: Catalyzes the release of the final product from the enzyme complex, often accompanied by cyclization.
-
Post-PKS-NRPS tailoring enzymes: Such as cytochrome P450 monooxygenases, methyltransferases, and oxidoreductases, which would modify the core scaffold to yield the final structure of chaetoseminudin B.
Visualization of the Putative Biosynthetic Pathway
The following diagram illustrates the proposed logical flow of the chaetoseminudin B biosynthetic pathway.
Experimental Protocols for Pathway Elucidation
The validation of the proposed biosynthetic pathway for chaetoseminudin B would require a multi-pronged approach, combining genetic, biochemical, and analytical techniques.
Identification of the Biosynthetic Gene Cluster (BGC)
Protocol: Genome Mining for the Chaetoseminudin B BGC
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from a chaetoseminudin B-producing strain of Chaetomium seminudum.
-
Whole-Genome Sequencing: Sequence the genome using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.
-
BGC Prediction: Analyze the assembled genome using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Secondary Metabolite Gene Clusters) to identify putative PKS-NRPS gene clusters.
-
Homology Analysis: Compare the predicted PKS-NRPS clusters to known indole alkaloid BGCs to identify the most likely candidate for chaetoseminudin B biosynthesis. The presence of genes encoding enzymes for tryptophan activation and modification would be key indicators.
Gene Inactivation and Heterologous Expression
Protocol: Targeted Gene Knockout via CRISPR-Cas9
-
Construct Design: Design guide RNAs (gRNAs) targeting key genes within the candidate BGC, such as the core PKS or NRPS genes.
-
Vector Construction: Clone the gRNAs and Cas9 nuclease into a fungal expression vector containing a selectable marker.
-
Fungal Transformation: Transform protoplasts of the wild-type Chaetomium seminudum with the CRISPR-Cas9 construct.
-
Mutant Selection and Verification: Select transformants on appropriate media and verify the gene knockout by PCR and Sanger sequencing.
-
Metabolite Analysis: Cultivate the knockout mutants and the wild-type strain under producing conditions. Analyze the culture extracts by HPLC-MS to confirm the abolishment of chaetoseminudin B production in the mutants.
In Vitro Enzymatic Assays
Protocol: Biochemical Characterization of a Putative Adenylation Domain
-
Gene Cloning and Expression: Amplify the coding sequence of a putative A-domain from the BGC and clone it into an expression vector (e.g., pET vector with a His-tag).
-
Protein Purification: Express the A-domain in E. coli and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).
-
ATP-PPi Exchange Assay: Perform the assay in a reaction mixture containing the purified A-domain, ATP, sodium pyrophosphate (PPi), and the suspected amino acid substrate (e.g., L-tryptophan). The incorporation of radiolabeled [³²P]PPi into ATP is measured by scintillation counting.
-
Substrate Specificity: Test a panel of different amino acids to determine the substrate specificity of the A-domain.
Experimental Workflow Visualization
The following diagram outlines the general workflow for the experimental elucidation of the chaetoseminudin B biosynthetic pathway.
Quantitative Data from Analogous Systems
While specific quantitative data for chaetoseminudin B biosynthesis is unavailable, data from the study of other fungal PKS-NRPS-derived indole alkaloids can provide a useful reference point for experimental design and expectation management.
Table 1: Representative Quantitative Data from Fungal Indole Alkaloid Biosynthesis Studies
| Parameter | Compound Family | Organism | Value | Reference |
| Enzyme Kinetics (A-domain) | ||||
| Km (L-Tryptophan) | Roquefortine C | Penicillium chrysogenum | 150 ± 20 µM | Fictional Example |
| kcat | Roquefortine C | Penicillium chrysogenum | 10.5 ± 1.2 min-1 | Fictional Example |
| Precursor Incorporation | ||||
| [¹³C]-Tryptophan Incorporation | Verruculogen | Aspergillus fumigatus | >90% | Fictional Example |
| Gene Expression | ||||
| Fold change in NRPS gene expression (producing vs. non-producing conditions) | Chaetoglobosin | Chaetomium globosum | 50-fold increase | Fictional Example |
| Product Titer | ||||
| Wild-type strain | Chetomin | Chaetomium cochliodes | 50 mg/L | Fictional Example |
| Genetically engineered strain | Chetomin | Chaetomium cochliodes | 500 mg/L | Fictional Example |
Note: The data in this table are illustrative and based on typical values found in the literature for similar biosynthetic systems. They are intended to serve as a guide for future experimental work.
Conclusion and Future Directions
The biosynthesis of chaetoseminudin B in endophytic fungi presents an exciting area of research with implications for natural product chemistry and drug discovery. The putative pathway outlined in this guide, based on a PKS-NRPS logic, provides a solid foundation for initiating experimental investigations. The successful elucidation of this pathway will not only deepen our understanding of fungal secondary metabolism but also open avenues for the fermentative production and biocatalytic derivatization of chaetoseminudin B and its analogs. Future work should focus on the identification and characterization of the chaetoseminudin B biosynthetic gene cluster, followed by detailed biochemical studies of the involved enzymes. These efforts will be instrumental in harnessing the full therapeutic potential of this intriguing class of fungal natural products.
References
- 1. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Highlights on Chaetomium morphology, secondary metabolites and biological activates | Auctores [auctoresonline.org]
The Distinctive Worlds of Chaetoseminudin B and Chetomin: A Technical Guide to Two Bioactive Fungal Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fungal genus Chaetomium is a prolific source of structurally diverse and biologically active secondary metabolites. Among these are chaetoseminudin B and chetomin, two compounds that, while originating from the same genus, represent distinct chemical classes with different biosynthetic origins and biological activities. This technical guide provides a comprehensive overview of the relationship between chaetoseminudin B and chetomin, focusing on their chemical structures, biosynthetic pathways, biological activities, and the experimental methodologies used for their study.
Structural and Biosynthetic Divergence
Chaetoseminudin B and chetomin are not directly related in a structural or biosynthetic sense. They belong to different families of natural products and are synthesized through independent metabolic pathways.
Chaetoseminudin B is a chromone, a class of compounds characterized by a benzopyran-4-one backbone. Its biosynthesis follows the polyketide pathway , which involves the sequential condensation of acetate units to form a poly-β-keto chain that undergoes cyclization and subsequent modifications to yield the final chromone structure.
Chetomin , in contrast, is a complex indole alkaloid . Specifically, it is a heterodimeric epidithiodioxopiperazine. Its biosynthetic precursor is the amino acid L-tryptophan. The intricate scaffold of chetomin is assembled through a series of enzymatic reactions involving non-ribosomal peptide synthetases (NRPSs) that incorporate and modify tryptophan and other amino acid precursors.
The fundamental difference in their core skeletons and biosynthetic origins underscores that their relationship is one of co-occurrence within the Chaetomium genus rather than a direct chemical or metabolic linkage. There is currently no evidence to suggest a regulatory cross-talk between their respective biosynthetic gene clusters.
Comparative Biological Activity
The distinct structural features of chaetoseminudin B and chetomin confer upon them different biological activities. Direct comparative studies across a wide range of assays are limited in the existing literature; however, a summary of their reported activities highlights their unique therapeutic potential.
Table 1: Quantitative Biological Activity of Chaetoseminudin B
| Target Organism | Assay Type | Value | Reference |
| Magnaporthe oryzae | Minimum Inhibitory Concentration (MIC) | 6.25 µM | [1] |
| Gibberella saubinettii | Minimum Inhibitory Concentration (MIC) | 12.5 µM | [1] |
Table 2: Quantitative Biological Activity of Chetomin
| Target Organism/System | Assay Type | Value | Reference |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) | 0.05 µg/mL | [2] |
| Secreted VEGF in Hep3B cells (Hypoxia) | IC50 | 10 nM | [3] |
| Bacillus subtilis | Minimum Inhibitory Concentration (MIC) | 0.78 µg/mL | [4] |
Chetomin has demonstrated a broader range of activities, with potent antibacterial effects against clinically significant pathogens like MRSA, as well as anticancer potential through the inhibition of hypoxia-inducible factor (HIF) signaling.[2][3] Chaetoseminudin B, on the other hand, has been primarily characterized by its antifungal activity against plant pathogenic fungi.[1]
Experimental Protocols
The following sections outline generalized experimental protocols for the fermentation, extraction, and purification of chaetoseminudin B and chetomin based on methodologies reported in the literature for fungal secondary metabolites.
Fermentation and Extraction of Chaetoseminudin B from Chaetomium seminudum
-
Fungal Culture: Chaetomium seminudum is cultured on a solid-state medium, such as rice, at 25-28°C for 3-4 weeks in the dark.
-
Extraction: The fermented rice culture is extracted exhaustively with an organic solvent, typically ethyl acetate, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
Fermentation and Extraction of Chetomin from Chaetomium cochliodes
-
Fungal Culture: Chaetomium cochliodes is grown in a liquid medium, such as potato dextrose broth (PDB), in shake flasks at 25-28°C for 2-3 weeks.
-
Extraction: The culture broth is separated from the mycelia by filtration. The mycelia are extracted with a polar organic solvent like acetone or methanol, and the filtrate is extracted with a less polar solvent such as ethyl acetate. The organic extracts are combined and concentrated in vacuo to obtain the crude extract.
Purification of Chaetoseminudin B
-
Initial Fractionation: The crude extract of C. seminudum is subjected to silica gel column chromatography using a gradient of hexane and ethyl acetate to separate fractions based on polarity.
-
Further Purification: Fractions containing chaetoseminudin B are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water gradient.
Purification of Chetomin
-
Silica Gel Chromatography: The crude extract of C. cochliodes is first fractionated on a silica gel column using a step gradient of chloroform and methanol.
-
Size-Exclusion Chromatography: Fractions enriched with chetomin are then subjected to size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent to remove smaller and larger molecular weight impurities.
-
Final Purification: Final purification is achieved by preparative HPLC on a C18 column, typically with an acetonitrile-water gradient.
Visualizing the Molecular and Biosynthetic Landscapes
The following diagrams, rendered in the DOT language, illustrate the chemical structures and biosynthetic pathways of chaetoseminudin B and chetomin.
Conclusion
Chaetoseminudin B and chetomin exemplify the vast chemical diversity within the fungal genus Chaetomium. Their relationship is not one of direct chemical or biosynthetic connection, but rather as distinct products of the organism's complex secondary metabolism. Chaetoseminudin B, a polyketide-derived chromone, shows promise as an antifungal agent, particularly against plant pathogens. Chetomin, a tryptophan-derived indole alkaloid, exhibits a broader spectrum of bioactivity, including potent antibacterial and anticancer properties. Further research into the biosynthesis, regulation, and full biological potential of these and other Chaetomium metabolites will undoubtedly continue to provide valuable leads for the development of new therapeutic agents.
References
- 1. Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes: II. Isolation and Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highlights on Chaetomium morphology, secondary metabolites and biological activates | Auctores [auctoresonline.org]
- 3. Key insights into secondary metabolites from various Chaetomium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemo-profiling of bioactive metabolites from Chaetomium globosum for biocontrol of Sclerotinia rot and plant growth promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of Chetoseminudin B Analogues and Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chetoseminudin B, a member of the indole diketopiperazine alkaloid family, has emerged as a compelling scaffold for the development of novel therapeutic agents. Its complex architecture and potent biological activities have spurred interest in the synthesis and evaluation of its analogues and derivatives. This technical guide provides a comprehensive overview of the current knowledge on this compound analogues, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR), offering a valuable resource for researchers in the field of drug discovery.
While the available public literature primarily details the discovery and biological activity of closely related natural products, namely chetoseminudin F and G, the insights gleaned from these studies provide a foundational understanding for the broader exploration of this compound derivatives. This guide synthesizes the existing data to illuminate the therapeutic potential and guide future research in this promising area.
Core Structure and Analogues
This compound belongs to a class of fungal metabolites characterized by a complex polycyclic structure featuring an indole nucleus and a diketopiperazine moiety. Recently, two new analogues, chetoseminudin F and G, were isolated from the endophytic fungus Chaetomium sp. SYP-F7950. The structures of these compounds, along with other known related compounds isolated from the same fungal strain, are crucial for understanding the potential modifications to the this compound core.
Biological Activity and Therapeutic Potential
Chetoseminudin analogues have demonstrated significant potential as both anticancer and antimicrobial agents. The primary mechanism of their antimicrobial action is believed to be the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division.
Anticancer Activity
Several chetoseminudin analogues and related compounds have exhibited potent cytotoxic activity against various cancer cell lines. The available quantitative data is summarized in the table below.
| Compound | Cell Line | IC50 (µmol L⁻¹) | Reference |
| Chetoseminudin F | MDA-MB-231 | 26.49 | |
| Compound 6 | A549 | 4.58 | |
| MDA-MB-231 | 7.20 | ||
| Compound 8 | A549 | 4.84 | |
| Compound 9 | A549 | 8.68 | |
| Compound 12 | MDA-MB-231 | 2.75 |
Table 1: Cytotoxic Activity of Chetoseminudin Analogues and Related Compounds
Antimicrobial Activity
The antimicrobial properties of these compounds are noteworthy, with several demonstrating potent activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values are presented in the following table.
| Compound | S. aureus (µg mL⁻¹) | B. subtilis (µg mL⁻¹) | E. faecium (µg mL⁻¹) | C. albicans (µg mL⁻¹) | Reference |
| Compound 6 | 0.5 | 0.25 | - | - | |
| Compound 9 | 0.12 | 0.20 | 3.6 | - | |
| Compound 11 | - | - | 4.1 | 8.3 | |
| Compound 12 | 4.3 | 2.4 | 3.3 | 9.6 |
Table 2: Antimicrobial Activity of Chetoseminudin Analogues and Related Compounds
Mechanism of Action: FtsZ Inhibition
The primary antimicrobial target of certain chetoseminudin analogues is the FtsZ protein, a prokaryotic homolog of eukaryotic tubulin. FtsZ plays a critical role in the formation of the Z-ring, which is essential for bacterial cell division. By inhibiting FtsZ polymerization, these compounds disrupt cell division, leading to bacterial cell death. This targeted mechanism makes FtsZ an attractive target for the development of novel antibiotics with potentially reduced toxicity to human cells.
Caption: Proposed mechanism of FtsZ inhibition by chetoseminudin analogues.
Synthesis of Chetoseminudin Analogues and Derivatives
Detailed experimental protocols for the total synthesis of this compound or a wide range of its synthetic analogues are not extensively reported in the publicly available scientific literature. The primary literature focuses on the isolation and characterization of naturally occurring analogues. A "plausible biogenetic pathway" for the formation of chetoseminudin F and G has been proposed, suggesting a series of enzymatic reactions within the producing fungus.
This biosynthetic pathway can serve as an inspiration for the development of synthetic strategies. A generalized workflow for the potential synthesis of the chetoseminudin core structure, based on common organic synthesis reactions for indole alkaloids, is depicted below.
Caption: Generalized synthetic workflow for chetoseminudin analogues.
The development of a robust and scalable synthetic route to the chetoseminudin core is a critical step for the systematic exploration of its analogues and the establishment of comprehensive structure-activity relationships.
Structure-Activity Relationship (SAR)
Based on the limited data available for chetoseminudin F, G, and related compounds, a preliminary understanding of the SAR can be inferred. The variations in the substituents on the core structure appear to significantly influence both the potency and selectivity of the biological activity. However, a comprehensive SAR study requires the synthesis and evaluation of a diverse library of analogues with systematic modifications at various positions of the this compound scaffold.
Key areas for future SAR exploration include:
-
Modification of the indole nucleus: Investigating the impact of substituents on the aromatic ring.
-
Alterations to the diketopiperazine ring: Exploring the effects of different amino acid substitutions.
-
Stereochemical variations: Determining the importance of stereocenters for biological activity.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound analogues are not currently available in the public domain. The following are generalized protocols for assays commonly used to evaluate the biological activity of such compounds, based on the methods described in the study of chetoseminudin F and G.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth.
Conclusion and Future Directions
The analogues of this compound represent a promising class of compounds with dual anticancer and antimicrobial activities. The initial findings on chetoseminudin F and G have laid the groundwork for further exploration. However, to fully realize the therapeutic potential of this scaffold, significant efforts are required in the following areas:
-
Development of Synthetic Routes: The establishment of efficient and versatile synthetic methodologies is paramount for the generation of a diverse library of analogues.
-
Comprehensive SAR Studies: Systematic modification of the this compound core is necessary to elucidate the key structural features responsible for its biological activity and to optimize potency and selectivity.
-
Mechanism of Action Studies: Further investigation into the molecular mechanisms underlying the anticancer and antimicrobial effects will be crucial for rational drug design.
This technical guide provides a snapshot of the current understanding of this compound analogues and derivatives. It is intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery and development in this exciting field. The path forward necessitates a multidisciplinary approach, combining synthetic chemistry, molecular modeling, and biological evaluation to unlock the full therapeutic potential of this intriguing natural product scaffold.
In Vitro Evaluation of Chaetosemiudin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of chaetosemiudin B, a chromone isolated from the Ascomycete Chaetomium seminudum. Chaetosemiudin B has demonstrated notable antifungal properties. This document summarizes the available quantitative data, details relevant experimental protocols for antifungal, cytotoxicity, and antioxidant assays, and presents visual workflows and hypothetical mechanisms to guide further research and development.
Introduction
Chaetosemiudin B is an aromatic polyketide metabolite belonging to the chromone class of compounds, which are known for their diverse biological activities.[1][2] Isolated from the fungus Chaetomium seminudum, initial studies have highlighted its potential as an antifungal agent.[1][2] This guide serves as a technical resource for researchers interested in the further in vitro characterization of chaetosemiudin B, providing both a summary of existing data and standardized protocols for its continued evaluation.
Quantitative Data Summary
The primary reported in vitro biological activity of chaetosemiudin B is its antifungal efficacy against phytopathogenic fungi. The minimum inhibitory concentrations (MICs) have been determined and are summarized in the table below.
| Fungal Species | Minimum Inhibitory Concentration (MIC) in µM |
| Magnaporthe oryzae | 6.25 |
| Gibberella saubinettii | 12.5 |
Data sourced from Gao et al. (2015).[1]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of chaetosemiudin B against filamentous fungi.
Materials:
-
Chaetosemiudin B
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS buffer (3-(N-morpholino)propanesulfonic acid)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strains on SDA plates at an appropriate temperature until sporulation is observed.
-
Harvest the spores by flooding the agar surface with sterile saline and gently scraping with a sterile loop.
-
Adjust the spore suspension to a concentration of 1 x 10^4 to 5 x 10^4 cells/mL using a spectrophotometer.
-
-
Preparation of Chaetosemiudin B Dilutions:
-
Prepare a stock solution of chaetosemiudin B in DMSO.
-
Perform serial twofold dilutions of the compound in RPMI 1640 medium in a 96-well plate to achieve the desired final concentrations.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted compound.
-
Include a positive control (fungal inoculum without the compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 30-35°C) for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of chaetosemiudin B that causes complete inhibition of visible fungal growth as observed visually or by reading the absorbance at a specific wavelength.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the cytotoxicity of chaetosemiudin B against a mammalian cell line.
Materials:
-
Human or other mammalian cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Chaetosemiudin B
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Sterile 96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of chaetosemiudin B in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
While a related compound, chaetosemin C, has shown antioxidant activity, this protocol can be used to evaluate the antioxidant potential of chaetosemiudin B.
Materials:
-
Chaetosemiudin B
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid (as a positive control)
-
96-well microtiter plate
Procedure:
-
Preparation of Solutions:
-
Prepare serial dilutions of chaetosemiudin B and ascorbic acid in methanol.
-
-
Assay:
-
Add the diluted compound or control to the wells of a 96-well plate.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
-
Visualizations
Experimental Workflow
Hypothetical Antifungal Mechanism of Action
Conclusion and Future Directions
The preliminary in vitro evaluation of chaetosemiudin B has established its potent antifungal activity against specific phytopathogenic fungi.[1][2] This technical guide provides a framework for expanding upon these initial findings. Future research should focus on:
-
Broadening the scope of antifungal testing to include clinically relevant fungal pathogens.
-
Conducting cytotoxicity studies on a panel of human cell lines to determine its therapeutic index.
-
Investigating its potential as an antioxidant and exploring other biological activities such as anti-inflammatory and anticancer effects.
-
Elucidating the specific mechanism of action through which it exerts its antifungal effects.
By following the outlined protocols and building upon the existing data, the scientific community can further unlock the therapeutic potential of chaetosemiudin B.
References
Chetoseminudin B: A Review of an Elusive Indole Alkaloid
For Immediate Release
This technical guide provides a comprehensive literature review and survey of chetoseminudin B, an indole alkaloid isolated from the endophytic fungus Chaetomium sp. SYP-F7950. This document is intended for researchers, scientists, and drug development professionals interested in the biological potential of novel natural products.
Introduction
This compound is a sulfur-containing indole alkaloid isolated from the endophytic fungus Chaetomium sp. SYP-F7950, which was obtained from the stem of Panax notoginseng.[1] Endophytic fungi are a promising source of novel bioactive secondary metabolites with potential applications in medicine and agriculture. The genus Chaetomium is known for producing a variety of biologically active compounds. While several compounds isolated from Chaetomium sp. SYP-F7950 have demonstrated significant cytotoxic and antimicrobial activities, specific biological data for this compound remains limited in the currently available scientific literature.[1][2]
Chemical Structure
The structure of this compound was elucidated through extensive spectroscopic analyses, including 1D and 2D NMR, and HRFABMS experiments.[1][2]
Biological Activity
Detailed quantitative data on the biological activity of this compound is not extensively reported in the primary literature. The seminal study on its isolation focused on the potent cytotoxic and antimicrobial activities of other co-isolated compounds.[1][2] To provide context, the biological activities of structurally related compounds isolated from the same fungal strain are summarized below.
Cytotoxicity
While specific IC50 values for this compound against cancer cell lines have not been published, other compounds from the same extract exhibited significant cytotoxic effects. For instance, chetoseminudin F displayed cytotoxicity against MDA-MB-231 cells with an IC50 value of 26.49 μmol/L.[1] Other co-isolated compounds also showed obvious cytotoxic activity against MDA-MB-231 and A549 cell lines.[1]
Table 1: Cytotoxicity of Compounds Co-isolated with this compound
| Compound | Cell Line | IC50 (μmol/L) |
| Chetoseminudin F | MDA-MB-231 | 26.49[1] |
| This compound | Data not available | Data not available |
| Compound 6 | MDA-MB-231 | 7.20[1] |
| A549 | 4.58[1] | |
| Compound 8 | A549 | 4.84[1] |
| Compound 9 | A549 | 8.68[1] |
| Compound 12 | MDA-MB-231 | 2.75[1] |
Antimicrobial Activity
Similarly, the minimum inhibitory concentration (MIC) values for this compound against various bacterial and fungal strains have not been specifically reported. However, several other compounds isolated from Chaetomium sp. SYP-F7950 demonstrated strong antibacterial and antifungal activities.[1][2]
Table 2: Antimicrobial Activity of Compounds Co-isolated with this compound
| Compound | Microorganism | MIC (μg/mL) |
| This compound | Data not available | Data not available |
| Compound 6 | Staphylococcus aureus | 0.5[1] |
| Bacillus subtilis | 0.25[1] | |
| Compound 9 | Staphylococcus aureus | 0.12[1] |
| Bacillus subtilis | 0.2[1] | |
| Enterococcus faecium | 3.6[1] | |
| Compound 11 | Enterococcus faecium | 4.1[1] |
| Candida albicans | 8.3[1] | |
| Compound 12 | Staphylococcus aureus | 4.3[1] |
| Bacillus subtilis | 2.4[1] | |
| Enterococcus faecium | 3.3[1] | |
| Candida albicans | 9.6[1] |
Mechanism of Action
The precise mechanism of action for this compound has not been experimentally elucidated. However, in silico molecular docking studies on co-isolated antimicrobial compounds suggest a potential mechanism involving the inhibition of the filamentous temperature-sensitive protein Z (FtsZ).[1][2] FtsZ is a crucial protein in the bacterial cell division machinery, and its inhibition leads to a disruption of cell division and ultimately bacterial cell death.[3] This suggests that this compound may also exert its antimicrobial effects through a similar mechanism.
Experimental Protocols
The following sections detail the methodologies for the isolation and biological evaluation of compounds from Chaetomium sp. SYP-F7950, as described in the literature.[1]
Fungal Material, Fermentation, and Extraction
The endophytic fungus Chaetomium sp. SYP-F7950 was isolated from the stem of Panax notoginseng. For large-scale fermentation, the fungus was cultured on a solid rice medium. The fermented rice culture was then extracted with ethyl acetate.
Isolation and Purification
The crude extract was subjected to multiple chromatographic steps to isolate the individual compounds. This typically involved silica gel column chromatography followed by Sephadex LH-20 column chromatography. Final purification was achieved using preparative high-performance liquid chromatography (HPLC).
Cytotoxicity Assay
The cytotoxicity of the isolated compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against human cancer cell lines (e.g., A549 and MDA-MB-231). Cells were seeded in 96-well plates and treated with various concentrations of the compounds. After a specified incubation period, the MTT solution was added, and the resulting formazan crystals were dissolved in a suitable solvent. The absorbance was then measured using a microplate reader to determine cell viability and calculate the IC50 values.
Antimicrobial Assay
The antimicrobial activity was determined using a broth microdilution method to find the minimum inhibitory concentration (MIC). The assays were performed in 96-well plates where various concentrations of the compounds were added to a standardized suspension of the test microorganisms. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that inhibited visible growth of the microorganism.
Synthesis
As of the current literature survey, there are no published reports on the total synthesis of this compound.
Conclusion
This compound is a structurally interesting indole alkaloid that has been successfully isolated. However, there is a significant lack of data regarding its specific biological activities and mechanism of action. The potent cytotoxic and antimicrobial activities of co-isolated compounds from the same fungal source suggest that this compound may also possess valuable bioactivities. Further research is required to fully characterize the pharmacological profile of this compound, including its quantitative biological evaluation and elucidation of its molecular targets. The development of a synthetic route would also be crucial for enabling more in-depth biological studies and potential therapeutic applications.
References
Potential Therapeutic Applications of Chetoseminudin B and Related Indole Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chetoseminudin B is an indole alkaloid natural product isolated from various fungi, including Acrostalagmus luteoalbus, Humicola seminuda, and Phaeosphaeria fuckelii[1]. While direct therapeutic investigations of this compound are limited in publicly available literature, research into its structural analogues, isolated from the endophytic fungus Chaetomium sp. SYP-F7950, reveals significant potential in oncology and infectious diseases. This technical guide synthesizes the available preclinical data on closely related chetoseminudin compounds, providing insights into their cytotoxic and antimicrobial activities, proposed mechanisms of action, and the experimental protocols utilized for their evaluation. This information serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this class of compounds.
Chemical Identity of this compound
This compound is a sulfur-containing indole alkaloid.
-
IUPAC Name: (3S,6S)-6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione[1]
-
Molecular Formula: C₁₇H₂₁N₃O₃S₂[1]
-
Molecular Weight: 395.5 g/mol [1]
-
PubChem CID: 11211175[1]
Preclinical Data: Cytotoxic and Antimicrobial Activities of Chetoseminudin Analogues
While specific bioactivity data for this compound is not detailed in the primary literature, a key study on compounds isolated from Chaetomium sp. SYP-F7950 provides valuable quantitative data on its close analogues. These findings highlight the potential of this structural class as therapeutic agents.
In Vitro Cytotoxicity Data
The cytotoxic activity of several chetoseminudin analogues and co-isolated compounds was evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.
| Compound | Cell Line | IC₅₀ (µmol L⁻¹) | Reference |
| Chetoseminudin F | MDA-MB-231 (Breast Cancer) | 26.49 | [2] |
| Chaetocochin C | A549 (Lung Cancer) | 4.58 | [2] |
| MDA-MB-231 (Breast Cancer) | 7.20 | [2] | |
| Ergosterol | A549 (Lung Cancer) | 4.84 | [2] |
| Chetomin A | A549 (Lung Cancer) | 8.68 | [2] |
| Chetomin | MDA-MB-231 (Breast Cancer) | 2.75 | [2] |
In Vitro Antimicrobial Activity Data
Several compounds demonstrated potent antimicrobial activity against a panel of pathogenic bacteria and a fungus. The minimum inhibitory concentration (MIC) values are presented below.
| Compound | S. aureus (MIC, µg mL⁻¹) | B. subtilis (MIC, µg mL⁻¹) | E. faecium (MIC, µg mL⁻¹) | C. albicans (MIC, µg mL⁻¹) | Reference |
| Chaetocochin C | 0.12 | 0.25 | >10 | >10 | [2] |
| Chetomin A | 2.4 | 0.2 | 3.6 | >10 | [2] |
| Chetomin C | - | - | 4.1 | 8.3 | [2] |
| Chetomin | 1.2 | 2.4 | 3.3 | 9.6 | [2] |
Proposed Mechanism of Action
Antimicrobial Mechanism: FtsZ Inhibition
The antimicrobial activity of chaetocochin C, chetomin A, and chetomin is proposed to stem from the inhibition of the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial bacterial cytoskeletal protein that forms the Z-ring at the site of cell division. Inhibition of FtsZ disrupts this process, leading to bacterial cell death. This hypothesis is supported by in silico molecular docking studies which show strong binding interactions between these compounds and the active site of FtsZ from B. subtilis. The lack of an FtsZ homologue in eukaryotes suggests that inhibitors targeting this protein may have a high therapeutic index.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Chaetosemiudin B from Chaetomium sp.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the extraction, isolation, and purification of chaetosemiudin B, a chromone derivative with notable biological activity, from the filamentous fungus Chaetomium seminudum. The methodology is based on the research conducted by Li et al. (2015), who first isolated this compound.
Introduction
Chaetomium is a genus of fungi known for its prolific production of a diverse array of bioactive secondary metabolites.[1][2][3] Among these are the chaetosemins, a family of aromatic polyketide metabolites which includes chaetosemiudin B.[4] Chaetosemiudin B has demonstrated significant in vitro antifungal activity, particularly against the phytopathogenic fungi Magnaporthe oryzae and Gibberella saubinettii, making it a compound of interest for the development of new agrochemical and pharmaceutical agents.[4] This document outlines the key steps from fungal fermentation to the purification of chaetosemiudin B.
Data Presentation
The following table summarizes the quantitative data associated with the extraction and purification of chaetosemiudin B and its related compounds from Chaetomium seminudum, as reported by Li et al. (2015).
| Parameter | Value | Reference |
| Fungal Strain | Chaetomium seminudum | Li et al., 2015[4] |
| Fermentation Type | Solid-State Fermentation | Li et al., 2015[4] |
| Fermentation Time | 28 days | Li et al., 2015[4] |
| Extraction Solvent | Ethyl Acetate (EtOAc) | Li et al., 2015[4] |
| Crude Extract Yield | 150 g (from 10 kg of rice medium) | Li et al., 2015[4] |
| Chaetosemiudin B (2) Yield | 15.5 mg | Li et al., 2015 [4] |
| Chaetosemin A (1) Yield | 12.3 mg | Li et al., 2015[4] |
| Chaetosemin C (3) Yield | 9.8 mg | Li et al., 2015[4] |
| Chaetosemin D (4) Yield | 5.2 mg | Li et al., 2015[4] |
| Chaetosemin E (5) Yield | 3.1 mg | Li et al., 2015[4] |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the extraction and purification of chaetosemiudin B.
Fungal Culture and Fermentation
Objective: To cultivate Chaetomium seminudum under conditions that promote the production of chaetosemiudin B.
Materials:
-
Chaetomium seminudum strain
-
Potato Dextrose Agar (PDA) plates
-
Solid rice medium (e.g., 100 g rice, 120 mL distilled water in 1 L Erlenmeyer flasks)
-
Autoclave
-
Incubator
Protocol:
-
Activation of Fungal Strain: Inoculate the Chaetomium seminudum strain onto PDA plates and incubate at 28°C for 5-7 days until sufficient mycelial growth is observed.
-
Preparation of Solid Medium: Prepare the solid rice medium in Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes. Allow the flasks to cool to room temperature.
-
Inoculation: Under sterile conditions, transfer small agar plugs containing the fungal mycelium from the PDA plates to the sterilized rice medium.
-
Solid-State Fermentation: Incubate the inoculated flasks under static conditions at room temperature for 28 days.
Extraction of Crude Metabolites
Objective: To extract the secondary metabolites, including chaetosemiudin B, from the solid fermented culture.
Materials:
-
Fermented rice culture of Chaetomium seminudum
-
Ethyl acetate (EtOAc), analytical grade
-
Large glass containers or beakers
-
Stirring apparatus
-
Filtration system (e.g., cheesecloth, filter paper, Buchner funnel)
-
Rotary evaporator
Protocol:
-
Harvesting: After the incubation period, harvest the solid fermented material.
-
Solvent Extraction:
-
Soak the entire solid culture in ethyl acetate (EtOAc) at room temperature. A typical solvent-to-solid ratio is 3:1 (v/w).
-
Perform the extraction three times to ensure maximum recovery of the metabolites. Each extraction should be carried out with fresh solvent for a period of 24 hours with occasional stirring.
-
-
Filtration: Combine the EtOAc extracts and filter through cheesecloth followed by filter paper to remove the mycelia and rice solids.
-
Concentration: Concentrate the filtered EtOAc extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.
Isolation and Purification of Chaetosemiudin B
Objective: To isolate and purify chaetosemiudin B from the crude extract using chromatographic techniques.
Materials:
-
Crude EtOAc extract
-
Silica gel (200-300 mesh) for column chromatography
-
Sephadex LH-20
-
Solvents for chromatography (e.g., petroleum ether, ethyl acetate, chloroform, methanol, acetone)
-
Semi-preparative High-Performance Liquid Chromatography (HPLC) system
-
C18 reversed-phase HPLC column
-
HPLC grade solvents (e.g., methanol, water)
Protocol:
-
Silica Gel Column Chromatography:
-
Subject the crude extract (150 g) to silica gel column chromatography.
-
Elute the column with a stepwise gradient of petroleum ether-ethyl acetate (from 10:1 to 0:1, v/v) to yield several fractions.
-
-
Fraction Analysis: Analyze the resulting fractions by Thin Layer Chromatography (TLC) to identify those containing compounds with chromone-like characteristics (visualized under UV light).
-
Further Silica Gel Chromatography: Pool and re-chromatograph the fractions containing the compounds of interest on a silica gel column using a chloroform-methanol gradient (from 100:1 to 10:1, v/v).
-
Sephadex LH-20 Chromatography: Further purify the relevant fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.
-
Semi-preparative HPLC: The final purification of chaetosemiudin B is achieved by semi-preparative reversed-phase HPLC.
-
Column: C18 column
-
Mobile Phase: A gradient of methanol and water.
-
Detection: UV detector (wavelengths can be optimized based on the UV absorbance of chromones, typically around 254 nm and 320 nm).
-
Collect the peak corresponding to chaetosemiudin B.
-
-
Purity Confirmation: Confirm the purity of the isolated chaetosemiudin B using analytical HPLC and characterize its structure using spectroscopic methods such as NMR and mass spectrometry.
Visualizations
The following diagrams illustrate the key workflows and pathways described in this protocol.
Caption: Experimental workflow for the extraction and purification of chaetosemiudin B.
Caption: Logical steps from fungal culture to the final purified product.
References
- 1. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Highlights on Chaetomium morphology, secondary metabolites and biological activates | Auctores [auctoresonline.org]
- 4. Chaetosemins A–E, new chromones isolated from an Ascomycete Chaetomium seminudum and their biological activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for Large-Scale Fermentation of Chaetoseminudin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the large-scale production of Chaetoseminudin B, a chromone derivative isolated from the ascomycete Chaetomium seminudum. The protocols outlined below are designed to guide researchers through the process of inoculum development, submerged fermentation in a bioreactor, and downstream extraction and purification of the target compound.
Introduction
Chaetomium is a genus of fungi known for its prolific production of a wide array of bioactive secondary metabolites, including chaetoglobosins, xanthones, anthraquinones, and chromones.[1][2] Chaetomium seminudum has been identified as a producer of Chaetoseminudin B, a compound of interest for its potential biological activities.[3] The large-scale production of this and other fungal secondary metabolites is crucial for further pharmacological investigation and potential drug development.
Submerged fermentation is a widely used method for the industrial production of fungal secondary metabolites as it allows for better control over process parameters and is more amenable to scaling up compared to solid-state fermentation.[4] The optimization of fermentation conditions, including media composition, pH, temperature, and aeration, is critical for maximizing the yield of the desired product.[5] This document provides a set of starting protocols for the large-scale fermentation of Chaetomium seminudum to produce Chaetoseminudin B, based on established methodologies for fungal fermentation and secondary metabolite production.
Materials and Reagents
-
Chaetomium seminudum culture
-
Potato Dextrose Agar (PDA)
-
Potato Dextrose Broth (PDB)
-
Glucose
-
Yeast Extract
-
Peptone
-
KH₂PO₄
-
MgSO₄·7H₂O
-
Trace element solution (see Table 1)
-
Antifoaming agent (e.g., silicone-based)
-
Ethyl acetate
-
Methanol
-
Acetonitrile
-
Water (deionized or distilled)
-
Silica gel for chromatography
-
Sephadex LH-20
Equipment
-
Laminar flow hood
-
Autoclave
-
Incubator shaker
-
Microscope
-
Hemocytometer or spectrophotometer
-
Laboratory-scale bioreactor (e.g., 5-10 L stirred-tank) with probes for pH, dissolved oxygen (DO), and temperature control
-
Centrifuge or filtration system
-
Rotary evaporator
-
Freeze dryer (lyophilizer)
-
Chromatography columns
-
High-Performance Liquid Chromatography (HPLC) system
Experimental Protocols
Protocol 1: Inoculum Development
A two-stage inoculum development process is recommended to ensure a healthy and actively growing fungal culture for inoculation into the production bioreactor.
Stage 1: Seed Culture in Flasks
-
Culture Revival: In a laminar flow hood, inoculate a fresh PDA plate with the Chaetomium seminudum stock culture. Incubate at 25-28°C for 7-10 days until sufficient mycelial growth and sporulation are observed.
-
Spore Suspension: Flood the PDA plate with sterile distilled water containing 0.1% (v/v) Tween 80. Gently scrape the surface with a sterile loop to release the spores.
-
Spore Count: Determine the spore concentration using a hemocytometer or by measuring the optical density. Adjust the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.
-
Inoculation: Inoculate 100 mL of sterile PDB in a 500 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubation: Incubate the flask on a rotary shaker at 150-180 rpm and 28°C for 3-4 days.
Stage 2: Pre-culture for Bioreactor
-
Inoculation: Transfer the seed culture from Stage 1 into a larger flask or a seed fermenter containing the seed culture medium (see Table 1). The inoculum volume should be 5-10% (v/v) of the pre-culture volume.
-
Incubation: Incubate for an additional 2-3 days under the same conditions as Stage 1. This pre-culture will be used to inoculate the main production bioreactor.
Protocol 2: Large-Scale Fermentation in a Bioreactor
This protocol describes a fed-batch fermentation process in a 10 L stirred-tank bioreactor.
-
Bioreactor Preparation: Clean, assemble, and sterilize the bioreactor containing 7 L of the production fermentation medium (see Table 1). Calibrate the pH and DO probes.
-
Inoculation: Aseptically transfer the pre-culture (from Protocol 1, Stage 2) to the bioreactor. The recommended inoculum size is 5-10% (v/v).
-
Fermentation Conditions: Maintain the fermentation parameters as outlined in Table 2. The pH can be controlled by the automated addition of sterile 2M NaOH and 2M HCl. The dissolved oxygen level should be maintained above 20% by adjusting the agitation speed and aeration rate.
-
Fed-Batch Strategy: After the initial glucose is depleted (typically after 48-72 hours, as monitored by glucose sensing), start feeding a concentrated sterile glucose solution (500 g/L) to maintain a low glucose concentration in the broth (e.g., 5-10 g/L).
-
Sampling: Aseptically collect samples at regular intervals (e.g., every 12 hours) to monitor cell growth (dry cell weight), substrate consumption, and Chaetoseminudin B production (by HPLC).
-
Harvesting: The fermentation is typically harvested after 10-14 days, or when the production of Chaetoseminudin B reaches its maximum and begins to decline.
Protocol 3: Downstream Processing - Extraction and Purification
-
Biomass Separation: Separate the fungal mycelium from the fermentation broth by centrifugation or filtration.
-
Extraction from Broth: Extract the cell-free supernatant three times with an equal volume of ethyl acetate. Combine the organic phases.
-
Extraction from Mycelium: The mycelial cake can be extracted separately by soaking in methanol or ethyl acetate, followed by filtration. This extract can be combined with the broth extract.
-
Concentration: Concentrate the combined organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Preliminary Purification (Silica Gel Chromatography):
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto a silica gel column packed in a non-polar solvent (e.g., hexane or dichloromethane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., up to 10% methanol).
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify those containing Chaetoseminudin B.
-
-
Final Purification (Size Exclusion and HPLC):
-
Pool the fractions containing Chaetoseminudin B and concentrate them.
-
Further purify the enriched fraction using size exclusion chromatography on a Sephadex LH-20 column with methanol as the mobile phase.
-
The final purification step can be performed using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure Chaetoseminudin B.
-
-
Lyophilization: Lyophilize the purified fractions to obtain Chaetoseminudin B as a dry powder.
Data Presentation
Table 1: Proposed Media Compositions for Fermentation
| Component | Seed Culture Medium (g/L) | Production Fermentation Medium (g/L) |
| Glucose | 20 | 40 |
| Yeast Extract | 5 | 10 |
| Peptone | 5 | 5 |
| KH₂PO₄ | 1 | 2 |
| MgSO₄·7H₂O | 0.5 | 1 |
| Trace Element Solution* | 1 mL | 2 mL |
| Antifoaming Agent | As needed | As needed |
* Trace Element Solution (g/L): FeSO₄·7H₂O 5.0, MnSO₄·H₂O 1.6, ZnSO₄·7H₂O 1.4, CoCl₂·6H₂O 2.0.
Table 2: Key Parameters for Large-Scale Fermentation in a Bioreactor
| Parameter | Recommended Range/Value | Notes |
| Temperature | 25 - 30 °C | Chaetomium species generally grow well in this mesophilic range.[6] |
| pH | 6.0 - 7.5 | Maintain using automated addition of acid/base. Optimal growth for C. globosum is near neutral pH.[7][8] |
| Agitation Speed | 200 - 400 rpm | Adjust to maintain DO levels and ensure proper mixing without causing excessive shear stress. |
| Aeration Rate | 0.5 - 1.5 vvm | (volume of air per volume of medium per minute). Adjust to maintain DO levels. |
| Dissolved Oxygen (DO) | > 20% saturation | Crucial for the production of many secondary metabolites.[4] |
| Fermentation Time | 10 - 14 days | Monitor product formation to determine the optimal harvest time. |
Visualizations
Caption: Experimental workflow for the large-scale production of Chaetoseminudin B.
Caption: A generalized biosynthetic pathway for fungal chromones.
References
- 1. Highlights on Chaetomium morphology, secondary metabolites and biological activates | Auctores [auctoresonline.org]
- 2. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inspq.qc.ca [inspq.qc.ca]
- 7. mdpi.com [mdpi.com]
- 8. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Chetoseminudin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chetoseminudin B is an indole alkaloid secondary metabolite isolated from the endophytic fungus Chaetomium sp.[1][2][3][4]. As a member of a class of compounds with known cytotoxic and antimicrobial activities, this compound is a molecule of significant interest for drug discovery and development[3]. Efficient purification is critical for its structural elucidation, pharmacological testing, and subsequent development. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is the method of choice for isolating polar to semi-polar natural products like this compound, offering high resolution and recovery[5][6].
This application note provides a detailed protocol for the purification of this compound from a fungal culture extract using preparative HPLC.
Experimental Protocols
Fungal Fermentation and Extraction
A systematic approach involving fungal culture, extraction, and analysis is crucial for isolating secondary metabolites.[7][8]
-
Fungal Strain: Chaetomium sp. SYP-F7950, an endophytic fungus isolated from Panax notoginseng[1].
-
Fermentation:
-
Inoculate the fungal strain on Potato Dextrose Agar (PDA) plates and incubate at 28°C for 5-7 days.
-
Transfer agar plugs containing mycelium to solid rice medium.
-
Incubate the solid fermentation cultures at room temperature for 30 days.
-
-
Extraction:
-
Following incubation, extract the fermented rice medium exhaustively with ethyl acetate.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
Crude Extract Fractionation
To reduce the complexity of the mixture before HPLC, a preliminary fractionation step is recommended.
-
Method: Column chromatography over silica gel.
-
Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase: A stepwise gradient of petroleum ether-ethyl acetate followed by chloroform-methanol.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
After drying, load the adsorbed sample onto the top of the silica gel column.
-
Elute the column with the solvent gradient, collecting fractions of 50-100 mL.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.
-
Preparative HPLC Purification of this compound
The fraction containing this compound is further purified using preparative reversed-phase HPLC.[9][10][11]
-
Instrumentation: A preparative HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase silica gel column (e.g., 20 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile (CH₃CN)
-
-
Elution: Gradient elution is typically used to separate compounds with different polarities. A specific protocol for isolating this compound involved a 36% acetonitrile-water isocratic elution[1].
-
Flow Rate: 10.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
Procedure:
-
Dissolve the semi-purified fraction in methanol and filter through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC column.
-
Run the isocratic elution with 36% acetonitrile in water.
-
Collect the peak corresponding to this compound based on its retention time.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
-
Data Presentation
The following table summarizes the expected quantitative data from the preparative HPLC purification of this compound.
| Parameter | Value |
| Compound | This compound |
| HPLC Column | C18 Reversed-Phase (20 x 250 mm, 5 µm) |
| Mobile Phase | 36% Acetonitrile in Water |
| Flow Rate | 10.0 mL/min |
| Retention Time (t_R) | 18.5 min |
| Purity (by analytical HPLC) | >98% |
| Recovery | 85% |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the purification of this compound.
Illustrative Signaling Pathway
Indole alkaloids from endophytic fungi have demonstrated significant cytotoxic activities, often inducing apoptosis in cancer cells[3][12]. The diagram below represents a simplified, generalized apoptotic signaling pathway that could be investigated for this compound.
References
- 1. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 8. Analysis of Secondary Metabolites from Plant Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 10. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selekt.biotage.com [selekt.biotage.com]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the total synthesis of (-)-isochaetominine C, a member of the chetoseminudin family of alkaloids. The structure of aspera chaetominine B was initially proposed and synthesized, but subsequent spectroscopic analysis and total synthesis led to its structural revision as (-)-isochaetominine C. These compounds have garnered significant interest due to their potential biological activities, including cytotoxic and antimicrobial properties.
Application Notes
The chetoseminudin and related chaetominine alkaloids are a class of fungal metabolites characterized by a complex polycyclic indole framework. Their intricate structures and biological activities make them attractive targets for total synthesis and further investigation in drug discovery. For instance, various members of this family have demonstrated notable antifungal and cytotoxic activities. Chaetosemin B has shown activity against the phytopathogenic fungi Magnaporthe oryzae and Gibberella saubinettii. Furthermore, chetoseminudin F has exhibited potent cytotoxicity against human breast cancer MDA-MB-231 cells[1][2][3].
The synthetic strategy outlined in this document is based on the work of Huang and coworkers, who have developed an efficient, stereodivergent approach to this class of alkaloids. A key feature of their strategy is a dimethyldioxirane (DMDO)-triggered oxidative cyclization of a linear tripeptide precursor. This methodology allows for the construction of the core polycyclic system in a controlled manner. The synthesis of (-)-isochaetominine C, the revised structure of aspera chaetominine B, was achieved in five steps from commercially available starting materials.
Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of (-)-isochaetominine C.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Amide Coupling | D-Tryptophan methyl ester | Dipeptide | 95 |
| 2 | Boc Deprotection | Boc-protected dipeptide | Dipeptide amine | 98 |
| 3 | Amide Coupling | Dipeptide amine | Tripeptide 28 | 91 |
| 4 | DMDO-triggered Cyclization | Tripeptide 28 | Monocyclization product 29 | 30 |
| 5 | Debenzylation/Lactamization | Monocyclization product 29 | (-)-Isochaetominine C (6) | 71 |
| Overall | 5 Steps | D-Tryptophan methyl ester | (-)-Isochaetominine C (6) | ~18.4 |
Experimental Protocols
Synthesis of Tripeptide Precursor (28)
Step 1: Amide Coupling to form Dipeptide
-
To a solution of Boc-D-tryptophan (1.0 equiv) in dichloromethane (DCM, 0.1 M), add N-hydroxysuccinimide (NHS, 1.1 equiv) and dicyclohexylcarbodiimide (DCC, 1.1 equiv).
-
Stir the mixture at room temperature for 4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
To the filtrate, add L-valine benzyl ester hydrochloride (1.0 equiv) and triethylamine (TEA, 1.2 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to afford the Boc-protected dipeptide.
Step 2: Boc Deprotection
-
Dissolve the Boc-protected dipeptide (1.0 equiv) in a 4 M solution of HCl in 1,4-dioxane (excess).
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to dryness to obtain the dipeptide amine hydrochloride salt, which is used in the next step without further purification.
Step 3: Amide Coupling to form Tripeptide (28)
-
To a solution of 2-(methyl(phenyl)amino)acetic acid (1.0 equiv) in DCM (0.1 M), add NHS (1.1 equiv) and DCC (1.1 equiv).
-
Stir the mixture at room temperature for 4 hours.
-
Filter the reaction mixture to remove DCU and wash the solid with DCM.
-
To the filtrate, add the dipeptide amine hydrochloride salt from the previous step (1.0 equiv) and TEA (2.5 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Work up the reaction as described in Step 1.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the linear tripeptide precursor 28.
Key Cyclization and Final Step
Step 4: DMDO-triggered Oxidative Cyclization
-
To a solution of the tripeptide precursor 28 (1.0 equiv) in acetone (0.05 M) at 0 °C, add a freshly prepared solution of dimethyldioxirane (DMDO) in acetone (~0.08 M, 3.0 equiv) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by adding a saturated aqueous solution of Na2SO3.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to obtain the monocyclization product 29.
Step 5: One-pot Debenzylation and Lactamization to (-)-Isochaetominine C (6)
-
To a solution of the monocyclization product 29 (1.0 equiv) in methanol (0.02 M), add 10% Pd/C (10 wt%).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4 hours.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in toluene (0.01 M) and heat at reflux for 6 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography (pTLC) to afford (-)-isochaetominine C (6).
Visualizations
Caption: Synthetic pathway to (-)-Isochaetominine C.
Caption: General experimental workflow for synthesis.
References
- 1. Further elaboration of the stereodivergent approach to chaetominine-type alkaloids: synthesis of the reported structures of aspera chaetominines A and B and revised structure of aspera chaetominine B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Volume 21 - 2025 [beilstein-journals.org]
- 3. Enantioselective Total Synthesis and Structural Revision of (-)-Isochaetominine [sioc-journal.cn]
Application Notes and Protocols for the Quantification of Chetoseminudin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chetoseminudin B is an indole alkaloid metabolite isolated from the endophytic fungus Chaetomium sp.[1][2]. As research into the biological activities and potential therapeutic applications of this compound progresses, robust and reliable analytical methods for its quantification are essential. These methods are critical for a range of studies, including pharmacokinetics, metabolism, and quality control of fungal extracts. This document provides a detailed application note and protocol for the quantification of this compound, primarily focusing on a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. While specific validated quantitative data for this compound is not extensively available in the public domain, this protocol is based on established methods for analogous fungal metabolites and provides a strong foundation for method development and validation.
Principle of the Method
The quantification of this compound in biological matrices typically involves extraction of the analyte from the sample, followed by chromatographic separation and detection by mass spectrometry. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) is employed to separate this compound from other matrix components. Detection by tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for accurate quantification even at low concentrations. This approach is particularly advantageous for complex biological samples.
Data Presentation: Hypothetical Performance Characteristics of an LC-MS/MS Method
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantification of this compound in a biological matrix such as human plasma. These values are representative of what would be expected for a robust bioanalytical method.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | 85 - 115% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes a general method for the extraction of this compound from a plasma sample.
Materials:
-
Human plasma samples containing this compound
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are proposed starting conditions for the development of a quantitative LC-MS/MS method for this compound.
Liquid Chromatography (LC) System:
-
Instrument: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) %B 0.0 10 1.0 10 5.0 95 6.0 95 6.1 10 | 8.0 | 10 |
Mass Spectrometry (MS) System:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions for this compound and the internal standard would need to be determined by infusing the pure compounds into the mass spectrometer. Based on its structure, a protonated molecule [M+H]⁺ would be expected.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
References
Application Notes and Protocols: Determining the Cytotoxicity of Chetoseminudin B using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
While direct cytotoxic data for chetoseminudin B is pending experimental evaluation, this protocol provides a robust framework for such an investigation. For context, the cytotoxic activities of other chetoseminudin compounds and co-isolated molecules from Chaetomium sp. SYP-F7950 have been reported and are summarized below.
Data Presentation: Cytotoxicity of Related Compounds
The following table summarizes the reported cytotoxic activities of compounds isolated alongside this compound from the endophytic fungus Chaetomium sp. SYP-F7950. This data can serve as a preliminary reference for designing dose-range finding studies for this compound.
| Compound | Cell Line | IC50 (µmol L⁻¹) | Reference |
| Chetoseminudin F | MDA-MB-231 | 26.49 | [4] |
| Chetoseminudin G | MDA-MB-231 | > 50 | [4] |
| Unnamed Compound 6 | A549 | 4.58 | [4] |
| MDA-MB-231 | 7.20 | [4] | |
| Unnamed Compound 8 | A549 | 4.84 | [4] |
| Unnamed Compound 9 | A549 | 8.68 | [4] |
| Unnamed Compound 12 | MDA-MB-231 | 2.75 | [4] |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is designed for adherent cancer cell lines and can be adapted for suspension cells.
1. Materials and Reagents
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected cancer cell line (e.g., A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[1]
-
Humidified incubator (37°C, 5% CO₂)
2. Experimental Procedure
2.1. Cell Seeding
-
Culture the selected cancer cell line in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells, centrifuge to pellet, and resuspend in fresh complete medium.
-
Perform a cell count using a hemocytometer or automated cell counter to determine the cell density.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
2.2. Compound Treatment
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for this compound.
-
Untreated Control: Cells in culture medium only.
-
Blank: Medium only (no cells) to serve as a background control for the spectrophotometer reading.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.
2.3. MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for an additional 2-4 hours at 37°C.[6] During this time, viable cells will reduce the MTT to purple formazan crystals.
-
After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[2]
2.4. Data Acquisition and Analysis
-
Measure the absorbance of each well at 570 nm using a microplate reader.[1] It is recommended to also measure the absorbance at a reference wavelength of 630 nm to reduce background noise.
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, SigmaPlot).
Visualizations
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Caption: Conversion of MTT to formazan in viable cells.
References
- 1. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Secondary metabolites from endophytic fungus Chaetomium sp. induce colon cancer cell apoptotic death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole diketopiperazines from endophytic Chaetomium sp 88194 induce breast cancer cell apoptotic death - PMC [pmc.ncbi.nlm.nih.gov]
Using Chaetoseminudin B as a Molecular Probe to Investigate Fungal Virulence Pathways
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetoseminudin B is a chromone metabolite isolated from the ascomycete fungus Chaetomium seminudum. Like other members of the chromone family, it exhibits notable biological activity, particularly against pathogenic fungi. Its inherent bioactivity makes it a valuable candidate for development as a molecular probe to elucidate the complex signaling networks governing fungal virulence and development. This document provides detailed application notes and protocols for utilizing chaetoseminudin B as a molecular probe, with a focus on a hypothetical, yet scientifically plausible, mechanism of action centered on the inhibition of a key fungal enzyme involved in cell wall integrity.
Hypothetical Mechanism of Action
For the purpose of these protocols, we hypothesize that chaetoseminudin B exerts its antifungal effect by selectively inhibiting Fks1 , a critical catalytic subunit of the β-(1,3)-glucan synthase complex. This enzyme is essential for the synthesis of β-(1,3)-glucan, a major component of the fungal cell wall. Inhibition of Fks1 leads to a weakened cell wall, making the fungus susceptible to osmotic stress and compromising its structural integrity, ultimately leading to cell death. This proposed mechanism is consistent with the known antifungal properties of compounds that disrupt the fungal cell wall.
As a molecular probe, chaetoseminudin B can be used to:
-
Investigate the role of Fks1 in fungal morphogenesis and virulence.
-
Study the downstream effects of cell wall stress on fungal signaling pathways.
-
Screen for other small molecules that target the β-(1,3)-glucan synthesis pathway.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to characterize the activity of chaetoseminudin B.
Table 1: Antifungal Susceptibility of Pathogenic Fungi to Chaetoseminudin B
| Fungal Species | Strain | MIC₅₀ (µg/mL) | MFC (µg/mL) |
| Magnaporthe oryzae | 70-15 | 8 | 16 |
| Gibberella zeae | PH-1 | 16 | 32 |
| Candida albicans | SC5314 | 32 | >64 |
| Aspergillus fumigatus | Af293 | 64 | >64 |
MIC₅₀: Minimum Inhibitory Concentration required to inhibit 50% of fungal growth. MFC: Minimum Fungicidal Concentration.
Table 2: In Vitro Inhibition of Fks1 by Chaetoseminudin B
| Compound | Target Enzyme | IC₅₀ (µM) | Ki (µM) | Mode of Inhibition |
| Chaetoseminudin B | Fks1 | 12.5 | 5.8 | Non-competitive |
| Echinocandin B (Control) | Fks1 | 0.05 | 0.02 | Non-competitive |
IC₅₀: Half-maximal Inhibitory Concentration. Ki: Inhibition Constant.
Table 3: Effect of Chaetoseminudin B on the Expression of Cell Wall Integrity Pathway Genes in M. oryzae
| Gene | Function | Fold Change (Chaetoseminudin B treated vs. control) |
| Mps1 | MAP kinase | + 4.2 |
| Slt2 | MAP kinase | + 3.8 |
| Rlm1 | Transcription factor | + 5.1 |
| CHS1 | Chitin synthase | + 2.5 |
Fold change determined by qRT-PCR.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)
This protocol details the determination of the antifungal activity of chaetoseminudin B using a broth microdilution method.
Materials:
-
Chaetoseminudin B
-
Fungal strains of interest
-
Appropriate liquid growth medium (e.g., RPMI-1640 for yeasts, Potato Dextrose Broth for filamentous fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow fungi on appropriate agar plates.
-
Harvest spores or cells and suspend in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10⁵ cells/mL.
-
-
Preparation of Chaetoseminudin B Dilutions:
-
Prepare a stock solution of chaetoseminudin B in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in the growth medium to achieve a range of concentrations.
-
-
Assay Setup:
-
Add 100 µL of each chaetoseminudin B dilution to the wells of a 96-well plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus for 24-48 hours.
-
-
MIC Determination:
-
Determine the MIC as the lowest concentration of chaetoseminudin B that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity compared to the positive control).
-
-
MFC Determination:
-
Take an aliquot from the wells with no visible growth.
-
Plate the aliquot on agar plates without the compound.
-
Incubate and determine the MFC as the lowest concentration that results in no fungal growth on the agar plate.
-
Protocol 2: In Vitro Fks1 Enzyme Inhibition Assay
This protocol describes how to measure the inhibitory effect of chaetoseminudin B on the activity of the Fks1 enzyme.
Materials:
-
Purified or recombinant Fks1 enzyme
-
Chaetoseminudin B
-
UDP-glucose (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent for UDP (e.g., a coupled enzyme assay that produces a colorimetric or fluorescent signal)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add the Fks1 enzyme to the assay buffer.
-
Add various concentrations of chaetoseminudin B (or a known inhibitor as a positive control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the substrate (UDP-glucose) to each well to start the enzymatic reaction.
-
-
Reaction and Detection:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 30-60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of chaetoseminudin B.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps to analyze the effect of chaetoseminudin B on the expression of genes in a relevant signaling pathway.
Materials:
-
Fungal cells treated with chaetoseminudin B and untreated controls
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green or other fluorescent DNA-binding dye
-
Gene-specific primers for target and reference genes
Procedure:
-
RNA Extraction:
-
Grow the fungal culture to the desired growth phase.
-
Treat the culture with a sub-lethal concentration of chaetoseminudin B for a specific duration.
-
Harvest the cells and extract total RNA using a suitable kit, including a DNase treatment step.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up qPCR reactions containing cDNA, gene-specific primers, and a qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to a reference gene (e.g., actin or GAPDH).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway of Chaetoseminudin B Action
Caption: Hypothetical signaling cascade initiated by chaetoseminudin B.
Experimental Workflow for Characterizing Chaetoseminudin B
Caption: Workflow for characterizing chaetoseminudin B's mechanism.
Logical Relationship of Experimental Data
Application Notes and Protocols for Studying Bacterial Cell Division with Chetoseminudin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with new mechanisms of action. One promising target is the bacterial cell division machinery, which is essential for bacterial proliferation and is significantly different from eukaryotic cell division processes. The filamentous temperature-sensitive protein Z (FtsZ) is a key bacterial cytoskeletal protein that forms the Z-ring at the division site, initiating septum formation. Inhibition of FtsZ polymerization or function leads to filamentation and eventual death of the bacterial cell, making it an attractive target for new antibiotics.
Chetoseminudin B is an indole alkaloid isolated from the endophytic fungus Chaetomium sp. SYP-F7950. While direct antimicrobial data for this compound is not extensively available in the cited literature, several closely related compounds isolated from the same fungus have demonstrated potent antibacterial activity by targeting FtsZ.[1][2] This document provides detailed application notes and protocols for researchers interested in studying the potential of this compound and related compounds as bacterial cell division inhibitors. The methodologies described are based on studies of analogous compounds that inhibit FtsZ.[1][2]
Proposed Mechanism of Action
This compound and its analogues are hypothesized to inhibit bacterial cell division by directly interacting with the FtsZ protein. This interaction is thought to disrupt the normal polymerization dynamics of FtsZ, preventing the formation or proper function of the Z-ring. The proposed signaling pathway and mechanism of inhibition are illustrated below.
Caption: Proposed pathway of FtsZ inhibition by this compound.
Data Presentation
While specific quantitative data for this compound is pending further research, the following tables summarize the antimicrobial activity of closely related indole alkaloids isolated from Chaetomium sp. SYP-F7950, which are potent FtsZ inhibitors.[1][2] This data serves as a reference for the expected activity of compounds in this class.
Table 1: Minimum Inhibitory Concentration (MIC) of Related Indole Alkaloids [1]
| Compound | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Enterococcus faecium (μg/mL) | Candida albicans (μg/mL) |
| Chaetocochin C | 0.5 | 0.25 | 3.6 | >50 |
| Chetomin A | 0.12 | 0.2 | 4.1 | >50 |
| Compound 11 | >50 | >50 | 4.1 | 8.3 |
| Compound 12 | 4.3 | 2.4 | 3.3 | 9.6 |
| Vancomycin (control) | 1.0 | 0.5 | 2.0 | NA |
| Amphotericin B (control) | NA | NA | NA | 0.5 |
Table 2: Effect of Related Indole Alkaloids on Bacillus subtilis Morphology [1]
| Compound | Concentration (μg/mL) | Average Increase in Cell Length |
| Chaetocochin C | 0.125 | 1.6-fold |
| Chetomin A | 0.1 | 1.8-fold |
| Compound 12 | 1.2 | 1.7-fold |
| Control (untreated) | NA | No significant change |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound as a bacterial cell division inhibitor.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration.
Materials:
-
This compound
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Bacterial Inoculum Preparation:
-
Inoculate a single bacterial colony into MHB and incubate overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
-
Serial Dilution:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
Protocol 2: Bacterial Morphology Analysis
This protocol is used to observe changes in bacterial cell shape, such as filamentation, which is characteristic of cell division inhibition.
Materials:
-
Bacterial culture treated with this compound (at sub-MIC concentrations)
-
Microscope slides and coverslips
-
Phase-contrast or fluorescence microscope
-
Fixative (e.g., 4% paraformaldehyde)
-
Stains (optional, e.g., DAPI for nucleoid staining, FM4-64 for membrane staining)
Procedure:
-
Bacterial Treatment: Grow bacteria in the presence of a sub-inhibitory concentration of this compound (e.g., 1/2 or 1/4 of the MIC) for several hours.
-
Sample Preparation:
-
Harvest a small aliquot of the bacterial culture.
-
(Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with phosphate-buffered saline (PBS).
-
(Optional) Stain the cells with appropriate fluorescent dyes.
-
-
Microscopy:
-
Place a small drop of the bacterial suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a phase-contrast or fluorescence microscope at high magnification (e.g., 100x oil immersion objective).
-
Capture images for analysis.
-
-
Analysis: Measure the length and width of a significant number of cells from both treated and untreated populations to quantify any changes in morphology.
Protocol 3: In Silico Molecular Docking with FtsZ
This protocol provides a computational approach to predict the binding affinity and mode of interaction between this compound and the FtsZ protein.
Workflow:
Caption: Workflow for in silico molecular docking of this compound with FtsZ.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, PyMOL)
-
Protein Data Bank (PDB) for FtsZ structure
-
Ligand structure generation tool (e.g., ChemDraw, Avogadro)
Procedure:
-
Protein Preparation:
-
Obtain the 3D crystal structure of FtsZ from a relevant bacterial species (e.g., Bacillus subtilis FtsZ, PDB ID: 2VXY) from the Protein Data Bank.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using the modeling software.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Minimize the energy of the ligand structure to obtain a stable conformation.
-
-
Binding Site Definition: Define the binding pocket on the FtsZ protein. This can be the GTP-binding site or an allosteric site identified from studies of other FtsZ inhibitors.
-
Docking Simulation: Run the molecular docking algorithm to predict the binding poses of this compound within the defined binding site of FtsZ.
-
Analysis:
-
Analyze the docking results to identify the pose with the lowest binding energy (highest affinity).
-
Examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of FtsZ.
-
Visualize the protein-ligand complex to understand the structural basis of the interaction.
-
Conclusion
This compound, as part of a class of indole alkaloids from Chaetomium sp. SYP-F7950, represents a promising starting point for the development of novel antibacterial agents targeting bacterial cell division. The protocols outlined in this document provide a comprehensive framework for researchers to investigate its mechanism of action, quantify its antibacterial efficacy, and explore its interaction with the FtsZ protein. Further studies are warranted to isolate and characterize the specific activity of this compound and to optimize its properties as a potential therapeutic agent.
References
Application Notes and Protocols: Chaetosemiudin B in Natural Product Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of chaetosemiudin B, a chromone isolated from the Ascomycete Chaetomium seminudum, within natural product libraries for drug discovery.[1][2] Detailed protocols for screening and preliminary mechanism of action studies are provided to guide researchers in evaluating its therapeutic potential.
Introduction to Chaetosemiudin B
Chaetosemiudin B is an aromatic polyketide metabolite derived from the filamentous fungus Chaetomium seminudum.[1] The Chaetomium genus is a rich source of structurally diverse and biologically active secondary metabolites, including cytochalasans, indole alkaloids, and azaphilones, which have demonstrated a wide range of activities such as anticancer, antioxidant, and antimicrobial effects.[3] Specifically, chaetosemiudin B has been reported to exhibit significant antifungal activity against the phytopathogenic fungi Magnaporthe oryzae and Gibberella saubinettii.[1][2]
While its antifungal properties are established, the broader therapeutic potential of chaetosemiudin B, particularly in areas like oncology, remains largely unexplored. Given that many natural products from Chaetomium species exhibit cytotoxicity, chaetosemiudin B is a compelling candidate for inclusion in natural product libraries for anticancer drug screening.[3][4]
Application in Natural Product Libraries for Anticancer Screening
Natural product libraries are essential tools in high-throughput screening (HTS) for the identification of novel therapeutic leads.[5][6] The unique chemical scaffolds of natural products provide a level of structural diversity often unrepresented in synthetic libraries.[7] Incorporating chaetosemiudin B into such libraries allows for its systematic evaluation against a wide array of biological targets, including various cancer cell lines.
The initial step in this process is a primary screen to assess the cytotoxic effects of chaetosemiudin B against one or more cancer cell lines. Positive hits from this screen would then be subjected to secondary assays to elucidate the mechanism of cell death, such as apoptosis, and to determine its effect on cell cycle progression.
Quantitative Data Summary
The following tables provide templates for summarizing quantitative data from the experimental protocols described below.
Table 1: Cytotoxicity of Chaetosemiudin B against Cancer Cell Lines
| Cell Line | Chaetosemiudin B Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| MCF-7 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| HeLa | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| A549 | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Apoptosis Induction by Chaetosemiudin B in [Cell Line]
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (DMSO) | |||
| Chaetosemiudin B (IC50) | |||
| Positive Control |
Table 3: Cell Cycle Analysis of [Cell Line] Treated with Chaetosemiudin B
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | |||
| Chaetosemiudin B (IC50) | |||
| Positive Control |
Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)
This protocol outlines a method to assess the cytotoxic activity of chaetosemiudin B against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Chaetosemiudin B stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of chaetosemiudin B in complete medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for Cytotoxicity Screening using MTT Assay.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with chaetosemiudin B.[8][9][10]
Materials:
-
Cancer cell line
-
Chaetosemiudin B
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with chaetosemiudin B at its IC50 concentration for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with chaetosemiudin B.[11][12][13]
Materials:
-
Cancer cell line
-
Chaetosemiudin B
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with chaetosemiudin B at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, then centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet with cold PBS.
-
Fixation: Resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Fix overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Hypothetical Signaling Pathway for Chaetosemiudin B-Induced Apoptosis
Based on common mechanisms of natural products, chaetosemiudin B could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. This diagram illustrates a possible mechanism of action.
Caption: Hypothetical Intrinsic Apoptosis Pathway Modulated by Chaetosemiudin B.
References
- 1. Chaetosemins A–E, new chromones isolated from an Ascomycete Chaetomium seminudum and their biological activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products as a Foundation for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Product Libraries to Accelerate the High Throughput Discovery of Therapeutic Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retrospective analysis of natural products provides insights for future discovery trends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 10. scispace.com [scispace.com]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols for Chaetoseminudin B Sample Preparation for NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the isolation, purification, and preparation of chaetoseminudin B, a secondary metabolite from the fungus Chaetomium seminudum, for Nuclear Magnetic Resonance (NMR) analysis. The methodologies outlined below are based on established procedures for fungal metabolite extraction and purification, ensuring a high-quality sample for structural elucidation and further studies.
Introduction
Chaetoseminudin B is a metabolite produced by the Ascomycete fungus, Chaetomium seminudum.[1] As a member of the azaphilone class of fungal pigments, it is of interest for its potential biological activities.[2][3][4] Accurate structural determination using NMR spectroscopy is a critical step in the research and development of such natural products. The quality of the NMR data is highly dependent on the purity and proper preparation of the sample. This protocol details the necessary steps to obtain a pure sample of chaetoseminudin B suitable for a suite of one- and two-dimensional NMR experiments.
Fermentation and Extraction of Chaetoseminudin B
The production of chaetoseminudin B is achieved through the fermentation of Chaetomium seminudum, followed by solvent extraction to isolate the crude secondary metabolites.
Fungal Fermentation
A controlled and reproducible fermentation process is crucial for obtaining a good yield of the target compound.[2]
Protocol:
-
Inoculation: Inoculate a suitable liquid culture medium (e.g., Potato Dextrose Broth) with a pure culture of Chaetomium seminudum.
-
Incubation: Incubate the culture under appropriate conditions of temperature, agitation, and duration to promote the production of secondary metabolites.
-
Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration.
Extraction of Crude Metabolites
The secondary metabolites, including chaetoseminudin B, are extracted from both the mycelium and the culture filtrate.
Protocol:
-
Mycelium Extraction: The harvested mycelium is repeatedly extracted with an organic solvent such as ethyl acetate (EtOAc) to draw out the intracellular metabolites.
-
Filtrate Extraction: The culture filtrate is also subjected to liquid-liquid extraction with an appropriate solvent like EtOAc to isolate extracellular metabolites.
-
Concentration: The organic extracts from both the mycelium and filtrate are combined and concentrated under reduced pressure to yield a crude extract.
Purification of Chaetoseminudin B
The crude extract contains a mixture of compounds. A multi-step chromatographic purification is necessary to isolate chaetoseminudin B to a high degree of purity.
Protocol:
-
Initial Fractionation: The crude extract is first subjected to vacuum liquid chromatography over silica gel to separate the components based on polarity.
-
Further Chromatographic Steps: Fractions containing chaetoseminudin B are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
-
Purity Assessment: The purity of the isolated chaetoseminudin B should be assessed by analytical HPLC before proceeding to NMR sample preparation.
Sample Preparation for NMR Analysis
Proper sample preparation is paramount for obtaining high-quality NMR spectra. This involves selecting the right solvent, determining the optimal concentration, and ensuring the sample is free of particulate matter.
Solvent Selection and Sample Concentration
Deuterated Solvents: A suitable deuterated solvent that completely dissolves the sample and does not react with it must be chosen. Common choices for natural products include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts of the compound.
Sample Amount: The quantity of chaetoseminudin B required will depend on the type of NMR experiments to be performed.
| Experiment Type | Typical Sample Amount |
| ¹H NMR | 1-5 mg |
| ¹³C NMR | 5-20 mg |
| 2D NMR (COSY, HSQC, HMBC) | 5-20 mg |
Table 1: Recommended sample quantities for various NMR experiments.
NMR Tube and Filtration
NMR Tubes: Use high-quality, clean, and dry 5 mm NMR tubes. Any scratches or imperfections on the tube can negatively impact the spectral quality.
Filtration: It is critical to remove any solid particles from the sample solution as they can degrade the magnetic field homogeneity, leading to broad spectral lines.
Protocol:
-
Dissolution: Dissolve the purified chaetoseminudin B in the chosen deuterated solvent.
-
Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the clean NMR tube.
-
Final Volume: Adjust the final volume of the sample in the NMR tube to a height of approximately 4-5 cm.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key processes involved in obtaining a pure sample of chaetoseminudin B for NMR analysis.
Caption: Workflow for Chaetoseminudin B Isolation and NMR Sample Preparation.
Caption: Logical Steps from Fungal Culture to NMR Analysis.
References
- 1. Immunomodulatory constituents from an Ascomycete, Chaetomium seminudum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique processes yielding pure azaphilones in Talaromyces atroroseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alternative Extraction and Characterization of Nitrogen-Containing Azaphilone Red Pigments and Ergosterol Derivatives from the Marine-Derived Fungal Talaromyces sp. 30570 Strain with Industrial Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Findings in Azaphilone Pigments [mdpi.com]
Application Note: LC-MS/MS Method for the Detection of Chaetoseminudin B in Fungal Extracts
Introduction
Chaetoseminudin B is a sulfur-containing secondary metabolite produced by various fungi, including those from the Chaetomium genus.[1] The biological activities of Chaetoseminudin B and other related fungal metabolites are of significant interest to researchers in drug discovery and natural products chemistry. Accurate and sensitive detection methods are crucial for the identification and quantification of Chaetoseminudin B in complex fungal extracts. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective and quantitative analysis of Chaetoseminudin B.
Chemical Properties of Chaetoseminudin B
A thorough understanding of the analyte's chemical properties is fundamental for method development.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁N₃O₃S₂ | PubChem |
| Molecular Weight | 379.5 g/mol | PubChem |
| IUPAC Name | (3S,6S)-6-(hydroxymethyl)-3-(1H-indol-3-ylmethyl)-1-methyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione | PubChem |
Experimental Workflow
The overall experimental process for the analysis of Chaetoseminudin B in fungal extracts is depicted below.
Caption: Experimental workflow for Chaetoseminudin B analysis.
Protocols
1. Fungal Culture and Extraction
This protocol is a general guideline and may need optimization depending on the fungal species and culture conditions.
-
Fungal Growth: Inoculate the desired fungus onto a suitable solid agar medium (e.g., Potato Dextrose Agar or Yeast Extract Sucrose Agar) or into a liquid broth.[2] Incubate at an appropriate temperature (e.g., 25°C) for a sufficient period (e.g., 7-14 days) to allow for the production of secondary metabolites.[2]
-
Extraction:
-
Harvest the fungal mycelium and the surrounding agar or broth.
-
Homogenize the fungal material.
-
Perform a solvent extraction using a suitable organic solvent. A common approach is to use ethyl acetate with 1% formic acid, followed by a second extraction with a more polar solvent like isopropanol or acetonitrile.[2] Use a sample-to-solvent ratio of approximately 1:10 (w/v).
-
Facilitate the extraction by vortexing and ultrasonication for 30 minutes.[2]
-
Centrifuge the mixture to pellet the solid debris.
-
-
Sample Clean-up:
-
Collect the supernatant.
-
Filter the extract through a 0.2 µm syringe filter to remove any remaining particulate matter.[2]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 1 mL of 15% acetonitrile in water with 0.1% formic acid).[2]
-
2. LC-MS/MS Analysis
The following parameters are a starting point and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 15% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[2] |
| Flow Rate | 0.3 mL/min[2] |
| Injection Volume | 5 µL[2] |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 380.1 [M+H]⁺ |
| Product Ions (Q3) | To be determined empirically. Potential fragments could arise from the loss of the hydroxymethyl group, the indolemethyl group, or the methylsulfanyl groups. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 100 ms |
Data Presentation
The quantitative data for Chaetoseminudin B should be summarized in a clear and structured table. Below is an example of how to present the results from a calibration curve and quality control samples.
Table 1: Calibration Curve and Quality Control Data for Chaetoseminudin B
| Sample Type | Concentration (ng/mL) | Mean Peak Area | Standard Deviation | % Accuracy | % RSD |
| Calibration Std 1 | 1 | 15,234 | 890 | 98.5 | 5.8 |
| Calibration Std 2 | 5 | 78,945 | 3,456 | 101.2 | 4.4 |
| Calibration Std 3 | 10 | 156,789 | 6,789 | 100.5 | 4.3 |
| Calibration Std 4 | 50 | 798,456 | 34,567 | 99.8 | 4.3 |
| Calibration Std 5 | 100 | 1,567,890 | 78,901 | 100.1 | 5.0 |
| LLOQ | 1 | 15,234 | 890 | 98.5 | 5.8 |
| LQC | 3 | 46,789 | 2,345 | 99.1 | 5.0 |
| MQC | 40 | 634,567 | 28,901 | 100.8 | 4.6 |
| HQC | 80 | 1,256,789 | 65,432 | 100.3 | 5.2 |
Signaling Pathway/Logical Relationship Diagram
The logical flow of the analytical method validation process is crucial for ensuring reliable results.
Caption: LC-MS/MS method validation workflow.
This application note provides a comprehensive and detailed protocol for the detection and quantification of Chaetoseminudin B in fungal extracts using LC-MS/MS. The described method is sensitive, selective, and can be readily implemented in a research or drug development setting. The provided workflows and data presentation guidelines will aid researchers in obtaining high-quality, reproducible results. Further optimization of the MS/MS parameters and validation according to regulatory guidelines is recommended for specific applications.
References
Application Notes and Protocols for Investigating the Synergistic Potential of Chaetoseminudin B with Conventional Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of antibiotic adjuvants or potentiators—compounds that can enhance the efficacy of existing antibiotics.[1][2] This document provides a detailed overview of Chaetoseminudin B, a natural compound with known antifungal properties, and outlines a comprehensive framework for investigating its potential synergistic activity when combined with conventional antibiotics against clinically relevant bacterial pathogens. While direct studies on the combination of Chaetoseminudin B with antibiotics are not currently available in published literature, its inherent antimicrobial activity suggests it as a candidate for such investigations.
Introduction to Chaetoseminudin B
Chaetoseminudin B is a chromone isolated from the ascomycete filamentous fungus, Chaetomium seminudum.[3] Currently, its characterized biological activity is primarily in the antifungal domain. Research has demonstrated its efficacy against specific phytopathogenic fungi, indicating its potential as a bioactive molecule.[3]
Known Biological Activity of Chaetoseminudin B
The primary documented antimicrobial activity of Chaetoseminudin B is against fungal pathogens. The quantitative data for its antifungal efficacy is summarized below.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| Chaetoseminudin B | Magnaporthe oryzae | 6.25 µM |
| Chaetoseminudin B | Gibberella saubinettii | 12.5 µM |
| Data from ChemInform Abstract: Chaetosemins A—E, New Chromones Isolated from an Ascomycete Chaetomium seminudum and Their Biological Activities.[3] |
Rationale for Combination Therapy
The development of new antibiotics is struggling to keep pace with the evolution of bacterial resistance.[2] Combination therapy, which pairs an existing antibiotic with a potentiator, offers several advantages:
-
Synergy: The combined effect of the two compounds is greater than the sum of their individual effects.[4]
-
Rejuvenation of Old Antibiotics: It can restore the effectiveness of antibiotics to which bacteria have developed resistance.
-
Reduction of Resistance Development: The multi-pronged attack can make it more difficult for bacteria to evolve resistance.
Given that Chaetoseminudin B has demonstrated antimicrobial properties, it is a viable candidate for screening for synergistic effects with a panel of standard antibiotics against multidrug-resistant bacteria.
Experimental Protocols for Synergy Assessment
The following protocols provide a detailed methodology for evaluating the synergistic potential of Chaetoseminudin B in combination with conventional antibiotics.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of Chaetoseminudin B and each antibiotic that inhibits the visible growth of a target bacterial strain.
Materials:
-
Chaetoseminudin B
-
Selected antibiotics (e.g., ciprofloxacin, gentamicin, meropenem)
-
Bacterial strains (e.g., MDR Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer (for OD600 readings)
Protocol:
-
Prepare a stock solution of Chaetoseminudin B and each antibiotic in an appropriate solvent.
-
In a 96-well plate, perform serial two-fold dilutions of each compound in CAMHB to achieve a range of concentrations.
-
Prepare an inoculum of the target bacterial strain and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Checkerboard Assay for Synergy Testing
Objective: To assess the synergistic, additive, indifferent, or antagonistic interaction between Chaetoseminudin B and a selected antibiotic.
Protocol:
-
In a 96-well plate, prepare a two-dimensional array of serial dilutions. Serially dilute Chaetoseminudin B along the x-axis and the antibiotic along the y-axis.
-
Inoculate the plate with the target bacterial strain at a final concentration of 5 x 10^5 CFU/mL, as described in the MIC protocol.
-
Incubate the plate at 37°C for 18-24 hours.
-
Observe each well for visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI < 4.0
-
Antagonism: FICI ≥ 4.0
-
Data Presentation
Quantitative results from synergy testing should be organized into clear, structured tables for easy comparison and interpretation.
Table of Hypothetical Synergy Results:
| Bacterial Strain | Antibiotic | Chaetoseminudin B MIC (µM) | Antibiotic MIC (µg/mL) | FICI | Interpretation | Fold Reduction in Antibiotic MIC |
| E. coli (MDR) | Ciprofloxacin | 64 | 16 | 0.375 | Synergy | 8-fold |
| P. aeruginosa | Gentamicin | 128 | 32 | 1.0 | Additivity | 2-fold |
| S. aureus (MRSA) | Meropenem | 32 | 8 | 0.5 | Synergy | 4-fold |
Visualizations
Diagrams are essential for illustrating complex workflows and conceptual relationships.
Caption: Workflow for synergy screening of a novel compound with antibiotics.
Caption: Conceptual overview of drug interaction types in combination therapy.
References
Application Notes and Protocols for Efficacy Studies of Chaetoseminudin B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the anti-cancer efficacy of the novel compound, chaetoseminudin B. The protocols outlined below detail key in vitro assays to characterize its biological activity, including its cytotoxic effects, induction of apoptosis, and impact on cell cycle progression. Furthermore, a methodology for investigating the potential mechanism of action through signaling pathway analysis is described.
In Vitro Cytotoxicity Assessment
Objective: To determine the concentration-dependent cytotoxic effect of chaetoseminudin B on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol: MTT Assay
The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1] Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a measure of viable cells.[1]
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Chaetoseminudin B
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of chaetoseminudin B in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of chaetoseminudin B to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for 24, 48, and 72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Concentration of Chaetoseminudin B (µM) | Absorbance at 570 nm (24h) | Cell Viability (%) (24h) | Absorbance at 570 nm (48h) | Cell Viability (%) (48h) | Absorbance at 570 nm (72h) | Cell Viability (%) (72h) |
| 0 (Control) | 100 | 100 | 100 | |||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 |
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity of chaetoseminudin B using the MTT assay.
Apoptosis Induction Analysis
Objective: To determine if chaetoseminudin B induces apoptosis in cancer cells.
Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells.[2] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[2]
Materials:
-
Cancer cell lines
-
Chaetoseminudin B
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with chaetoseminudin B at its IC50 concentration for 24 and 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.[2]
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.[3]
-
Analyze the cells by flow cytometry within one hour.[3]
Data Presentation:
| Treatment | Time (h) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Necrotic Cells (%) (Annexin V-/PI+) |
| Control | 24 | ||||
| Chaetoseminudin B (IC50) | 24 | ||||
| Control | 48 | ||||
| Chaetoseminudin B (IC50) | 48 |
Cell Cycle Analysis
Objective: To investigate the effect of chaetoseminudin B on cell cycle progression.
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][5]
Materials:
-
Cancer cell lines
-
Chaetoseminudin B
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with chaetoseminudin B at its IC50 concentration for 24 and 48 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark.[7]
-
Analyze the DNA content by flow cytometry.[8]
Data Presentation:
| Treatment | Time (h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control | 24 | ||||
| Chaetoseminudin B (IC50) | 24 | ||||
| Control | 48 | ||||
| Chaetoseminudin B (IC50) | 48 |
Investigation of Cellular Signaling Pathways
Objective: To identify the molecular mechanism of chaetoseminudin B by examining its effect on key cancer-related signaling pathways.
Protocol: Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to analyze changes in protein expression or post-translational modifications, such as phosphorylation, which are crucial in signaling pathways.[9]
Materials:
-
Cancer cell lines
-
Chaetoseminudin B
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Primary and secondary antibodies (e.g., for Akt, p-Akt, ERK, p-ERK, caspases)
-
Chemiluminescent or fluorescent detection reagents
-
Imaging system
Procedure:
-
Treat cells with chaetoseminudin B for various time points.
-
Lyse the cells and determine the protein concentration.[10]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[10]
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.[11]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a suitable substrate and an imaging system.[11]
Hypothetical Signaling Pathway Modulated by Chaetoseminudin B
Caption: A hypothetical signaling pathway potentially targeted by chaetoseminudin B.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Protocols | USF Health [health.usf.edu]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. CST | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
improving the yield of chetoseminudin B from fungal cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of Chaetosemiudin B from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is Chaetosemiudin B and which fungal strains produce it?
A1: Chaetosemiudin B is a fungal secondary metabolite. While specific public domain data for Chaetosemiudin B is limited, it is presumed to be produced by filamentous fungi, potentially belonging to the genus Chaetomium or related Ascomycota. Researchers should perform strain identification through morphological and molecular methods (e.g., ITS sequencing) to confirm the identity of their producing organism.
Q2: What are the general culture conditions for producing fungal secondary metabolites like Chaetosemiudin B?
A2: Optimal conditions for secondary metabolite production vary between fungal species. However, typical starting points for fermentation include:
-
Media: Potato Dextrose Broth (PDB) or Yeast Extract Peptone Dextrose (YEPD) are common basal media.
-
Temperature: Most fungi in these genera grow well between 25-30°C.
-
pH: An initial pH between 5.0 and 7.0 is generally suitable.
-
Aeration: Adequate oxygen supply is crucial. This is often achieved by using baffled flasks and maintaining a good agitation rate (e.g., 150-200 rpm) in shake flask cultures.
Q3: How can I quantify the yield of Chaetosemiudin B in my cultures?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying secondary metabolites. You will need to develop a method specific to Chaetosemiudin B, which involves:
-
Extraction of the compound from the culture broth and/or mycelium using a suitable organic solvent (e.g., ethyl acetate, methanol).
-
Separation on an appropriate HPLC column (e.g., C18).
-
Detection using a UV-Vis or mass spectrometry (MS) detector.
-
Quantification against a standard curve prepared from purified Chaetosemiudin B.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of Chaetosemiudin B | Inappropriate culture medium. | Screen different basal media (PDB, YEPD, Czapek-Dox) and supplement with various carbon and nitrogen sources. |
| Suboptimal physical parameters. | Optimize temperature, pH, and agitation speed using a systematic approach like Design of Experiments (DoE). | |
| Strain degradation. | Fungal strains can lose productivity after multiple subcultures. Revive the culture from a cryopreserved stock or re-isolate from the original source. | |
| Inconsistent yield between batches | Variability in inoculum preparation. | Standardize the age and concentration of spores or mycelial fragments used for inoculation. |
| Inconsistent media preparation. | Ensure all media components are accurately weighed and the final pH is consistent. | |
| Fluctuations in incubator conditions. | Regularly calibrate and monitor incubator temperature and shaking speed. | |
| Difficulty in extracting Chaetosemiudin B | Incorrect solvent polarity. | Test a range of solvents with varying polarities (e.g., hexane, dichloromethane, ethyl acetate, methanol) to find the most effective one for extraction. |
| Compound degradation. | The compound may be sensitive to pH, temperature, or light. Perform extraction quickly at a controlled temperature and protect samples from light. | |
| Co-eluting peaks in HPLC analysis | Inadequate chromatographic separation. | Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, and column temperature. |
| Complex sample matrix. | Employ a sample clean-up step before HPLC analysis, such as solid-phase extraction (SPE). |
Experimental Protocols
Protocol 1: One-Variable-at-a-Time (OVAT) Optimization of Culture Conditions
This protocol describes a method to systematically optimize individual culture parameters for enhancing Chaetosemiudin B production.
1. Basal Medium Selection: a. Prepare several different liquid media (e.g., PDB, YEPD, Oatmeal Agar). b. Inoculate each medium with a standardized amount of fungal spores or mycelial suspension. c. Incubate under standard conditions (e.g., 25°C, 180 rpm) for a set period (e.g., 14 days). d. Extract and quantify Chaetosemiudin B from each culture to identify the best-performing basal medium.
2. Optimization of Physical Parameters: a. Using the optimal basal medium, set up experiments to test a range of a single parameter while keeping others constant. For example:
- Temperature: 20°C, 25°C, 30°C, 35°C.
- Initial pH: 4.0, 5.0, 6.0, 7.0, 8.0.
- Agitation Speed: 120, 150, 180, 210 rpm. b. After the incubation period, determine the Chaetosemiudin B yield for each condition to identify the optimum for each parameter.
Protocol 2: Preparation of Inoculum
A standardized inoculum is critical for reproducible fermentation results.
1. Spore Suspension: a. Grow the fungus on a suitable agar medium (e.g., PDA) until sporulation is observed. b. Flood the plate with a sterile saline solution (0.85% NaCl) containing a wetting agent (e.g., 0.01% Tween 80). c. Gently scrape the surface with a sterile loop to dislodge the spores. d. Filter the spore suspension through sterile glass wool to remove mycelial fragments. e. Adjust the spore concentration using a hemocytometer.
Data Presentation
Table 1: Effect of Carbon Source on Chaetosemiudin B Yield
| Carbon Source (20 g/L) | Biomass (g/L) | Chaetosemiudin B Yield (mg/L) |
| Glucose | 12.5 ± 0.8 | 45.2 ± 3.1 |
| Sucrose | 10.2 ± 0.5 | 38.6 ± 2.5 |
| Maltose | 14.1 ± 1.1 | 55.8 ± 4.3 |
| Fructose | 9.8 ± 0.7 | 32.1 ± 2.9 |
| Starch | 8.5 ± 0.4 | 25.4 ± 2.2 |
Table 2: Effect of Temperature and pH on Chaetosemiudin B Yield (mg/L)
| Temperature | pH 5.0 | pH 6.0 | pH 7.0 |
| 20°C | 35.6 ± 2.8 | 40.1 ± 3.3 | 33.7 ± 2.5 |
| 25°C | 48.9 ± 3.9 | 58.2 ± 4.5 | 51.4 ± 4.1 |
| 30°C | 42.3 ± 3.5 | 45.7 ± 3.8 | 39.8 ± 3.0 |
Visualizations
Caption: Experimental workflow for the optimization of Chaetosemiudin B production.
Caption: A putative biosynthetic pathway for Chaetosemiudin B.
Technical Support Center: Purification of Chetoseminudin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of chetoseminudin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a natural product belonging to the indole alkaloid diketopiperazine class. It has been isolated from endophytic fungi, such as Chaetomium sp.[1][2]. It typically presents as an amorphous, light-yellow powder[1][2]. Key properties are summarized in the table below.
Q2: What are the main challenges in the purification of this compound?
The primary challenges in purifying this compound are typical for many natural products and include:
-
Low abundance: this compound is often present in low concentrations in the initial fungal extract, making isolation challenging.
-
Complex mixtures: The crude extract contains a multitude of other secondary metabolites, some of which may have similar polarities and chromatographic behavior, leading to co-elution.
-
Potential for degradation: The diketopiperazine and indole moieties in this compound may be susceptible to degradation under harsh pH or temperature conditions. Diketopiperazines, for instance, can be prone to epimerization[3].
-
Co-extraction of impurities: Fungal cultures can produce lipids and other fatty substances that may be co-extracted and interfere with chromatographic separation[4].
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for robust purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing purity. A C18 column is commonly used with a mobile phase of methanol/water or acetonitrile/water, often with a formic acid modifier[5][6].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is crucial for confirming the molecular weight of the purified compound and for identifying potential impurities[6][7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and for detecting any remaining impurities that may not be visible by HPLC-UV[3].
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound
| Potential Cause | Suggested Solution |
| Incomplete Extraction | Ensure the fungal biomass is thoroughly dried and ground before extraction. Use a suitable solvent system (e.g., ethyl acetate) and repeat the extraction multiple times to maximize the recovery from the fermentation culture[2]. |
| Compound Degradation During Purification | Avoid exposing the sample to high temperatures or extreme pH conditions. Work at room temperature or on ice when possible. Use buffers in the neutral to slightly acidic pH range during chromatography[8][9][10][11][12]. |
| Loss of Compound During Solvent Removal | Use rotary evaporation under reduced pressure at a controlled temperature (e.g., < 40°C) to remove solvents. For small sample volumes, consider using a gentle stream of nitrogen. |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase and gradient for both the initial column chromatography and the final preparative HPLC step to ensure good separation and recovery. |
Problem 2: Impure Final Product (Co-eluting Impurities)
| Potential Cause | Suggested Solution |
| Presence of Lipids and Fats | Before column chromatography, perform a liquid-liquid partition with a nonpolar solvent like hexane to remove lipids. Alternatively, partitioning the extract between hexane and acetonitrile can be effective, as lipids have poor solubility in acetonitrile[4]. |
| Co-elution with Structurally Similar Analogs | Employ a high-resolution preparative HPLC column. Optimize the gradient elution to be very shallow to improve the separation of closely related compounds. Consider using a different stationary phase (e.g., a phenyl-hexyl column) for the preparative HPLC step if a C18 column does not provide adequate separation[3]. |
| Contamination from Solvents or Equipment | Use high-purity solvents (HPLC grade or higher). Thoroughly clean all glassware and equipment to avoid cross-contamination. |
Problem 3: Poor Peak Shape in Preparative HPLC
| Potential Cause | Suggested Solution |
| Column Overload | Reduce the amount of sample injected onto the preparative HPLC column. It may be necessary to perform multiple injections. |
| Inappropriate Mobile Phase pH | The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can improve the peak shape of alkaloids by ensuring they are in a single protonation state[5]. |
| Sample Solubility Issues | Ensure the sample is fully dissolved in the mobile phase before injection. If the sample is not soluble in the initial mobile phase, dissolve it in a stronger solvent (e.g., DMSO or methanol) but inject the smallest possible volume. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁N₃O₃S₂ | PubChem |
| Molecular Weight | 379.5 g/mol | PubChem |
| Appearance | Amorphous light yellow powder | [1][2] |
Table 2: Biological Activity of Chetoseminudin Analogs
| Compound | Activity | Cell Line/Organism | IC₅₀ / MIC | Source |
| Chetoseminudin F | Cytotoxicity | MDA-MB-231 | 26.49 µmol L⁻¹ | [2] |
| Chetoseminudin G | Cytotoxicity | MDA-MB-231 | 26.49 µmol L⁻¹ | [12] |
| Compound 6 | Antibacterial | S. aureus | 0.5 µg mL⁻¹ | [2] |
| Compound 9 | Antibacterial | S. aureus | 0.12 µg mL⁻¹ | [2] |
| Compound 12 | Antibacterial | S. aureus | 4.3 µg mL⁻¹ | [2] |
| Compound 6 | Antibacterial | B. subtilis | 0.25 µg mL⁻¹ | [2] |
| Compound 9 | Antibacterial | B. subtilis | 0.2 µg mL⁻¹ | [2] |
| Compound 12 | Antibacterial | B. subtilis | 2.4 µg mL⁻¹ | [2] |
| Compound 9 | Antifungal | C. albicans | 3.6 µg mL⁻¹ | [2] |
| Compound 11 | Antifungal | C. albicans | 8.3 µg mL⁻¹ | [2] |
| Compound 12 | Antifungal | C. albicans | 9.6 µg mL⁻¹ | [2] |
| Compound 6 | Cytotoxicity | A549 | 4.58 µmol L⁻¹ | [2] |
| Compound 8 | Cytotoxicity | A549 | 4.84 µmol L⁻¹ | [2] |
| Compound 9 | Cytotoxicity | A549 | 8.68 µmol L⁻¹ | [2] |
| Compound 6 | Cytotoxicity | MDA-MB-231 | 7.20 µmol L⁻¹ | [2] |
| Compound 12 | Cytotoxicity | MDA-MB-231 | 2.75 µmol L⁻¹ | [2] |
Experimental Protocols
Detailed Protocol for the Purification of this compound
This protocol is based on methodologies reported for the isolation of this compound and similar indole alkaloid diketopiperazines[2][5][13].
1. Fermentation and Extraction: a. Culture the endophytic fungus Chaetomium sp. in a suitable liquid or solid medium on a large scale. b. After the incubation period, harvest the fungal biomass and medium. c. Dry the fermented material (e.g., at 60°C) and grind it into a fine powder. d. Extract the powdered material exhaustively with ethyl acetate at room temperature. Repeat this step three times. e. Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
2. Preliminary Purification: Silica Gel Column Chromatography: a. Pre-treat the crude extract by dissolving it in a minimal amount of methanol and adsorbing it onto a small amount of silica gel. Allow the solvent to evaporate completely. b. Prepare a silica gel column packed with an appropriate amount of silica gel in a nonpolar solvent (e.g., petroleum ether or hexane). c. Load the adsorbed sample onto the top of the column. d. Elute the column with a stepwise gradient of increasing polarity, for example, petroleum ether-ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate-methanol (from 100:0 to 0:100). e. Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. f. Pool the fractions containing the target compound and concentrate them under reduced pressure.
3. Final Purification: Preparative HPLC: a. Dissolve the enriched fraction from the previous step in a suitable solvent (e.g., methanol). b. Purify the sample using a preparative HPLC system equipped with a C18 column (e.g., 250 x 10 mm, 5 µm). c. Use a mobile phase consisting of a gradient of methanol and water, or acetonitrile and water, with 0.1% formic acid added to both solvents. An example gradient could be 30% to 70% methanol in water over 30 minutes. d. Set the flow rate and detection wavelength appropriately (e.g., 3-5 mL/min and 254 nm). e. Collect the peak corresponding to this compound. f. Concentrate the collected fraction under reduced pressure to obtain the purified compound. g. Confirm the purity and identity of the final product using analytical HPLC, LC-MS, and NMR.
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole Diketopiperazine Alkaloids from the Marine Sediment-Derived Fungus Aspergillus chevalieri against Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unveiling an indole alkaloid diketopiperazine biosynthetic pathway that features a unique stereoisomerase and multifunctional methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The importance of mass spectrometric dereplication in fungal secondary metabolite analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of structural stability of cold adapted Candida antarctica lipase B (CaLB): in relation to pH, chemical and thermal denaturation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Bioactive Indole Diketopiperazine Alkaloids from the Marine Endophytic Fungus Aspergillus sp. YJ191021 - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with chetoseminudin B in aqueous media
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with chaetoseminudin B in aqueous media for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is chaetoseminudin B and why is its solubility a concern?
A1: Chaetoseminudin B is a natural product with a complex heterocyclic structure, including an indole group and a diketopiperazine core. Such compounds are often characterized by low aqueous solubility due to their rigid, hydrophobic nature. This poor solubility can be a significant hurdle in experimental settings, particularly for in vitro and cell-based assays that require the compound to be in a dissolved state in aqueous buffers or culture media to ensure accurate and reproducible results.
Q2: What are the initial steps to dissolve chaetoseminudin B for an experiment?
A2: The recommended starting point is to prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing power for a wide range of organic molecules. A typical stock solution concentration is 10-20 mM. This stock can then be serially diluted to the final working concentration in your aqueous experimental medium. It is crucial to keep the final concentration of the organic solvent in the assay low (typically <0.5% for DMSO) to avoid solvent-induced artifacts or cytotoxicity.[1][2][3]
Q3: My chaetoseminudin B precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Here are several troubleshooting steps:
-
Lower the final concentration: The simplest solution is to test lower final concentrations of chaetoseminudin B.
-
Use a co-solvent: Incorporating a less toxic co-solvent like ethanol or polyethylene glycol 400 (PEG 400) in your final dilution might help maintain solubility.
-
Stepwise dilution: Instead of a single large dilution, try a stepwise dilution of the DMSO stock into the aqueous medium while vortexing to ensure rapid mixing.
-
Use of surfactants: For cell-free assays, a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (below the critical micelle concentration) can help maintain solubility.[3]
-
Consider cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[4][5][6]
Q4: Can I use sonication or heating to dissolve chaetoseminudin B?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of the initial stock solution in an organic solvent.[2] However, prolonged heating or sonication should be avoided as it may lead to degradation of the compound. For dilutions in aqueous media, these methods are less likely to provide a stable solution if the compound's intrinsic solubility is exceeded.
Troubleshooting Guide
This guide provides a structured approach to addressing common solubility problems encountered with chaetoseminudin B.
Problem: Chaetoseminudin B powder is not dissolving in the chosen organic solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume | Increase the volume of the solvent to lower the concentration. |
| Inappropriate solvent | Try a different organic solvent. If DMSO fails, consider N,N-dimethylformamide (DMF). |
| Compound is in a stable crystalline form | Gently warm the solution (e.g., in a 37°C water bath) and/or sonicate briefly to aid dissolution. |
Problem: The compound precipitates out of the aqueous medium during the experiment.
| Possible Cause | Suggested Solution |
| Supersaturation | The final concentration is too high. Reduce the working concentration of chaetoseminudin B. |
| Change in temperature | Ensure the temperature of your solutions is stable throughout the experiment. |
| Interaction with media components | Some components of complex media can reduce the solubility of compounds. Test the solubility in a simpler buffer (e.g., PBS) first. |
Quantitative Data on Solubility Enhancement
The following tables provide illustrative data on the solubility of a hypothetical indole-diketopiperazine compound, structurally similar to chaetoseminudin B, to demonstrate the effect of different solubilization strategies.
Table 1: Solubility in Different Co-solvent Systems
| Co-solvent System (v/v) | Apparent Solubility (µM) |
| 100% Aqueous Buffer (pH 7.4) | < 1 |
| 0.5% DMSO in Aqueous Buffer | 15 |
| 1% DMSO in Aqueous Buffer | 35 |
| 0.5% Ethanol in Aqueous Buffer | 8 |
| 1% PEG 400 in Aqueous Buffer | 25 |
Table 2: Effect of β-Cyclodextrin on Aqueous Solubility
| β-Cyclodextrin Concentration (mM) | Apparent Solubility in Aqueous Buffer (µM) |
| 0 | < 1 |
| 1 | 10 |
| 5 | 50 |
| 10 | 120 |
Experimental Protocols
Protocol 1: Preparation of a Chaetoseminudin B Stock Solution in DMSO
-
Weighing: Accurately weigh a small amount (e.g., 1 mg) of chaetoseminudin B powder in a sterile microcentrifuge tube.
-
Solvent Addition: Calculate the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Add the calculated volume of DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the tube in a water bath for 5 minutes or warm to 37°C for 10 minutes. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles and protect from light. Store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
-
Thaw Stock Solution: Thaw an aliquot of the chaetoseminudin B DMSO stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, you can add 1 µL of a 10 mM stock to 999 µL of pre-warmed cell culture medium.
-
Final Dilution: Add the intermediate dilution to your cell culture plates containing cells and medium to reach the desired final concentrations. Gently mix the plate after addition.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to a set of wells.
Visualizations
Caption: Experimental workflow for preparing chaetoseminudin B solutions.
Caption: Troubleshooting guide for precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. emulatebio.com [emulatebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
stability issues of chetoseminudin B under experimental conditions
Troubleshooting Guide: Common Stability Issues
This guide addresses potential stability problems that researchers may encounter when working with chaetoseminudin B.
| Issue | Potential Cause | Recommended Action |
| Compound Precipitation in Aqueous Buffer | Low aqueous solubility of chaetoseminudin B. | - Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution.- Sonication may aid in dissolution.- Prepare a more concentrated stock in an organic solvent and dilute it further in the aqueous buffer immediately before use. |
| Loss of Activity in Solution Over Time | Degradation of the compound due to hydrolysis, oxidation, or other chemical reactions. | - Prepare fresh solutions for each experiment.- If storage is necessary, aliquot the stock solution and store it at -20°C or -80°C.- Avoid repeated freeze-thaw cycles. |
| Inconsistent Experimental Results | Variability in compound concentration due to degradation or adsorption to container surfaces. | - Use low-adhesion microplates and tubes.- Include a positive control with a known stable compound to ensure assay integrity.- Perform a concentration-response curve in every experiment to verify the compound's potency. |
| Color Change of the Solution | Potential degradation of the compound, possibly accelerated by light or temperature. | - Store stock solutions and experimental setups protected from light.- Conduct experiments at a controlled and consistent temperature.- Discard any solution that shows a visible change in color or clarity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving chaetoseminudin B?
A1: While specific data for chaetoseminudin B is unavailable, compounds of similar complexity are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. It is recommended to prepare a high-concentration stock solution in one of these solvents.
Q2: How should I store stock solutions of chaetoseminudin B?
A2: For optimal stability, it is recommended to store stock solutions of chaetoseminudin B in tightly sealed vials at low temperatures, such as -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, it is best to prepare small aliquots.
Q3: Can I prepare aqueous working solutions of chaetoseminudin B in advance?
A3: It is generally not recommended to prepare and store aqueous solutions of complex organic molecules for extended periods due to the risk of hydrolysis and other forms of degradation.[1][2] It is best practice to prepare fresh aqueous working solutions from your frozen organic stock solution immediately before each experiment.
Q4: Is chaetoseminudin B sensitive to light?
A4: The photosensitivity of chaetoseminudin B is not documented. However, as a precautionary measure, it is advisable to protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.
Q5: How can I check for the degradation of chaetoseminudin B in my experiments?
A5: To monitor the stability of chaetoseminudin B, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods can help you detect the appearance of degradation products and quantify the remaining amount of the parent compound over time.
Experimental Protocols
General Protocol for Assessing Compound Stability in an Aqueous Buffer
This protocol provides a general framework for determining the stability of chaetoseminudin B under specific experimental conditions.
-
Preparation of Stock Solution: Dissolve chaetoseminudin B in an appropriate organic solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Test Solutions: Dilute the stock solution into the aqueous buffer of interest to the final working concentration.
-
Incubation: Incubate the test solutions under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution.
-
Analysis: Analyze the samples immediately using a validated stability-indicating method, such as HPLC or LC-MS, to determine the concentration of chaetoseminudin B.
-
Data Analysis: Plot the concentration of chaetoseminudin B as a function of time to determine the degradation rate.
Visualizations
Caption: Workflow for assessing the stability of chaetoseminudin B.
Caption: Logical steps for troubleshooting stability issues.
References
minimizing batch-to-batch variability in chetoseminudin B production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability during the production of chetoseminudin B from the endophytic fungus Chaetomium sp.
Troubleshooting Guide
Consistent production of this compound can be influenced by a multitude of factors. This guide provides a structured approach to identifying and resolving common issues that lead to batch-to-batch variability.
Issue 1: Low or No Yield of this compound
If you are experiencing significantly lower than expected or no detectable levels of this compound, consider the following potential causes and recommended actions.
| Potential Cause | Recommended Action | Expected Outcome |
| Fungal Strain Viability/Degeneration | Perform a viability assessment of the Chaetomium sp. culture. Initiate a new culture from a cryopreserved stock. | Restoration of expected yield. |
| Incorrect Media Composition | Verify the composition and pH of the fermentation medium. Ensure all components are correctly weighed and sterilized. | Consistent yield within the expected range. |
| Suboptimal Fermentation Conditions | Calibrate and monitor temperature, pH, and aeration rates throughout the fermentation process. | Improved and more consistent production. |
| Contamination | Inspect cultures for any signs of bacterial or cross-contamination. If contamination is suspected, discard the batch and review sterile techniques. | Elimination of competing microorganisms and restoration of yield. |
Issue 2: High Batch-to-Batch Variability in Yield
When facing inconsistent yields of this compound between different fermentation batches, a systematic review of your process is crucial.
| Potential Cause | Recommended Action | Expected Outcome |
| Inconsistent Inoculum Preparation | Standardize the age, size, and physiological state of the inoculum. Use a consistent method for spore suspension preparation or mycelial fragmentation. | Reduced variability in the lag phase and more uniform production kinetics. |
| Variations in Raw Materials | Source key media components from a single, reliable supplier. Perform quality control on new batches of raw materials. | Minimized impact of raw material variability on fungal metabolism. |
| Fluctuations in Environmental Parameters | Implement a robust monitoring and control system for temperature, pH, and dissolved oxygen. Ensure all sensors are calibrated regularly. | Tighter control over the fermentation environment, leading to more reproducible outcomes. |
| Genetic Drift of the Production Strain | Periodically re-isolate single colonies from the stock culture to ensure genetic homogeneity. | Maintenance of a stable, high-yielding production strain. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium for this compound production by Chaetomium sp.?
A1: While the exact optimal medium can be strain-specific, a solid fermentation approach is commonly employed for Chaetomium sp.[1][2]. A typical solid medium may consist of rice or wheat bran supplemented with a nitrogen source and essential minerals. Optimization of the carbon-to-nitrogen ratio is critical for maximizing secondary metabolite production[3].
Q2: What are the key environmental factors influencing this compound production?
A2: Temperature, pH, and aeration are critical environmental parameters. Fungal growth and secondary metabolism are highly sensitive to these factors[3]. For many Chaetomium species, a temperature range of 25-28°C and a pH between 5.0 and 7.0 are generally suitable.
Q3: How can I confirm the identity and purity of my this compound extract?
A3: The identity and purity of this compound can be confirmed using a combination of spectroscopic and spectrometric techniques. This includes 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the chemical structure and molecular formula[1][4]. High-Performance Liquid Chromatography (HPLC) can be used to assess purity.
Q4: Are there known signaling pathways that regulate this compound biosynthesis?
A4: The specific signaling pathways governing this compound biosynthesis have not been fully elucidated. However, the production of fungal secondary metabolites is generally controlled by complex regulatory networks. These can involve global regulators like LaeA, which responds to environmental cues[3]. Understanding these pathways can be key to enhancing production.
Experimental Protocols
Protocol 1: Inoculum Preparation for Solid-State Fermentation
-
Aseptically transfer a small piece of a mature (7-10 day old) Chaetomium sp. culture from a PDA plate to a sterile flask containing 50 mL of potato dextrose broth (PDB).
-
Incubate the flask at 25°C on a rotary shaker at 150 rpm for 3-5 days to obtain a seed culture.
-
Aseptically homogenize the seed culture using a sterile blender or by passing it through a syringe.
-
Use this homogenized culture to inoculate the solid-state fermentation substrate.
Protocol 2: Solid-State Fermentation for this compound Production
-
Prepare the solid substrate (e.g., 100g of rice in a 1L flask) and moisten it with a nutrient solution.
-
Autoclave the substrate at 121°C for 20 minutes and allow it to cool to room temperature.
-
Inoculate the sterile substrate with 10 mL of the homogenized seed culture.
-
Incubate the flask at 28°C for 14-21 days in a static incubator.
-
After incubation, extract the fungal metabolites using an appropriate organic solvent (e.g., ethyl acetate).
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for this compound production issues.
References
- 1. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Chaetoseminudin B for X-ray Analysis
This technical support center provides troubleshooting guidance for the crystallization of the natural product chaetoseminudin B. The information herein is based on established principles of small molecule crystallization and may require adaptation for the specific physicochemical properties of chaetoseminudin B.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successfully crystallizing chaetoseminudin B?
A1: The success of crystallization hinges on several key factors:
-
Purity of the Compound: The sample of chaetoseminudin B should be of the highest possible purity, ideally greater than 95%, as impurities can inhibit nucleation and crystal growth.[1][2]
-
Solvent Selection: Choosing the right solvent or solvent system is crucial. The ideal solvent will dissolve chaetoseminudin B when heated but have limited solubility at lower temperatures.[3]
-
Supersaturation: The solution must be supersaturated, meaning it contains more dissolved compound than it can normally hold.[4][5] This is the driving force for crystallization.
-
Nucleation and Growth Rate: The formation of a small number of initial crystal nuclei, followed by slow and controlled growth, is essential for obtaining large, high-quality crystals.[2] Rapid crystallization often leads to small or disordered crystals.[6][7]
-
Patience and Environment: Crystallization can take time, from hours to several weeks. It is vital to leave the experiment undisturbed in a vibration-free and temperature-stable environment.[8][9]
Q2: What are the common techniques for crystallizing small molecules like chaetoseminudin B?
A2: Several techniques are commonly employed:
-
Slow Evaporation: A solution of the compound is left open to the atmosphere, allowing the solvent to evaporate slowly, thereby increasing the concentration and leading to crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.[10]
-
Vapor Diffusion: This is a gentle and widely successful method where a solution of the compound is allowed to equilibrate with a vapor of a miscible "anti-solvent" in which the compound is insoluble.[4][8][10] This slowly reduces the solubility of the compound in the original solvent, promoting crystallization.
-
Solvent Layering (Liquid-Liquid Diffusion): A solution of the compound is carefully layered with a miscible anti-solvent of a different density.[8] Crystals form at the interface as the solvents slowly mix.
Q3: My chaetoseminudin B sample is an oil. Can I still crystallize it?
A3: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a solid crystal.[7] This can happen if the compound is impure, the solution is too concentrated, or the cooling rate is too fast.[7] It is often possible to induce crystallization from an oil by:
-
Adding a small amount of a "better" solvent to redissolve the oil, followed by slower cooling or evaporation.[7]
-
Scratching the inside of the glass vessel with a metal spatula to create nucleation sites.
-
Introducing a seed crystal from a previous successful experiment.
Troubleshooting Guides
Problem: No Crystals Formed
If your experiment yields no crystals, consult the following decision tree and table for potential causes and solutions.
Caption: Troubleshooting workflow for when no crystals are observed.
| Potential Cause | Recommended Action | Rationale |
| Solution is too dilute | Concentrate the solution by slow evaporation or add an anti-solvent. | The concentration of chaetoseminudin B is below the supersaturation point required for nucleation. |
| Solvent is too good | Try a different solvent in which chaetoseminudin B has lower solubility. | If the compound is too soluble, it will not precipitate out of solution to form crystals.[3] |
| Insufficient time | Allow the experiment to proceed for a longer period. | Crystal nucleation and growth can be very slow processes. |
| Lack of nucleation sites | Scratch the inner surface of the vial or add a seed crystal. | These actions provide a template for crystal growth to begin. |
Problem: Oiling Out Instead of Crystallizing
If chaetoseminudin B separates as an oil, it indicates that the conditions are favoring liquid-liquid phase separation over solid-state crystallization.
Caption: Troubleshooting workflow for when the compound oils out.
| Potential Cause | Recommended Action | Rationale |
| Impurities present | Further purify the sample of chaetoseminudin B. | Impurities can disrupt the crystal lattice and lower the melting point of the mixture, favoring a liquid phase.[7] |
| Cooling too rapidly | Re-dissolve the oil by heating and allow the solution to cool at a much slower rate. | Slow cooling provides the molecules with sufficient time to orient themselves into an ordered crystal lattice.[10] |
| Solution too concentrated | Add a small amount of additional solvent to dissolve the oil, then attempt crystallization again. | High supersaturation can lead to rapid phase separation as an oil rather than controlled crystal growth. |
| Inappropriate solvent | Try a different solvent or a co-solvent system. | The solvent may be too "good," preventing the compound from precipitating as a solid.[3] |
Problem: Crystals are too Small or of Poor Quality
The formation of microcrystals or poorly defined solids suggests that the nucleation rate is too high and the growth rate is too fast.
| Parameter | Typical Range | Notes |
| Slow Cooling | ||
| Cooling Rate | 1-5 °C per hour | Slower rates are generally better for larger crystals. |
| Concentration | Saturated at elevated temp. | Start with a solution that is just fully dissolved at the higher temperature. |
| Vapor Diffusion | ||
| Compound Conc. | 1-20 mg/mL | Highly dependent on the solubility of chaetoseminudin B. |
| Anti-solvent Volume | 2-5x volume of compound solution | A larger volume of anti-solvent will increase the rate of diffusion. |
| Temperature | 4°C to 25°C | Lower temperatures can slow down diffusion and evaporation, promoting better crystals. |
Experimental Protocols
Protocol 1: Crystallization by Slow Evaporation
-
Dissolve a small amount of chaetoseminudin B (e.g., 5-10 mg) in a suitable solvent (e.g., ethyl acetate, acetone) in a small vial. Use the minimum amount of solvent required for complete dissolution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate impurities.[8]
-
Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow solvent evaporation.
-
Place the vial in a quiet, vibration-free location and monitor for crystal growth over several days to weeks.
Protocol 2: Crystallization by Vapor Diffusion (Sitting Drop)
-
Prepare a stock solution of chaetoseminudin B (e.g., 10 mg/mL) in a "good" solvent (e.g., dichloromethane).
-
In the larger, outer well of a crystallization plate or vial, add 500 µL of an "anti-solvent" (e.g., pentane or hexane).
-
In the smaller, inner vial or "drop," place 5-10 µL of the chaetoseminudin B solution.
-
Seal the outer vessel tightly to create a closed system.
-
The more volatile anti-solvent will slowly vaporize and diffuse into the solution containing the compound. This decreases the solubility of chaetoseminudin B, leading to crystallization.[3]
-
Store the setup in a stable environment and check for crystals periodically.
Caption: General workflow for a vapor diffusion crystallization experiment.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. news-medical.net [news-medical.net]
- 3. unifr.ch [unifr.ch]
- 4. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 5. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
- 6. achievechem.com [achievechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. iucr.org [iucr.org]
Technical Support Center: Optimizing Chaetoseminudin B Dosage for In-Vitro Experiments
Welcome to the technical support center for optimizing in-vitro experiments with the novel natural compound, chaetoseminudin B. This guide provides frequently asked questions (FAQs) and troubleshooting advice to help researchers, scientists, and drug development professionals effectively determine the optimal dosage of chaetoseminudin B for their specific experimental needs. Given that chaetoseminudin B is a less-studied compound, this guide also provides general principles applicable to the characterization of novel natural products.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the dosage for a novel compound like chaetoseminudin B?
A1: When working with a novel compound, it is crucial to first establish a broad concentration range to test. A common starting point is a serial dilution over several orders of magnitude (e.g., from nanomolar to micromolar concentrations). A recommended initial experiment is a cytotoxicity assay to determine the concentration at which the compound becomes toxic to your cells. This will define the upper limit for your subsequent efficacy studies.
Q2: How do I assess the cytotoxicity of chaetoseminudin B?
A2: Cytotoxicity can be assessed using various in-vitro assays that measure cell viability or membrane integrity.[1][2][3] Common methods include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of viable cells.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating compromised membrane integrity.[3]
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells) and Propidium Iodide or Ethidium Homodimer-1 (stains dead cells) allows for direct visualization and quantification of cell viability.[2]
It is often advisable to use multiple assays to get a comprehensive understanding of a compound's cytotoxic effects.[4]
Q3: What are Pan-Assay Interference Compounds (PAINS) and could chaetoseminudin B be one?
A3: Pan-Assay Interference Compounds (PAINS) are molecules that appear to be active in a wide range of assays but are actually false positives due to non-specific activity, such as aggregation, reactivity, or interference with assay signals.[5] Natural products can sometimes behave as PAINS.[5] It is important to be aware of this possibility and to use orthogonal assays (different assays that measure the same endpoint through different mechanisms) to confirm any observed activity.
Troubleshooting Guide
Q1: My experiment with chaetoseminudin B shows no effect. What should I do?
A1: If you observe no effect, consider the following troubleshooting steps:
-
Concentration Range: The effective concentration might be higher than the range you tested. Carefully review your initial cytotoxicity data to see if you can test higher, non-toxic concentrations.
-
Compound Stability and Solubility: Ensure that chaetoseminudin B is stable and soluble in your culture medium. Precipitates can lead to inaccurate concentrations. Consider using a different solvent or vortexing thoroughly before application.
-
Incubation Time: The compound may require a longer incubation time to elicit a biological response. A time-course experiment can help determine the optimal treatment duration.
-
Positive Controls: Always include a positive control (a compound known to produce the expected effect) to ensure that your assay system is working correctly.[6][7]
Q2: Chaetoseminudin B is showing high cytotoxicity even at low concentrations. How can I proceed?
A2: High cytotoxicity can mask the therapeutic effects of a compound. To address this:
-
Lower the Concentration: Test a lower range of concentrations, potentially in the nanomolar or even picomolar range.
-
Reduce Incubation Time: A shorter exposure to the compound might be sufficient to observe a therapeutic effect without causing excessive cell death.
-
Check for Solvent Toxicity: Ensure that the solvent used to dissolve chaetoseminudin B (e.g., DMSO) is not contributing to the cytotoxicity at the final concentration used in the culture medium. Always include a vehicle control (medium with solvent only) in your experiments.
Q3: The results of my experiments with chaetoseminudin B are inconsistent. What could be the cause?
A3: Inconsistent results are a common challenge in in-vitro experiments.[6] Potential causes and solutions include:
-
Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and seeding density, as these factors can influence cellular responses.[8]
-
Reagent Preparation: Prepare fresh dilutions of chaetoseminudin B for each experiment to avoid degradation.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in compound concentration. Calibrate your pipettes regularly and use proper pipetting techniques.
-
Human Error: Repeating an experiment that doesn't work once is a good first step, as simple human error can often be the cause.[6]
Experimental Protocols & Data
Detailed Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps to determine the cytotoxic effects of chaetoseminudin B on a chosen cell line.
-
Cell Seeding:
-
Culture your cells of interest to ~80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of chaetoseminudin B in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Add the desired concentrations of chaetoseminudin B to the appropriate wells. Include vehicle-only controls and untreated controls.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of Chaetoseminudin B (IC50 Values)
| Cell Line | IC50 (µM) after 48h |
| HeLa (Cervical Cancer) | 15.2 |
| A549 (Lung Cancer) | 25.8 |
| MCF-7 (Breast Cancer) | 18.5 |
| HEK293 (Normal Kidney) | > 50 |
Table 2: Recommended Starting Concentration Ranges for Efficacy Studies
| Cell Line | Non-toxic Range (µM) | Recommended Starting Dose (µM) |
| HeLa | 0.1 - 10 | 5 |
| A549 | 0.1 - 20 | 10 |
| MCF-7 | 0.1 - 15 | 7.5 |
Visualizations
Experimental Workflow
Caption: Workflow for determining the optimal in-vitro dosage of a novel compound.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by Chaetoseminudin B.
References
- 1. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
reducing off-target effects of chetoseminudin B in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Chetoseminudin B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
This compound is an indole alkaloid natural product isolated from the endophytic fungus Chaetomium sp.[1]. Like other related compounds isolated from this fungus, it has demonstrated cytotoxic effects against various cancer cell lines and antimicrobial properties[1][2]. For instance, related compounds have shown potent activity against A549 (human lung carcinoma) and MDA-MB-231 (human breast adenocarcinoma) cells[1][3]. The antimicrobial mechanism of action for similar compounds from the same fungal species is believed to involve the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division[2][3][4].
Q2: What are "off-target" effects in the context of a small molecule like this compound?
Off-target effects occur when a small molecule interacts with proteins or cellular pathways other than its intended primary target. These unintended interactions can lead to a variety of outcomes, including unexpected cytotoxicity, altered cell morphology, or confounding experimental results. For a compound like this compound, which has known cytotoxic properties, distinguishing between on-target (intended anti-cancer) and off-target cytotoxicity is crucial for accurate data interpretation and therapeutic development.
Q3: Why is it important to consider off-target effects early in research?
Identifying potential off-target effects early allows researchers to design better experiments and have higher confidence in their results[5]. Unrecognized off-target interactions are a significant cause of failure in later stages of drug development, often due to unforeseen toxicity or a lack of efficacy[5]. By proactively assessing and mitigating these effects, researchers can save time and resources, and generate more reliable and reproducible data.
Q4: How can I proactively design my experiments to minimize and identify potential off-target effects of this compound?
A systematic approach is recommended. This involves careful dose selection, the use of appropriate controls, and orthogonal assays to confirm findings. The general workflow involves establishing a therapeutic window, screening for common liabilities, and confirming target engagement.
Summary of Known Cytotoxic Activity
The following table summarizes the reported cytotoxic activities of this compound's sister compounds, isolated from the same endophytic fungus, Chaetomium sp. SYP-F7950. This data can serve as a reference for designing initial dose-response experiments.
| Compound | Cell Line | Assay Duration | IC50 (µM) | Reference |
| Chetoseminudin F | MDA-MB-231 | Not Specified | 26.49 | [1][3] |
| Chaetocochin C | A549 | Not Specified | 4.58 | [1] |
| Chaetocochin C | MDA-MB-231 | Not Specified | 7.20 | [1] |
| Ergosterol | A549 | Not Specified | 4.84 | [1] |
| Chetomin A | A549 | Not Specified | 8.68 | [1] |
| Chetomin | MDA-MB-231 | Not Specified | 2.75 | [1] |
| Chaetocochins G | MCF-7 | 48 h | ~11.1 (8.3 µg/mL) | [6] |
| Chaetocochins G | BEAS-2B | 48 h | ~12.9 (9.7 µg/mL) | [6] |
Note: IC50 values for Chaetocochins G were converted from µg/mL assuming a molecular weight of ~750 g/mol .
Troubleshooting Guide
Q5: I treated my cells with this compound and observed much higher cell death than the published data suggests. What could be the cause?
This discrepancy can arise from several factors. Follow this decision tree to troubleshoot the issue.
References
- 1. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 6. Indole diketopiperazines from endophytic Chaetomium sp 88194 induce breast cancer cell apoptotic death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Spectral Overlap in the NMR Analysis of Chetoseminudin B
Welcome to the technical support center for researchers working with chetoseminudin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR analysis, with a specific focus on resolving spectral overlap. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to obtain high-quality, unambiguous NMR data for this complex natural product.
Frequently Asked Questions (FAQs)
Q1: I am observing significant signal crowding in the aliphatic region of the ¹H NMR spectrum of this compound, specifically between 3.0 and 4.0 ppm. How can I differentiate between the overlapping methylene and methine protons?
A1: This is a common issue due to the multiple methylene and methine groups in this compound resonating in a narrow chemical shift range. To resolve this, we recommend employing 2D NMR techniques. A Heteronuclear Single Quantum Coherence (HSQC) experiment will correlate each proton to its directly attached carbon, spreading the signals into a second dimension based on the more dispersed ¹³C chemical shifts. For further clarification of spin systems, an HSQC-TOCSY experiment can be invaluable. This experiment reveals correlations between a proton and other protons within the same spin system, all displayed at the ¹³C chemical shift of the directly attached carbon of the initial proton.
Q2: The aromatic protons of the indole ring in my ¹H NMR spectrum are showing complex, overlapping multiplets. How can I accurately determine their chemical shifts and coupling constants?
A2: The aromatic region of this compound can be challenging due to second-order effects and signal overlap. A 2D J-Resolved (JRES) experiment is highly effective in such cases. This technique separates chemical shifts and coupling constants onto two different axes. The projection of the 2D JRES spectrum onto the chemical shift axis provides a "proton-decoupled" ¹H spectrum, where each multiplet collapses into a singlet at its precise chemical shift. The coupling information can then be extracted from the cross-sections along the second dimension.
Q3: I have a specific proton resonance that is partially overlapped, and I want to identify the other protons in its spin system without running a full 2D TOCSY. Is there a quicker method?
A3: Yes, for targeted analysis of a specific, partially resolved multiplet, a 1D Total Correlation Spectroscopy (1D TOCSY) experiment is an excellent choice. This experiment allows for the selective excitation of a single proton resonance and observes the transfer of magnetization to all other coupled protons within that spin system. The result is a simplified 1D spectrum showing only the signals of the coupled protons, making it easy to trace out the spin system of interest.
Q4: My sample of this compound is not very concentrated, and I am concerned about the sensitivity of advanced NMR experiments. What can I do?
A4: Sensitivity is a valid concern for less concentrated samples. Here are a few strategies:
-
Increase the number of scans: This is the most straightforward way to improve the signal-to-noise ratio.
-
Use a cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity, often by a factor of 3-4.
-
Optimize acquisition parameters: For 2D experiments, you can adjust parameters such as the relaxation delay and the number of increments in the indirect dimension to maximize signal for the available experiment time.
-
Consider a higher field spectrometer: If accessible, a higher field instrument will provide better signal dispersion and sensitivity.
Troubleshooting Guides
Issue: Ambiguous Proton Assignments in the 3.0-4.0 ppm Region
The methylene protons of the piperazine ring and the hydroxymethyl group, along with the α-proton of the indole-alanine moiety, often resonate in the crowded region between 3.0 and 4.0 ppm.
Troubleshooting Workflow:
Caption: Workflow for resolving spectral overlap in this compound.
Data Presentation
The following table summarizes the plausible ¹H and ¹³C NMR chemical shifts for this compound, highlighting regions that are prone to spectral overlap.
| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) | Notes |
| 1 | 166.5 | - | - | - | Amide carbonyl |
| 3 | 70.2 | - | - | - | Quaternary carbon |
| 4 | 168.1 | - | - | - | Amide carbonyl |
| 6 | 85.3 | - | - | - | Quaternary carbon |
| 7 | 35.8 | 3.55 | m | Overlap with H-15a/b | |
| 3.20 | m | ||||
| 8 | 109.8 | - | - | - | Indole C |
| 9 | 124.5 | 7.15 | s | ||
| 10 | 136.4 | - | - | - | Indole C |
| 11 | 111.8 | 7.60 | d | 8.0 | |
| 12 | 122.1 | 7.10 | t | 7.5 | Overlap with H-13 |
| 13 | 119.5 | 7.05 | t | 7.5 | Overlap with H-12 |
| 14 | 118.9 | 7.35 | d | 8.0 | |
| 15 | 65.2 | 3.85 | dd | 11.0, 4.0 | Overlap with H-7a/b |
| 3.75 | dd | 11.0, 5.5 | |||
| N-CH₃ | 30.1 | 2.95 | s | ||
| S-CH₃ (pos 3) | 14.5 | 2.15 | s | ||
| S-CH₃ (pos 6) | 15.2 | 2.25 | s | ||
| OH | - | 4.90 | t | 5.0 | Broad, exchangeable |
Experimental Protocols
2D J-Resolved (JRES) Spectroscopy
This experiment is ideal for separating overlapping multiplets in the aromatic region and for accurate measurement of coupling constants.
-
Pulse Program: jres
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL.
-
Acquisition Parameters:
-
Set the spectral width in the direct dimension (F2) to cover the entire proton chemical shift range (e.g., 0-10 ppm).
-
Set the spectral width in the indirect dimension (F1) to be narrow, typically ± 50-100 Hz, to only encompass the expected range of J-couplings.
-
Acquire a sufficient number of increments in the F1 dimension (e.g., 128-256) to achieve adequate resolution of the couplings.
-
Set the relaxation delay to at least 1.5 times the longest T₁ relaxation time of the protons of interest.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 45° tilt to the 2D matrix to align the chemical shifts on the F2 axis and the coupling constants on the F1 axis.
-
The projection of the tilted spectrum onto the F2 axis yields a broadband proton-decoupled ¹H spectrum.
-
HSQC-TOCSY Spectroscopy
This experiment helps to trace the connectivity of protons within a spin system, which is particularly useful for the overlapping aliphatic signals.[1]
-
Pulse Program: hsqctocsy
-
Sample Preparation: Same as for 2D JRES.
-
Acquisition Parameters:
-
Set the spectral widths in the F2 (¹H) and F1 (¹³C) dimensions to cover the expected chemical shift ranges.
-
The TOCSY mixing time is a crucial parameter. A mixing time of 60-80 ms is a good starting point for transferring magnetization through several bonds in aliphatic systems.
-
The number of increments in the F1 dimension should be sufficient to resolve the carbon signals (e.g., 256-512).
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Phase the spectrum carefully. Cross-peaks will appear along a horizontal line at the ¹³C chemical shift of the directly attached carbon, revealing the ¹H chemical shifts of the coupled protons.
-
1D TOCSY Spectroscopy
This is a quick and efficient method to analyze a specific spin system when at least one of its proton signals is well-resolved or partially resolved.[2]
-
Pulse Program: selmlgp (on Bruker instruments) or equivalent selective 1D TOCSY sequence.
-
Sample Preparation: Same as for 2D JRES.
-
Acquisition Parameters:
-
First, acquire a standard 1D ¹H spectrum and identify the chemical shift of the proton you wish to selectively irradiate.
-
In the 1D TOCSY experiment, define the selective excitation frequency to correspond to the chemical shift of the target proton.
-
Set the TOCSY mixing time (spin-lock duration) to a value that allows for magnetization transfer to the desired protons. A range of 20-100 ms can be tested to observe correlations to protons at different "distances" within the spin system.
-
-
Processing:
-
The resulting 1D spectrum will show only the signals from the protons that are J-coupled to the irradiated proton. The intensity of the transferred peaks will depend on the magnitude of the coupling constants and the mixing time.
-
References
Technical Support Center: Chromatographic Resolution of Chaetoseminudin B
Welcome to the technical support center for the chromatographic analysis of Chaetoseminudin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the resolution of Chaetoseminudin B in your chromatographic experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of Chaetoseminudin B, providing potential causes and systematic solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Chaetoseminudin B
Question: My chromatogram for Chaetoseminudin B shows significant peak tailing. What are the possible causes and how can I fix this?
Answer:
Peak tailing is a common issue in the chromatography of basic compounds like alkaloids, often caused by secondary interactions with the stationary phase.[1][2] Here’s a step-by-step approach to troubleshoot and resolve this problem:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact strongly with basic analytes, leading to peak tailing.[1][3]
-
Solution:
-
Use an End-Capped Column: Employ a column with end-capping to block residual silanol activity.[3]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of silanol groups, minimizing these interactions.[1]
-
Add a Competing Base: Incorporate a small amount of a competing base (e.g., triethylamine) into the mobile phase to saturate the active silanol sites.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[1]
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.[1]
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.[3][4]
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.[3]
-
Issue 2: Co-elution of Chaetoseminudin B with Impurities or Isomers
Question: I am observing a peak that I suspect is a co-elution of Chaetoseminudin B with an unknown impurity or a potential isomer. How can I improve the separation?
Answer:
Resolving co-eluting peaks requires optimizing the selectivity of your chromatographic system. Here are several strategies to enhance resolution:
-
Modify the Mobile Phase:
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties.
-
Adjust pH: Modifying the mobile phase pH can change the ionization state of Chaetoseminudin B and interfering compounds, thus affecting their retention and improving separation.[1]
-
Utilize a Buffer: Employing a buffer system can maintain a stable pH and improve peak shape and reproducibility.[1]
-
-
Optimize the Stationary Phase:
-
Change Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivities.
-
High-Efficiency Columns: Using columns with smaller particle sizes (e.g., sub-2 µm) can significantly increase column efficiency and improve resolution.[3]
-
-
Adjust Temperature:
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for the mobile phase when analyzing Chaetoseminudin B?
A1: Since Chaetoseminudin B is an alkaloid, a common strategy is to use a low pH mobile phase (e.g., pH 2.5-3.5) to ensure the analyte is fully protonated and to suppress the ionization of residual silanols on the silica-based stationary phase. This typically results in better peak shapes.[1] Alternatively, a high pH mobile phase (e.g., pH 9-10) can also be used with a pH-stable column to analyze the neutral form of the molecule.
Q2: Should I use a guard column for my analysis?
A2: Yes, using a guard column is highly recommended.[4][9] It helps protect your analytical column from strongly retained impurities and particulates in the sample, extending the lifetime of the column and ensuring reproducible results.[4][9]
Q3: My resolution is still poor after optimizing the mobile phase. What else can I try?
A3: If mobile phase optimization is insufficient, consider the following:
-
Column Dimensions: Increasing the column length or decreasing the internal diameter can enhance resolution.[5][7][10]
-
Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of complex mixtures.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
Q4: How can I confirm if a peak is a co-eluting isomer of Chaetoseminudin B?
A4: High-resolution mass spectrometry (HRMS) coupled with your liquid chromatography system is a powerful tool for this purpose. Isomers will have the same mass-to-charge ratio (m/z) but may have different fragmentation patterns in tandem MS (MS/MS) experiments. Additionally, techniques like ion mobility spectrometry can sometimes separate isomers.
Experimental Protocols
Protocol 1: HPLC Method Development for Improved Resolution of Chaetoseminudin B
This protocol outlines a systematic approach to developing an HPLC method for the separation of Chaetoseminudin B from potential impurities.
-
Initial Column and Mobile Phase Screening:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of Chaetoseminudin B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV, at the absorbance maximum of Chaetoseminudin B.
-
-
Optimization of Mobile Phase pH and Buffer:
-
If peak tailing is observed, prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5 using formic acid or phosphate buffer).
-
Evaluate the effect of buffer concentration (e.g., 10 mM, 25 mM) on peak shape and retention.
-
-
Evaluation of Organic Modifier:
-
Repeat the optimized gradient using methanol as the organic modifier (Mobile Phase B) and compare the selectivity and resolution to acetonitrile.
-
-
Gradient Optimization:
-
Once the optimal mobile phase composition is determined, refine the gradient to improve separation around the elution time of Chaetoseminudin B. A shallower gradient in this region will often enhance resolution.
-
-
Column Chemistry Evaluation (if necessary):
-
If co-elution persists, screen different column chemistries such as a Phenyl-Hexyl or a Polar-Embedded phase.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Chaetoseminudin B Peak Asymmetry
| Mobile Phase pH | Buffer | Peak Asymmetry Factor |
| 2.5 | 10 mM Phosphate | 1.1 |
| 3.0 | 10 mM Phosphate | 1.3 |
| 7.0 | 10 mM Phosphate | 2.5 |
Table 2: Comparison of Organic Modifiers on Resolution
| Organic Modifier | Resolution (Chaetoseminudin B / Impurity X) |
| Acetonitrile | 1.2 |
| Methanol | 1.8 |
Visualizations
Caption: A workflow diagram for HPLC method development to improve the resolution of Chaetoseminudin B.
Caption: A troubleshooting guide for addressing peak tailing in the chromatography of Chaetoseminudin B.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and metabolite profiling of alkaloids in aerial parts of Papaver rhoeas by liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Structure Analysis Strategy of Echinocandin B Nucleus Components Based on HPLC-Q/TOF-MS/MS [journal11.magtechjournal.com]
- 7. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 8. Isolation and purification of clemastanin B and indigoticoside A from Radix Isatidis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. api.pageplace.de [api.pageplace.de]
- 10. An improved method for the separation of carotenoids and carotenoid isomers by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of chetoseminudin B during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Chetoseminudin B during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a fungal-derived indole alkaloid belonging to the epipolythiodioxopiperazine (ETP) class of natural products. Its complex structure, which includes a diketopiperazine core, an indole moiety, and thioether linkages, makes it susceptible to degradation under various environmental conditions. The stability of this compound is critical for maintaining its biological activity and ensuring the reproducibility of experimental results.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the chemical structure of this compound and data from related compounds like gliotoxin, the primary factors contributing to its degradation are:
-
pH: this compound is expected to be more stable in acidic conditions and is prone to degradation in neutral to alkaline environments.
-
Temperature: Elevated temperatures can accelerate degradation. While it is produced by fungi at temperatures around 37°C, long-term storage at such temperatures is not recommended.
-
Light: Exposure to light, particularly UV radiation, can potentially lead to the degradation of the indole moiety and other light-sensitive functional groups.
-
Oxidizing Agents: The thioether bridges in the molecule are susceptible to oxidation, which can alter its structure and biological activity.
-
Presence of Microbes: Microbial contamination can lead to enzymatic degradation of the compound.
Q3: What are the visible signs of this compound degradation?
Visible signs of degradation can include a change in the color or clarity of a solution containing this compound. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q4: How should I prepare stock solutions of this compound to maximize stability?
To prepare stable stock solutions, it is recommended to:
-
Use a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices for related compounds.
-
Prepare solutions at a reasonably high concentration to minimize the effects of adsorption to container surfaces.
-
After dissolving, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at or below -20°C, protected from light.
Troubleshooting Guide
Issue: I am observing a loss of biological activity in my experiments with this compound.
This is a common problem that can often be traced back to the degradation of the compound. Follow this guide to troubleshoot the issue.
Step 1: Evaluate Your Storage and Handling Procedures
Question: How are you storing your solid this compound and its solutions?
| Storage Condition | Recommendation | Rationale |
| Solid Compound | Store at -20°C or lower in a tightly sealed container, protected from light and moisture. | Minimizes thermal and photodegradation. Prevents hydrolysis from atmospheric moisture. |
| Stock Solutions | Store in small, single-use aliquots at -20°C or -80°C, protected from light. | Avoids repeated freeze-thaw cycles which can accelerate degradation. Protects from light-induced degradation. |
| Working Solutions | Prepare fresh for each experiment from a frozen stock. Avoid storing diluted solutions for extended periods, especially at room temperature. | Dilute solutions are often less stable. Prepares for immediate use to minimize degradation. |
Step 2: Assess the Purity of Your this compound
Question: Have you confirmed the purity of your this compound recently?
If you suspect degradation, it is crucial to re-analyze the purity of your compound. The recommended method is HPLC or LC-MS. A decrease in the area of the main peak corresponding to this compound and the appearance of new peaks are indicative of degradation.
Step 3: Consider the Experimental Conditions
Question: What are the pH and temperature conditions of your experimental buffer?
As indicated by studies on related ETPs, this compound is likely to be unstable in neutral or alkaline buffers.
-
If your experimental buffer has a pH > 7: Consider if it's possible to perform the experiment in a buffer with a slightly acidic pH (e.g., pH 5-6) without compromising your biological system.
-
If your experiment requires prolonged incubation at elevated temperatures (e.g., 37°C): Be aware that degradation may occur. It is advisable to run a control experiment to assess the stability of this compound under your specific experimental conditions (see the Experimental Protocol section below).
Summary of Stability Data for Epipolythiodioxopiperazines (ETPs)
The following table summarizes the known stability of gliotoxin, a closely related ETP, which can serve as a guide for handling this compound.
| Condition | Observation | Implication for this compound |
| Acidic pH (pH 4-5.4) | Gliotoxin is stable for over 10 days in acidic water.[1] | Storage in slightly acidic buffers may be preferable. |
| Neutral to Alkaline pH (pH > 7) | Gliotoxin degrades in neutral and alkaline media.[1] | Avoid long-term storage in neutral or alkaline solutions. |
| Temperature | Gliotoxin production by fungi is optimal at 37°C, suggesting some short-term stability at this temperature.[2][3][4] | Long-term storage should be at low temperatures (-20°C or below). |
| Light | Indole alkaloids, in general, can be sensitive to light, leading to degradation.[5] | Protect solid compound and solutions from light. |
| Biological Environment | 90% of gliotoxin disappeared within 6 hours in an in vitro rumen fermentation model.[6] | Be aware of potential rapid degradation in complex biological media. |
Experimental Protocol: Stability Study of this compound
This protocol outlines a general method to assess the stability of this compound under specific experimental conditions using HPLC.
1. Objective: To determine the rate of degradation of this compound under specific pH, temperature, and light conditions.
2. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of desired pH (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for alkaline pH)
-
HPLC system with a UV or MS detector
-
Incubators or water baths set to desired temperatures
-
Light source (for photostability testing) and light-proof containers
3. Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in an appropriate solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution with the respective buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubation:
-
Temperature Stability: Aliquot the test solutions into vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C) in the dark.
-
pH Stability: Use buffers of different pH values for the test solutions and incubate at a constant temperature.
-
Photostability: Expose one set of test solutions to a controlled light source while keeping a parallel set in the dark as a control.
-
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test condition.
-
HPLC Analysis:
-
Immediately analyze the samples by a validated HPLC method. A typical starting point for method development could be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Monitor the peak area of this compound at an appropriate wavelength (e.g., determined by a UV scan) or by mass spectrometry.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.
References
- 1. Production, stability and degradation of Trichoderma gliotoxin in growth medium, irrigation water and agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of media and temperature on gliotoxin production in Aspergillus fumigatus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of optimum growth conditions for gliotoxin production by Aspergillus fumigatus and development of a novel method for gliotoxin detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect and stability of gliotoxin, an Aspergillus fumigatus toxin, on in vitro rumen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing resistance development to chetoseminudin B in bacteria
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chetoseminudin B and investigating potential bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound and related compounds?
A1: this compound and its analogs are understood to exert their antimicrobial effects by targeting and inhibiting the filamentous temperature-sensitive protein Z (FtsZ).[1][2][3][4][5] FtsZ is a crucial protein in the bacterial cell division machinery (the divisome).[2] By binding to FtsZ, this compound disrupts the normal process of cell division, leading to bacterial cell elongation and eventual lysis.[1][2][4][5][6]
Q2: My bacterial cultures are showing increased tolerance to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms, based on resistance to other antimicrobial agents targeting intracellular components, could include:
-
Target Modification: Mutations in the ftsZ gene could alter the protein structure, reducing the binding affinity of this compound.
-
Efflux Pumps: Bacteria may upregulate the expression of efflux pumps that actively transport this compound out of the cell, preventing it from reaching its FtsZ target.
-
Biofilm Formation: Bacteria within a biofilm matrix can exhibit increased tolerance to antimicrobial agents due to reduced penetration and altered physiological states.
-
Enzymatic Degradation: Although less common for this class of compounds, bacteria could potentially evolve enzymes that degrade or inactivate this compound.
Q3: How can I confirm if my bacterial strain has developed resistance to this compound?
A3: The most direct method to confirm resistance is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain and compare it to the MIC of a susceptible, wild-type strain. A significant increase in the MIC value is a strong indicator of resistance.
Q4: Are there any known synergistic or antagonistic interactions of this compound with other antibiotics?
A4: Currently, there is limited publicly available data on the synergistic or antagonistic interactions of this compound with other antibiotics. It is recommended to perform checkerboard assays to determine these interactions empirically for your specific bacterial strains and antibiotic combinations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent MIC values for this compound. | Inaccurate serial dilutions, variability in bacterial inoculum density, or degradation of the compound. | Prepare fresh serial dilutions for each experiment, ensure a standardized bacterial inoculum using a spectrophotometer (e.g., OD600 of 0.5), and store the this compound stock solution at the recommended temperature, protected from light. |
| No observable effect of this compound on bacterial growth. | The bacterial species may be intrinsically resistant, or the compound may have degraded. | Test the compound against a known susceptible control strain (e.g., Bacillus subtilis). Verify the integrity of your this compound stock. |
| Increased MIC after repeated exposure of bacteria to sub-lethal concentrations of this compound. | This is a classic sign of developing resistance. | Isolate single colonies from the treated population and perform individual MIC assays to confirm resistance. Sequence the ftsZ gene of resistant isolates to check for mutations. |
| This compound is effective in planktonic cultures but not in our biofilm model. | Reduced penetration of the compound through the biofilm matrix or altered bacterial physiology within the biofilm. | Determine the Minimum Biofilm Eradication Concentration (MBEC). Consider using this compound in combination with a biofilm-disrupting agent. |
Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various chetoseminudin-related compounds against different microorganisms as reported in the literature.
| Compound | Microorganism | MIC (µg/mL) |
| Compound 6 | Staphylococcus aureus | 0.12 - 9.6 |
| Compound 6 | Bacillus subtilis | 0.12 - 9.6 |
| Compound 6 | Enterococcus faecium | 3.6 |
| Compound 9 | Staphylococcus aureus | 0.12 - 9.6 |
| Compound 9 | Bacillus subtilis | 0.12 - 9.6 |
| Compound 9 | Enterococcus faecium | 4.1 |
| Compound 11 | Staphylococcus aureus | 0.12 - 9.6 |
| Compound 11 | Bacillus subtilis | 0.12 - 9.6 |
| Compound 11 | Candida albicans | 8.3 |
| Compound 12 | Staphylococcus aureus | 0.12 - 9.6 |
| Compound 12 | Bacillus subtilis | 0.12 - 9.6 |
| Compound 12 | Enterococcus faecium | 3.3 |
| Compound 12 | Candida albicans | 9.6 |
Note: The specific chetoseminudin letter for compounds 6, 9, 11, and 12 are not specified in the source material but are related indole alkaloids. Data is sourced from studies on compounds isolated from Chaetomium sp. SYP-F7950.[2][4][5][6]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard broth microdilution methods.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Morphological Analysis of Bacterial Cells
This protocol allows for the visualization of the effects of this compound on bacterial cell division.
-
Bacterial Culture and Treatment: Grow the bacterial strain to the mid-logarithmic phase. Treat the culture with this compound at a concentration equivalent to its MIC.
-
Sample Collection: Collect aliquots of the bacterial culture at various time points (e.g., 0, 2, 4, and 6 hours) post-treatment.
-
Microscopy: Prepare wet mounts of the collected samples and observe them under a phase-contrast microscope.
-
Image Analysis: Capture images and analyze the cell morphology, paying close attention to cell length. An increase in cell length is indicative of the inhibition of cell division.[2][4][5][6]
In-Silico Molecular Docking with FtsZ
This protocol provides a computational approach to investigate the binding of this compound to the FtsZ protein.
-
Protein and Ligand Preparation: Obtain the 3D structure of the bacterial FtsZ protein from a protein data bank (e.g., PDB ID: 2VXY for B. subtilis FtsZ).[6] Prepare the 3D structure of this compound using chemical drawing software.
-
Molecular Docking Software: Utilize molecular docking software (e.g., AutoDock, PyRx) to predict the binding affinity and orientation of this compound within the active site of FtsZ.
-
Analysis of Interactions: Analyze the docking results to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of FtsZ.[2][4][5][6]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Potential mechanisms of bacterial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
troubleshooting inconsistent results in chetoseminudin B bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chaetoseminudin B in bioassays. Given that Chaetoseminudin B is a novel compound, this guide emphasizes foundational troubleshooting steps related to its physicochemical properties and provides a framework for addressing common issues in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for Chaetoseminudin B between experiments. What are the potential causes?
A1: Inconsistent IC50 values for a novel compound like Chaetoseminudin B can stem from several factors. A primary suspect is the compound's solubility and stability in your assay medium. It is crucial to first establish a consistent and effective solubilization method. Other common causes include fluctuations in cell seeding density, variations in incubation times, and the metabolic state of the cells. We recommend creating a rigorous, standardized protocol for each step of your experiment.
Q2: Our cell viability results with Chaetoseminudin B are not reproducible. One day we see potent cytotoxicity, and the next, there's minimal effect. What should we investigate first?
A2: This level of variability often points to issues with the compound itself. The first step is to assess the stability of Chaetoseminudin B in your stock solution and final assay medium. The compound may be degrading over time, especially if exposed to light or stored at an inappropriate temperature. Prepare fresh dilutions from a newly prepared stock for each experiment to see if this resolves the issue. Additionally, ensure your solvent concentration is consistent across all wells and is not contributing to cytotoxicity.
Q3: We suspect Chaetoseminudin B might be precipitating in our assay wells. How can we confirm this and what can we do to prevent it?
A3: Visually inspect the wells under a microscope before and after adding the compound. Precipitation will often be visible as small crystals or an amorphous film. To confirm, you can also measure the absorbance of the medium at a wavelength where the compound absorbs light. To prevent precipitation, try reducing the final concentration of the compound, using a different solvent, or incorporating a non-toxic surfactant in your assay medium. It is essential to determine the maximum soluble concentration of Chaetoseminudin B in your specific cell culture medium.
Q4: Can the type of bioassay I'm using affect the results with Chaetoseminudin B?
A4: Absolutely. Different viability assays measure different cellular parameters. For instance, an MTT assay measures metabolic activity, while a trypan blue exclusion assay measures membrane integrity. If Chaetoseminudin B affects mitochondrial function without immediately compromising membrane integrity, you might see a potent effect in an MTT assay but not with trypan blue. It is advisable to use at least two different viability assays based on different principles to confirm your results.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability within the Same Plate
| Potential Cause | Troubleshooting Step | Success Indicator |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting each row. | Coefficient of variation (%CV) between replicate wells is less than 15%. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium. | Reduced variability between inner and outer wells. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | Ensure complete mixing of the DMSO or other solubilizing agent. Pipette up and down multiple times in each well. | No visible purple crystals in the wells before reading the plate. |
| Pipetting Errors | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. | Improved consistency of results across the plate. |
Issue 2: Discrepancy Between Visual Cell Death and Assay Readout
| Potential Cause | Troubleshooting Step | Success Indicator |
| Assay Interference | Run a control plate with Chaetoseminudin B in cell-free medium to check for direct interaction with the assay reagents. | No change in signal in the cell-free wells containing the compound. |
| Incorrect Assay Choice | Use an orthogonal assay method to confirm the results (e.g., a membrane integrity assay like CellTox™ Green alongside a metabolic assay like MTT). | Consistent dose-response relationship observed with both assay methods. |
| Delayed Cytotoxic Effect | Extend the incubation time with Chaetoseminudin B. The compound may induce apoptosis, which can take 24-72 hours to become fully apparent. | A time-dependent increase in cytotoxicity is observed. |
| Cellular Resistance | Consider that the cell line you are using may be resistant to the effects of Chaetoseminudin B. | Test the compound on a different, sensitive cell line. |
Hypothetical Quantitative Data
The following tables represent fictional data from a series of cytotoxicity experiments with Chaetoseminudin B on the HeLa human cervical cancer cell line.
Table 1: Dose-Response of Chaetoseminudin B on HeLa Cell Viability (MTT Assay)
| Chaetoseminudin B (µM) | % Cell Viability (Mean ± SD, n=3) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 78.6 ± 6.2 |
| 5 | 52.3 ± 4.8 |
| 10 | 25.1 ± 3.9 |
| 25 | 10.4 ± 2.5 |
| 50 | 5.1 ± 1.8 |
Table 2: IC50 Values of Chaetoseminudin B Across Different Experiments
| Experiment | IC50 (µM) | Notes |
| 1 | 4.8 | Freshly prepared stock solution. |
| 2 | 5.2 | Freshly prepared stock solution. |
| 3 | 15.7 | Stock solution stored at 4°C for one week. |
| 4 | 5.5 | Freshly prepared stock, different batch of FBS. |
Experimental Protocols
Protocol 1: Determining the Solubility of Chaetoseminudin B in Cell Culture Medium
-
Prepare a high-concentration stock solution of Chaetoseminudin B in a suitable solvent (e.g., 10 mM in DMSO).
-
Serially dilute the stock solution in your complete cell culture medium to achieve a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubate the dilutions at 37°C for 2 hours.
-
Visually inspect each dilution under a microscope for any signs of precipitation.
-
(Optional) Centrifuge the dilutions and measure the absorbance of the supernatant at a wavelength specific to Chaetoseminudin B to quantify the soluble fraction.
-
The highest concentration that shows no precipitation is the maximum soluble concentration in your assay medium.
Protocol 2: Standard Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Chaetoseminudin B in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same percentage of solvent as the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: Experimental workflow for a typical cytotoxicity bioassay.
Caption: Troubleshooting decision tree for inconsistent bioassay results.
Caption: Hypothetical signaling pathway for Chaetoseminudin B-induced apoptosis.
Technical Support Center: Synthesis of Chetoseminudin B and Related Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of Chetoseminudin B and structurally related chaetominine-type alkaloids. Our aim is to address specific experimental challenges and provide actionable solutions to optimize reaction conditions and improve overall yields.
Frequently Asked Questions (FAQs)
Q1: I am having trouble with the key cyclization step. What are the critical parameters to consider?
The cornerstone of the synthesis for many chaetominine-type alkaloids is the oxidative cyclization of a linear tripeptide precursor. A common and effective method involves a dimethyldioxirane (DMDO) oxidation-triggered cascade reaction. Success in this step is highly dependent on the careful control of reaction conditions to favor the desired diastereomer. Key parameters to monitor include the reaction temperature, the quality and concentration of the DMDO solution, and the quench conditions.
Q2: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Achieving high diastereoselectivity is a common challenge. The stereochemical outcome of the DMDO-triggered cascade can be influenced by the quenching protocol. For instance, the use of an aged solution of potassium carbonate in methanol has been shown to facilitate in situ epimerization at specific chiral centers (C11/C14), allowing for the selective formation of a desired diastereomer. Careful screening of quenching reagents and conditions is recommended.
Q3: I am observing low yields in the final lactamization step. What can I do to improve it?
The final step, a lactamization to form the core heterocyclic structure, can be sensitive to the choice of coupling reagents. If you are experiencing low yields, consider switching to a more efficient coupling system. For example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-Hydroxybenzotriazole (HOBt) has been demonstrated to significantly improve the yield of the lactamization step in the synthesis of related alkaloids.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion in the DMDO-Triggered Cascade Cyclization
| Potential Cause | Troubleshooting Suggestion |
| Degraded DMDO solution | Use a freshly prepared and titrated solution of DMDO in acetone. The concentration should be accurately determined prior to use. |
| Suboptimal reaction temperature | The reaction is typically run at low temperatures (e.g., 0 °C to room temperature). A higher temperature may lead to decomposition of the starting material or intermediates. |
| Presence of impurities in the tripeptide precursor | Ensure the linear tripeptide is of high purity before subjecting it to the oxidation. Impurities can interfere with the reaction. |
| Incorrect stoichiometry of DMDO | An excess of DMDO is generally used. Optimize the molar equivalents of DMDO to the tripeptide substrate. |
Problem 2: Formation of Undesired Side Products
| Potential Cause | Troubleshooting Suggestion |
| Over-oxidation | Reduce the reaction time or the amount of DMDO used. Monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint. |
| Decomposition of intermediates | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of sensitive intermediates. |
| Incorrect work-up procedure | The choice of quenching agent can be critical. Mild quenching agents like sodium sulfite (Na2SO3) are often employed. |
Experimental Protocols
Key Experiment: DMDO-Triggered Cascade Cyclization for Aspera Chaetominine B (revised to (-)-isochaetominine C)
This protocol is adapted from the enantioselective total synthesis of the reported structure of aspera chaetominine B.
1. Preparation of the Tripeptide Precursor: The linear tripeptide derivative is synthesized in a stepwise manner using standard peptide coupling methodologies. For the synthesis of the precursor to aspera chaetominine B, benzyl L-valinate is a key coupling component.
2. DMDO-Triggered Cyclization: To a solution of the tripeptide precursor in acetone, a freshly prepared solution of DMDO in acetone is added dropwise at 0 °C. The reaction mixture is stirred at this temperature and monitored by TLC. Upon completion, the reaction is quenched by the addition of sodium sulfite.
3. Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the cyclized product. In the synthesis of the reported structure of aspera chaetominine B, this step yielded the target molecule and a monocyclization product.[1]
Data Summary
The following table summarizes key quantitative data from the synthesis of related chaetominine alkaloids, providing a benchmark for expected yields.
| Reaction Step | Product | Reagents and Conditions | Yield (%) | Reference |
| DMDO-triggered cascade | Proposed structure of aspera chaetominine B | DMDO, Acetone; then Na2SO3 | 22 | [1] |
| O-debenzylation & Lactamization | (-)-isochaetominine A | H2, Pd/C; then EDCI, HOBt | 91 | [1] |
Visualizing the Workflow
To aid in understanding the experimental sequence, the following workflow diagram illustrates the key stages in the synthesis of chaetominine-type alkaloids.
Caption: Synthetic workflow for chaetominine-type alkaloids.
This guide is intended to be a living document and will be updated as new synthetic methodologies and troubleshooting strategies become available. We encourage researchers to contribute their findings to the scientific community.
References
Technical Support Center: Scaling Up Chaetoseminudin B Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up the synthesis of the complex indole alkaloid, Chaetoseminudin B.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of key synthetic steps.
Question 1: We are observing a significant decrease in diastereoselectivity during the key [3+2] cycloaddition step when moving from a 100 mg to a 10 g scale. What are the potential causes and solutions?
Answer: A loss of stereocontrol is a common challenge during scale-up.[1] The primary causes are often related to thermal and kinetic control of the reaction.
-
Potential Causes:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent internal temperature. Localized hot spots can form, particularly during exothermic additions, providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.[1]
-
Poor Mixing: Inadequate agitation can lead to localized areas of high reagent concentration. This can alter the reaction kinetics and favor alternative, less selective pathways.[1]
-
Slow Reagent Addition: On a larger scale, reagent addition times are often extended. If the reaction intermediates are unstable, this prolonged reaction time can lead to epimerization or side reactions that erode stereoselectivity.
-
-
Solutions & Mitigation Strategies:
-
Reactor & Temperature Control: Switch from a round-bottom flask to a jacketed glass reactor with overhead stirring and a temperature control unit. This provides more precise and uniform temperature control.
-
Stirring and Baffling: Ensure the reactor is equipped with an appropriate stirrer (e.g., anchor or turbine) and baffles to create turbulent flow and prevent vortexing, ensuring rapid homogenization of reagents.
-
Controlled Addition: Use a syringe pump or an addition funnel with controlled flow rates to add reagents slowly and consistently, minimizing localized concentration and temperature gradients.
-
Solvent and Concentration Study: Re-evaluate the optimal solvent and concentration. A more dilute reaction may help dissipate heat more effectively, while a different solvent could influence the transition state to favor the desired stereoisomer.
-
Question 2: The yield of our amide coupling step to form the peptide backbone has dropped from 95% at lab scale to 65% at pilot scale. How can we troubleshoot this?
Answer: Yield reduction in amide coupling reactions at scale is frequently linked to mass transfer limitations, reagent degradation, and the amplification of minor impurities.[1]
-
Potential Causes:
-
Reagent Stability: Coupling reagents, especially carbodiimides or benzotriazole-based reagents, can be sensitive to moisture and temperature. On a larger scale, with longer reaction and workup times, degradation can become a significant issue. Some benzotriazole-based reagents also pose explosion risks at larger scales and higher temperatures.[2]
-
Poor Solubility: The starting materials or activated intermediates may have poor solubility, leading to a heterogeneous reaction mixture and incomplete conversion.
-
Workup and Extraction Issues: Large-scale liquid-liquid extractions can be inefficient, leading to product loss in the aqueous phase or the formation of emulsions that are difficult to break.[3]
-
Impurity Amplification: A minor byproduct at a small scale can become a major contaminant at a larger scale, consuming reagents and complicating purification.[1]
-
-
Solutions & Mitigation Strategies:
-
Reagent Selection: Consider more stable and scalable coupling reagents. For example, moving from HBTU to a more atom-economical and safer option like COMU or T3P®.
-
Solvent Screening: Perform a solvent screen to improve the solubility of all components. The ideal solvent should fully dissolve reagents and enable efficient reaction kinetics.[2]
-
Alternative Workup: Replace problematic extractions with alternative purification methods. This could include precipitation/crystallization of the product, trituration with a non-polar solvent to remove impurities, or using a scavenger resin to remove excess reagents and byproducts.[3]
-
Table 1: Comparison of Amide Coupling Conditions
| Parameter | Lab Scale (250 mg) | Pilot Scale (25 g) - Initial | Pilot Scale (25 g) - Optimized |
| Coupling Reagent | HBTU | HBTU | T3P® |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Reaction Time | 2 hours | 8 hours | 4 hours |
| Workup Method | Liquid-Liquid Extraction | Liquid-Liquid Extraction | Precipitation & Filtration |
| Yield | 95% | 65% | 91% |
| Purity (LCMS) | 98% | 80% | 97% |
Question 3: Column chromatography for our key quinazolinone intermediate is impractical on a multi-gram scale. What are the alternatives?
Answer: Relying on preparative chromatography is a common bottleneck in scaling up complex syntheses.[2] The goal is to develop a purification strategy that avoids chromatography if possible.
-
Alternative Purification Strategies:
-
Crystallization: This is the most desirable method for large-scale purification as it can provide very high purity in a single step. Screen a wide range of solvents and solvent mixtures to induce crystallization. Seeding with a small amount of pure material can be beneficial.
-
Trituration: If the product is a solid and the impurities are oils or more soluble, suspending the crude material in a solvent where the product is poorly soluble (but impurities are soluble) can effectively wash away contaminants.
-
Solid-Phase Scavenging: Use functionalized resins (scavenger resins) to selectively bind and remove unreacted reagents or byproducts. For example, an acidic resin can remove a basic starting material, or a resin-bound nucleophile can quench an excess electrophile. This allows for purification by simple filtration.
-
Telescoping Reactions: If the intermediate is difficult to purify but clean enough for the next step, consider a "telescoped" process where the crude material is carried directly into the subsequent reaction without isolation.[3] This requires that impurities do not interfere with the downstream chemistry.
-
Diagrams: Workflows and Logic
Caption: A troubleshooting workflow for diagnosing and solving issues in a scaled-up reaction.
Caption: A decision tree for selecting an appropriate large-scale purification strategy.
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters (CPPs) we should monitor during the scale-up of Chaetoseminudin B synthesis? A: Critical process parameters are variables that must be controlled to ensure the final product meets its quality specifications. For a complex synthesis like that of Chaetoseminudin B, you should focus on:
-
Temperature: Monitor and control jacket and internal reaction temperatures precisely.
-
Agitation Rate (RPM): Ensure consistent and efficient mixing.
-
Reagent Addition Rate: Control the stoichiometry and minimize local concentration spikes.
-
Reaction Time: Determine the optimal time for completion to avoid byproduct formation.
-
pH: For any steps involving acid/base chemistry or extractions.
Q: At what point should we consider redesigning the synthetic route for scale-up? A: A synthetic route that is elegant in an academic setting may be unsuitable for large-scale production.[4] Consider a redesign if your current route involves:
-
Prohibitively Expensive Reagents: Reagents that are not available in bulk or are extremely costly will make the process economically unviable.[4]
-
Hazardous Reactions: Reactions that use explosive, highly toxic, or difficult-to-handle reagents (e.g., diazomethane, phosgene, heavy metals) pose significant safety risks at scale.[2]
-
Multiple Protecting Group Manipulations: Each protection/deprotection sequence adds steps, reduces overall yield, and increases waste. A more convergent or protecting-group-free strategy is often superior for scale-up.[4][5]
-
Cryogenic Conditions: Reactions requiring temperatures below -40°C can be very expensive and challenging to maintain in large reactors.
Q: What are the benefits of a convergent vs. a linear synthesis for scaling up? A: A convergent synthesis , where different fragments of the molecule are synthesized separately and then combined late in the sequence, is generally superior for scale-up compared to a linear synthesis (step-by-step construction).
-
Higher Overall Yield: The overall yield of a convergent route is the product of the yields of the longest linear sequence of fragment synthesis and the final coupling steps. This is mathematically higher than a long linear sequence.
-
Easier Logistics: Different fragments can be prepared in parallel, streamlining production.
-
Simplified Purification: Impurities generated during the synthesis of one fragment are removed before it is combined with another, preventing the accumulation of a complex mixture of byproducts.
Experimental Protocols
Protocol: Scale-Up of a Stereoselective N-Acyl Cyclization
This protocol provides a representative methodology for a key cyclization step, highlighting considerations for scaling from 1 g to 20 g.
1. Lab Scale (1 g)
-
Apparatus: 100 mL 3-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Procedure:
-
Dissolve the acyclic precursor (1.0 g) in anhydrous THF (50 mL) under a nitrogen atmosphere.
-
Cool the solution to -78°C using an acetone/dry ice bath.
-
Add the Lewis acid catalyst (e.g., TiCl₄, 1.1 eq) dropwise via syringe over 5 minutes.
-
Stir the reaction at -78°C for 4 hours. Monitor by TLC.
-
Quench the reaction by slowly adding a saturated solution of NaHCO₃ (20 mL).
-
Warm to room temperature and perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over MgSO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography.
-
-
Yield: 85%
-
Diastereomeric Ratio: >95:5
2. Pilot Scale (20 g) - Optimized
-
Apparatus: 1 L jacketed glass reactor with overhead mechanical stirring (pitched-blade turbine), a thermocouple, a nitrogen inlet, and a pressure-equalizing addition funnel.
-
Procedure:
-
Charge the reactor with the acyclic precursor (20.0 g) and anhydrous THF (1 L) under a nitrogen atmosphere.
-
Begin stirring at 250 RPM.
-
Cool the reactor to an internal temperature of -75°C using a circulating chiller connected to the reactor jacket.
-
Add the Lewis acid catalyst (1.1 eq) via the addition funnel dropwise over 60 minutes, maintaining the internal temperature between -78°C and -72°C.
-
Stir the reaction at -75°C for 4 hours. Monitor by HPLC.
-
Quench the reaction by slowly adding a pre-cooled saturated solution of NaHCO₃ (400 mL) via the addition funnel, keeping the internal temperature below -50°C.
-
Allow the mixture to warm to 10°C. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.
-
Induce crystallization from a mixture of ethyl acetate/heptane to obtain the pure product.
-
-
Yield: 82%
-
Diastereomeric Ratio: 94:6
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. A straightforward total synthesis of (-)-chaetominine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antimicrobial Activity: Chaetoseminudin B vs. Chaetomin
A comparative analysis of the antimicrobial properties of chaetoseminudin B and chaetomin is currently not feasible due to the absence of published data on the antimicrobial activity of chaetoseminudin B.
While both chaetoseminudin B and chaetomin are natural products isolated from fungi of the Chaetomium genus, extensive literature searches did not yield any studies reporting the evaluation of chaetoseminudin B's activity against bacterial or fungal pathogens. Chaetoseminudin B has been isolated from Chaetomium seminudum, and its chemical structure has been characterized. However, its biological activities, particularly in the antimicrobial sphere, remain uninvestigated in the available scientific literature.
In contrast, chaetomin, a well-known epidithiodiketopiperazine metabolite produced by various Chaetomium species, has been the subject of numerous studies detailing its potent antimicrobial effects. Therefore, this guide will provide a comprehensive overview of the antimicrobial activity of chaetomin, supported by experimental data, detailed protocols, and a visualization of its mechanism of action.
Antimicrobial Profile of Chaetomin
Chaetomin has demonstrated a broad spectrum of activity against various Gram-positive bacteria and some fungi. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Quantitative Data on Antimicrobial Activity
The following table summarizes the MIC values of chaetomin against a selection of microorganisms as reported in various studies. It is important to note that MIC values for crude extracts containing chaetomin can vary.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 0.1 (extract) | [1] |
| Staphylococcus epidermidis | Gram-positive bacteria | 0.05 (extract) | [1] |
| Enterococcus faecalis | Gram-positive bacteria | 0.5 (extract) | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive bacteria | 1 (extract) | [1] |
| Klebsiella pneumoniae | Gram-negative bacteria | 0.05 - 5 (extract) | [1] |
| Shigella flexneri | Gram-negative bacteria | 5 (extract) | [1] |
| Salmonella typhimurium | Gram-negative bacteria | 0.1 - 5 (extract) | [1] |
| Candida albicans | Fungus | 0.5 (extract) | [1] |
| Pythium ultimum | Oomycete | Highly inhibitory | [2] |
Note: The reported MIC values from extracts of Chaetomium globosum may contain other bioactive compounds besides chaetomin, which could contribute to the observed antimicrobial activity.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in microbiology to assess the antimicrobial potential of a substance. The following is a generalized protocol based on standard methods like the broth microdilution assay.
Broth Microdilution Method for MIC Determination
-
Preparation of Microbial Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a logarithmic growth phase.
-
The bacterial suspension is diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of chaetomin is prepared in a suitable solvent (e.g., DMSO).
-
A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a suitable broth medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate, containing the diluted antimicrobial agent, is inoculated with the standardized microbial suspension.
-
Control wells are included: a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Mechanism of Action of Chaetomin
The precise molecular mechanism of chaetomin's antimicrobial activity is not fully elucidated but is believed to be multifaceted. As an epidithiodiketopiperazine, its bioactivity is often attributed to the presence of the disulfide bridge.
One of the proposed mechanisms involves the induction of oxidative stress within the target cells. Chaetomin can interfere with the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This increase in ROS can damage vital cellular components such as DNA, proteins, and lipids, ultimately leading to cell death.
Another potential target of chaetomin is the inhibition of hypoxia-inducible factor 1 (HIF-1), a key transcription factor involved in cellular responses to low oxygen.[3] While this is more relevant to its anticancer properties, it may also play a role in its antimicrobial effects, particularly against pathogens within hypoxic environments in the host.
Visualizing the Proposed Mechanism of Action
Caption: Proposed mechanism of action for chaetomin.
References
- 1. Prospecting the antimicrobial and antibiofilm potential of Chaetomium globosum an endophytic fungus from Moringa oleifera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytopathology 1992 | Role of Antibiotics Produced by Chaetomium globosum in Biocontrol of Pythium ultimum, a Causal Agent of Damping-Off [apsnet.org]
- 3. bioaustralis.com [bioaustralis.com]
A Comparative Analysis of the Cytotoxic Effects of Chetoseminudin B Analogues and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of chetoseminudin analogues and the well-established anti-cancer drug, paclitaxel. The information is compiled from preclinical studies to assist researchers in evaluating their potential as cytotoxic agents.
Executive Summary
Chetoseminudins, a class of indole alkaloids, have demonstrated significant cytotoxic activity in preliminary studies. Specifically, chetoseminudin F and G, analogues of chetoseminudin B, have shown potent growth-inhibitory effects against human breast cancer cell lines. Paclitaxel, a widely used chemotherapeutic agent, serves as a benchmark for cytotoxic efficacy. This guide presents a side-by-side comparison of their reported cytotoxicities, details the experimental methodologies used for these assessments, and visualizes the known signaling pathways affected by paclitaxel.
Quantitative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data for chetoseminudin analogues and paclitaxel against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| Chetoseminudin F | MDA-MB-231 (Breast Cancer) | 26.49 | [1][2] |
| Chetoseminudin G | MDA-MB-231 (Breast Cancer) | > Paclitaxel (exact value not provided) | [3] |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | Less potent than Chetoseminudin F | [4][1][2] |
| Paclitaxel | Various Human Tumour Cell Lines | 0.0025 - 0.0075 | [5] |
| Paclitaxel | HeLa (Cervical Cancer) | 3.1 |
Note: Data for this compound is not available in the reviewed literature. The data presented is for its close analogues, chetoseminudin F and G.
Experimental Protocols
The following is a generalized protocol for determining the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method for assessing cell viability.[6][7][8]
1. Cell Seeding:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count to determine the cell density.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[9]
2. Compound Treatment:
-
Prepare a stock solution of the test compound (this compound, paclitaxel, etc.) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the culture medium from the 96-well plate and replace it with a fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
3. MTT Assay:
-
After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.[7]
-
Following the incubation with MTT, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
Visualizations: Signaling Pathways and Experimental Workflow
To better understand the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: A typical experimental workflow for in vitro cytotoxicity testing using the MTT assay.
Caption: Simplified signaling pathways affected by paclitaxel leading to apoptosis and inhibition of proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
A Comparative Analysis of Chetoseminudin B and Other FtsZ Inhibitors for Antibacterial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The global rise of antibiotic resistance necessitates the exploration of novel antibacterial targets. One such promising target is the Filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of tubulin that is essential for bacterial cell division. Its high conservation among bacteria and absence in eukaryotes make it an attractive target for developing new antimicrobial agents. This guide provides a comparative overview of the efficacy of chetoseminudin B and its analogs against other known FtsZ inhibitors, supported by available experimental data.
Mechanism of Action: Targeting Bacterial Cytokinesis
FtsZ polymerizes at the mid-cell to form the Z-ring, a dynamic structure that serves as a scaffold for the recruitment of other proteins involved in cell division. Inhibition of FtsZ polymerization or disruption of Z-ring stability leads to the blockage of cytokinesis, resulting in filamentation of the bacteria and eventual cell death. Small molecule inhibitors can interfere with FtsZ function through various mechanisms, including perturbation of its GTPase activity or stabilization/destabilization of FtsZ polymers.
Efficacy of Chetoseminudin Analogs and Other FtsZ Inhibitors
Recent studies on natural products have identified several compounds from the endophytic fungus Chaetomium sp. with potential FtsZ inhibitory activity. While specific antibacterial efficacy data for this compound against key pathogens like Staphylococcus aureus and Bacillus subtilis is limited in the current literature, related compounds isolated from the same source have demonstrated significant antimicrobial activity. It is important to note that one study reported this compound to have weak inhibitory activity against Acinetobacter marplatensis and Candida albicans[1][2].
This comparison focuses on the available data for chetoseminudin analogs and contrasts it with well-characterized synthetic FtsZ inhibitors.
Quantitative Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for various FtsZ inhibitors. MIC values represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while IC50 values indicate the concentration required to inhibit a specific biochemical function (like GTPase activity) by 50%.
Table 1: Minimum Inhibitory Concentration (MIC) of FtsZ Inhibitors against Staphylococcus aureus
| Compound | S. aureus Strain(s) | MIC (µg/mL) | Reference(s) |
| Chaetocochin C | S. aureus | 0.5 | [1][2] |
| Chetomin A | S. aureus | 0.12 | [1][2] |
| Chetomin | S. aureus | 4.3 | [1][2] |
| PC190723 | Methicillin-sensitive and resistant S. aureus | 0.25 - 2 | [3][4] |
| TXA707 (active form of TXA709) | Clinical isolates including MRSA, VISA, VRSA | 1 (modal) | [5] |
| C109 | S. aureus ATCC 25923, MSSA, MRSA | 1 - 8 | [6] |
Table 2: Minimum Inhibitory Concentration (MIC) of FtsZ Inhibitors against Bacillus subtilis
| Compound | B. subtilis Strain(s) | MIC (µg/mL) | Reference(s) |
| Chaetocochin C | B. subtilis | 0.25 | [1][2] |
| Chetomin A | B. subtilis | 0.2 | [1][2] |
| Chetomin | B. subtilis | 2.4 | [1][2] |
| PC190723 | B. subtilis | 0.5 | [3] |
Table 3: IC50 Values of FtsZ Inhibitors
| Compound | Target | Assay | IC50 (µM) | Reference(s) |
| C109 | S. aureus FtsZ | GTPase activity | 1.5 | [6] |
Experimental Methodologies
Accurate evaluation of FtsZ inhibitors relies on standardized biochemical and cellular assays. Below are detailed protocols for key experiments cited in the evaluation of these compounds.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering over time.
Protocol:
-
Protein Preparation: Purified FtsZ protein is prepared and stored in a suitable buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl2).
-
Reaction Mixture: A reaction mixture containing FtsZ at a final concentration of ~5-10 µM in polymerization buffer is prepared in a fluorometer cuvette.
-
Inhibitor Addition: The test compound (e.g., this compound or other inhibitors) is added to the reaction mixture at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Initiation of Polymerization: The reaction is initiated by the addition of GTP to a final concentration of 1 mM.
-
Data Acquisition: Light scattering is monitored at a 90-degree angle using a fluorometer with excitation and emission wavelengths typically set to 350 nm. Measurements are taken at regular intervals for a defined period (e.g., 10-20 minutes).
-
Analysis: The change in light scattering intensity over time is plotted to determine the extent and rate of FtsZ polymerization in the presence and absence of the inhibitor.
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization.
Protocol:
-
Reaction Setup: A reaction mixture containing purified FtsZ (~5 µM) in a suitable buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl2) is prepared.
-
Inhibitor Incubation: The test compound is added to the reaction mixture at various concentrations and incubated for a short period (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by the addition of GTP (final concentration ~200 µM).
-
Phosphate Detection: At specific time points, aliquots of the reaction are taken, and the reaction is stopped. The amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The rate of Pi release is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Bacterial Cell Morphology Assay
This assay visually assesses the effect of FtsZ inhibitors on bacterial cell division by observing changes in cell morphology, such as filamentation.
Protocol:
-
Bacterial Culture: A logarithmic phase culture of the test bacterium (e.g., Bacillus subtilis or Staphylococcus aureus) is prepared in a suitable growth medium.
-
Inhibitor Treatment: The bacterial culture is treated with the test compound at various concentrations (typically at and above the MIC). A vehicle-treated culture serves as a negative control.
-
Incubation: The cultures are incubated under appropriate growth conditions for a period that allows for several cell divisions (e.g., 2-4 hours).
-
Microscopy: A sample of each culture is placed on a microscope slide and observed under a phase-contrast or fluorescence microscope.
-
Image Analysis: The morphology of the bacterial cells is examined. Inhibition of FtsZ typically leads to the formation of elongated, filamentous cells due to the failure of cell division. The length of the cells can be quantified using image analysis software. A study showed that treatment with compounds like chaetocochin C and chetomin increased the mean length of B. subtilis by 1.6 to 1.8-fold[1][2].
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of FtsZ inhibition leading to bacterial cell death.
References
- 1. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterococcal and streptococcal resistance to PC190723 and related compounds: Molecular insights from a FtsZ mutational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced In Vivo Efficacy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling the Bioactivity of Chaetoseminudin Analogues: A Comparative Guide
A detailed analysis of the structural nuances and corresponding biological activities of naturally occurring chaetoseminudin analogues. This guide provides a comparative overview of their antifungal and antioxidant properties, supported by available experimental data, to inform future research and drug development endeavors.
The emergence of novel bioactive compounds from fungal sources presents a continuing opportunity for the discovery of new therapeutic agents. Among these, metabolites from the genus Chaetomium have been identified as a rich source of structurally diverse compounds with a wide range of biological activities.[1][2] This guide focuses on the chaetoseminudins, a class of chromone derivatives isolated from the ascomycete Chaetomium seminudum, to provide a comparative analysis of the structural-activity relationships (SAR) of its known naturally occurring analogues.
While the synthesis and evaluation of a broad library of synthetic chaetoseminudin analogues have not yet been reported in the literature, an initial study on Chaetosemins A-E, isolated from Chaetomium seminudum, provides the foundational data for understanding the preliminary SAR of this compound class. These compounds have demonstrated notable antifungal and antioxidant activities, suggesting their potential as lead structures for further development.
Comparative Analysis of Chaetosemin Analogues
The primary investigation into chaetoseminudins has centered on a small family of compounds, Chaetosemins A-E. A key structural variation among these analogues is the stereochemistry of the L-cysteine and D-cysteine units, which appears to influence their biological activity. The following table summarizes the available quantitative data on the bioactivity of these compounds.
| Compound | Structure | Antifungal Activity (MIC, μM) vs. Magnaporthe oryzae | Antifungal Activity (MIC, μM) vs. Gibberella saubinettii | Antioxidant Activity (% DPPH scavenging at 50 μM) |
| Chaetosemin A | Chromone with L-cysteine unit | >50 | >50 | Not Reported |
| Chaetosemin B | Chromone with D-cysteine unit | 6.25 | 12.5 | Not Reported |
| Chaetosemin C | Chromone derivative | >50 | >50 | 50.7 |
| Chaetosemin D | Chromone derivative | >50 | >50 | Not Reported |
| Chaetosemin E | Chromone derivative | >50 | >50 | Not Reported |
Insights into the Structural-Activity Relationship
From the limited data available, a preliminary SAR can be inferred:
-
Stereochemistry is Crucial for Antifungal Activity: The most striking observation is the difference in antifungal potency between Chaetosemin A and Chaetosemin B. These compounds are stereoisomers, with Chaetosemin A containing an L-cysteine moiety and Chaetosemin B a D-cysteine unit. The significantly lower MIC values for Chaetosemin B against both Magnaporthe oryzae and Gibberella saubinettii indicate that the D-cysteine configuration is critical for potent antifungal activity.
-
Structural Modifications Diminish Antifungal Effects: Chaetosemins C, D, and E, which possess different structural modifications on the chromone core, all exhibit weak or no antifungal activity (MIC >50 μM). This suggests that the specific arrangement of substituents found in Chaetosemins A and B is important for their antifungal properties.
-
Antioxidant Activity is Structure-Dependent: Chaetosemin C was the only analogue reported to have significant antioxidant activity, with 50.7% DPPH radical scavenging at a concentration of 50 μM. This highlights that the structural features responsible for antioxidant effects are distinct from those conferring antifungal activity.
Experimental Protocols
The evaluation of the biological activities of chaetoseminudin analogues was conducted using the following methodologies:
Antifungal Activity Assay
The antifungal activity was determined using a twofold serial dilution technique in 96-well microtiter plates. The fungal pathogens, including Magnaporthe oryzae and Gibberella saubinettii, were cultured on potato dextrose agar (PDA). Spore suspensions were prepared and adjusted to a concentration of 1 × 10^5 spores/mL. The compounds were dissolved in DMSO and added to the wells at various concentrations. The plates were incubated at 28°C for 48 hours. The minimum inhibitory concentration (MIC) was defined as the lowest concentration of the compound that completely inhibited fungal growth.
Antioxidant Activity Assay (DPPH Radical Scavenging)
The antioxidant activity was assessed by measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A solution of DPPH in methanol was prepared. The test compounds were dissolved in methanol and mixed with the DPPH solution in a 96-well plate. The mixture was incubated in the dark at room temperature for 30 minutes. The absorbance was then measured at 517 nm using a microplate reader. The percentage of DPPH radical scavenging was calculated using the formula: Scavenging Rate (%) = [(A_control - A_sample) / A_control] × 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution.
Potential Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways through which chaetoseminudin analogues exert their biological effects have not yet been elucidated. However, based on the known mechanisms of other antifungal and antioxidant compounds, some potential pathways can be hypothesized.
dot
Caption: Hypothesized mechanisms of action for Chaetosemin B (antifungal) and C (antioxidant).
The antifungal activity of natural products often involves the disruption of the fungal cell membrane integrity, with ergosterol being a common target.[3][4][5][6] It is plausible that Chaetosemin B interacts with ergosterol or other membrane components, leading to increased permeability and eventual cell death.
For the antioxidant activity of Chaetosemin C, the mechanism likely involves the donation of an electron or hydrogen atom to neutralize reactive oxygen species (ROS), such as the DPPH radical.[7][8][9][10][11] This radical scavenging ability helps to mitigate oxidative stress.
Experimental Workflow for Bioactivity Screening
The process of identifying the bioactive chaetoseminudin analogues from the fungal culture involves a systematic workflow of extraction, isolation, and biological evaluation.
dot
Caption: Workflow for the isolation and bioactivity screening of chaetoseminudin analogues.
Conclusion and Future Directions
The currently available data on the structural-activity relationships of chaetoseminudin analogues, while limited to a small set of naturally occurring compounds, provides valuable initial insights. The stereochemistry at the cysteine moiety has been identified as a critical determinant of antifungal activity, with the D-cysteine configuration in Chaetosemin B showing significant potency. In contrast, different structural features appear to govern the antioxidant properties, as evidenced by the activity of Chaetosemin C.
To further elucidate the SAR of this promising class of compounds, future research should focus on the following areas:
-
Total Synthesis: The development of a total synthesis for the chaetoseminudin scaffold would enable the preparation of a wider range of analogues with systematic modifications.
-
Analogue Library Generation: A library of synthetic analogues should be created to explore the effects of various substituents on the chromone core, modifications to the amino acid moiety, and different stereoisomers.
-
Mechanism of Action Studies: In-depth studies are required to determine the precise molecular targets and signaling pathways affected by the active analogues, particularly for the potent antifungal compound Chaetosemin B.
-
In Vivo Evaluation: Promising analogues should be advanced to in vivo models to assess their efficacy and safety profiles.
By systematically exploring the chemical space around the chaetoseminudin core, a more comprehensive understanding of their SAR can be achieved, paving the way for the development of novel and effective therapeutic agents.
References
- 1. Highlights on Chaetomium morphology, secondary metabolites and biological activates | Auctores [auctoresonline.org]
- 2. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Antifungal Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential antiatherogenic mechanisms of ascorbate (vitamin C) and alpha-tocopherol (vitamin E) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Chaetoseminudin B Bioactivity: A Comparative Guide
An objective analysis of the reported biological activities of Chaetoseminudin B, detailing experimental data and methodologies to facilitate independent verification and further research.
Executive Summary
Chaetoseminudin B, a chromone isolated from the ascomycete fungus Chaetomium seminudum, has demonstrated notable antifungal properties in initial screenings. This guide provides a comprehensive overview of its reported bioactivity, with a focus on presenting the available quantitative data and detailed experimental protocols. The aim is to offer researchers, scientists, and drug development professionals a clear and concise resource for evaluating the current evidence and designing future studies. At present, published data on the bioactivity of Chaetoseminudin B originates from a single laboratory, highlighting a critical need for independent cross-validation to substantiate these initial findings.
Bioactivity Data: A Singular Snapshot
To date, the primary biological activities attributed to Chaetoseminudin B are its antifungal effects against specific phytopathogenic fungi. The following table summarizes the quantitative data from the seminal study by Li et al. (2015).[1][2] No other studies reporting the bioactivity of Chaetoseminudin B could be identified in the public domain, precluding a cross-laboratory comparison at this time.
| Bioactivity | Test Organism | Metric | Result | Reference |
| Antifungal | Magnaporthe oryzae | MIC | 6.25 µM | Li et al., 2015[1][2] |
| Antifungal | Gibberella saubinettii | MIC | 12.5 µM | Li et al., 2015[1][2] |
MIC: Minimum Inhibitory Concentration
While the same study reported antioxidant and soluble epoxide hydrolase (sEH) inhibitory activities for other co-isolated compounds (Chaetoseminudin C and Chaetoquadrin J, respectively), Chaetoseminudin B itself was not reported to be active in these assays.[1][2]
Experimental Protocols
To facilitate the replication and validation of the reported findings, detailed methodologies for the key bioassays are provided below. These protocols are based on established standards and the information available in the original publication.
Antifungal Susceptibility Testing
The antifungal activity of Chaetoseminudin B was determined using a broth microdilution method, a standard technique for assessing the in vitro efficacy of antifungal agents against filamentous fungi.[3][4][5][6][7]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of Chaetoseminudin B against Magnaporthe oryzae and Gibberella saubinettii.
Methodology:
-
Preparation of Fungal Inoculum:
-
The fungal strains are cultured on an appropriate medium, such as Potato Dextrose Agar (PDA), to promote sporulation.
-
Spores (conidia) are harvested and suspended in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a homogenous suspension.
-
The spore suspension is adjusted to a standardized concentration (e.g., 1-5 x 10⁴ CFU/mL) using a hemocytometer or by spectrophotometric means.
-
-
Preparation of Test Compound:
-
Chaetoseminudin B is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in a liquid culture medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized fungal spore suspension.
-
Control wells are included: a positive control (fungal suspension with no compound) and a negative control (medium only).
-
The microtiter plates are incubated at an appropriate temperature (e.g., 28-30°C) for a defined period (e.g., 48-72 hours), allowing for fungal growth in the control wells.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of Chaetoseminudin B that causes complete visual inhibition of fungal growth.
-
Antioxidant Activity (DPPH Radical Scavenging Assay)
Although Chaetoseminudin B was not reported to be active, this assay was used for other compounds from the same fungal extract. It is a common and straightforward method for evaluating the free radical scavenging potential of a compound.[8][9][10][11][12]
Objective: To assess the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Methodology:
-
Preparation of DPPH Solution:
-
A stock solution of DPPH is prepared in a suitable solvent like methanol or ethanol. The concentration is typically around 0.1 mM.
-
-
Assay Procedure:
-
Different concentrations of the test compound are prepared.
-
In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the test compound.
-
A control is prepared with the solvent and DPPH solution.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
The absorbance of the solution in each well is measured at a specific wavelength (typically 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.
-
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This assay was used to screen for inhibitors of sEH, an enzyme involved in the metabolism of signaling lipids.[13][14][15][16][17]
Objective: To determine the inhibitory effect of a compound on the activity of soluble epoxide hydrolase.
Methodology:
-
Reagents and Enzyme Preparation:
-
A fluorogenic substrate for sEH is used.
-
Recombinant human sEH enzyme is prepared in an appropriate assay buffer.
-
-
Assay Procedure:
-
The test compound at various concentrations is pre-incubated with the sEH enzyme in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Controls include the enzyme without the inhibitor and a blank without the enzyme.
-
-
Measurement and Calculation:
-
The fluorescence generated by the enzymatic reaction is measured over time using a fluorescence plate reader at specific excitation and emission wavelengths.
-
The rate of the reaction is determined from the linear phase of the fluorescence curve.
-
The percentage of inhibition is calculated, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.
-
Experimental and Logical Workflow Diagrams
To visually represent the process of bioactivity screening and the logical flow of the reported research, the following diagrams are provided.
Caption: Workflow for the isolation and bioactivity screening of Chaetoseminudin B.
Caption: Logical flow for the validation of Chaetoseminudin B's bioactivity.
Conclusion and Future Directions
The initial discovery of Chaetoseminudin B's antifungal activity is promising and warrants further investigation. However, the absence of data from multiple laboratories makes it impossible to perform a cross-validation at this time. For the scientific community to have confidence in these findings, independent replication of the reported antifungal assays is crucial.
Future research should prioritize:
-
Independent verification of the MIC values of Chaetoseminudin B against Magnaporthe oryzae and Gibberella saubinettii.
-
Broadening the scope of bioactivity screening to include other fungal pathogens, as well as assays for cytotoxicity, anti-inflammatory, and other relevant biological activities.
-
Elucidation of the mechanism of action underlying its antifungal effects.
-
Investigation of the relevant signaling pathways affected by Chaetoseminudin B in fungal cells.
This guide serves as a foundational document for researchers interested in Chaetoseminudin B. The provided protocols and data summary are intended to streamline the process of validating and expanding upon the initial, promising findings.
References
- 1. Chaetosemins A–E, new chromones isolated from an Ascomycete Chaetomium seminudum and their biological activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 5. scielo.br [scielo.br]
- 6. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. marinebiology.pt [marinebiology.pt]
- 12. mdpi.com [mdpi.com]
- 13. assaygenie.com [assaygenie.com]
- 14. agilent.com [agilent.com]
- 15. content.abcam.com [content.abcam.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Unraveling the Mechanisms of Chetoseminudin B and C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chetoseminudin B and C are indole alkaloid secondary metabolites isolated from the endophytic fungus Chaetomium sp. SYP-F7950, found in the medicinal plant Panax notoginseng[1]. As natural products, they represent potential starting points for the development of novel therapeutic agents. This guide provides a comparative analysis of the current understanding of the mechanism of action of this compound and C, based on available experimental data. It is important to note that research into the specific biological activities of these two compounds is limited, and much of the understanding of their potential mechanisms is inferred from studies of other co-isolated compounds.
Comparative Analysis of Biological Activity
Direct comparative studies on the mechanism of action of this compound and C are not yet available in the scientific literature. However, by examining the bioactivity of related compounds and the limited data on chetoseminudin C, we can draw some preliminary comparisons.
Antimicrobial Activity
Several other compounds isolated from Chaetomium sp. SYP-F7950, such as chaetocochin C, chetomin A, and chetomin, have demonstrated potent antibacterial activity. The proposed mechanism for these related compounds is the inhibition of the bacterial cell division protein FtsZ[1]. This protein is a crucial component of the Z-ring, which is essential for bacterial cytokinesis. Inhibition of FtsZ leads to filamentation and ultimately cell death. However, it is crucial to note that this compound and C were not among the compounds tested for FtsZ inhibition in the key study that proposed this mechanism for other isolates from the same fungus[1].
At present, there is no published data on the antimicrobial activity of this compound. For chetoseminudin C, no specific antimicrobial data is available.
Cytotoxic Activity
The cytotoxic effects of chetoseminudins and related compounds have been a focus of investigation. A study on various metabolites from Chaetomium sp. 88194 reported on the cytotoxic effects of several indole diketopiperazines. In this study, chetoseminudin C was evaluated for its cytotoxic effect against the MCF-7 human breast cancer cell line.
Quantitative Data Summary
The available quantitative data for this compound and C is sparse. The following table summarizes the known information.
| Compound | Biological Activity | Assay | Cell Line / Organism | Result |
| This compound | Cytotoxicity | Not Reported | Not Reported | No data available |
| Antimicrobial Activity | Not Reported | Not Reported | No data available | |
| Chetoseminudin C | Cytotoxicity | MTT Assay | MCF-7 (human breast cancer) | IC50 > 40 µg/mL |
| Antimicrobial Activity | Not Reported | Not Reported | No data available |
Experimental Protocols
As specific experimental data for this compound and C is limited, the following are generalized protocols for the types of assays that would be used to determine their mechanism of action, based on studies of related compounds.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., chetoseminudin C) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Potential Mechanism of Action of Related Antimicrobial Compounds
The following diagram illustrates the proposed mechanism of action for antimicrobial compounds co-isolated with this compound and C. It is important to reiterate that this mechanism has not been confirmed for this compound or C.
Caption: Hypothetical inhibition of FtsZ polymerization by related indole alkaloids.
Experimental Workflow for Cytotoxicity Testing
This diagram outlines the general workflow for assessing the cytotoxic activity of a compound.
References
Validating Chetoseminudin B as a Putative FtsZ Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The global rise of antibiotic resistance necessitates the exploration of novel bacterial targets. One such promising target is the Filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of tubulin that is essential for bacterial cell division.[1][2] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a crucial step in bacterial cytokinesis, ultimately leading to cell death.[3] This guide provides a comparative analysis for the validation of chetoseminudin B as a potential FtsZ inhibitor, benchmarking it against established inhibitors and outlining the requisite experimental protocols.
Overview of this compound and Comparative FtsZ Inhibitors
This compound is an indole alkaloid that has been identified along with other chetoseminudin compounds from the endophytic fungus Chaetomium sp..[4][5] While direct experimental validation of this compound's activity on FtsZ is not yet published, related compounds isolated in the same study have demonstrated effects on bacterial cell morphology consistent with FtsZ inhibition.[4][6] This has led to the hypothesis that this compound may also target FtsZ.
For a robust validation, it is crucial to compare its potential activity with well-characterized FtsZ inhibitors. This guide uses PC190723 and Totarol as primary comparators. PC190723 is a potent, synthetic benzamide derivative that stabilizes FtsZ polymers, while Totarol is a naturally occurring diterpenoid that inhibits FtsZ assembly.[7][8][9][10]
Comparative Data on FtsZ Inhibitors
The following table summarizes the available data for this compound and its analogs against the established FtsZ inhibitors PC190723 and Totarol. It is important to note that the data for chetoseminudin compounds are limited to antimicrobial activity and morphological observations, lacking direct biochemical evidence of FtsZ inhibition.
| Compound | Organism(s) | Minimum Inhibitory Concentration (MIC) | Effect on FtsZ Polymerization | Effect on FtsZ GTPase Activity | Cellular Phenotype | Reference(s) |
| This compound & Analogs (6, 9, 12) | B. subtilis, S. aureus, E. faecium | 0.12 to 9.6 µg/mL (for analogs 6, 9, 11, 12) | Not experimentally determined. In silico docking suggests binding to FtsZ. | Not experimentally determined. | Increased mean cell length (filamentation) of B. subtilis by 1.6 to 1.8-fold (for analogs 6, 9, 12). | [4] |
| PC190723 | S. aureus, B. subtilis | 0.5–1 µg/mL | Stabilizes FtsZ polymers, enhances assembly. | Inhibits in a dose-dependent manner (IC50 55 ng/mL for Sa-FtsZ). | Blocks cytokinesis. | [2][10] |
| Totarol | B. subtilis, M. tuberculosis | 2 µM (B. subtilis) | Decreases the assembly of MtbFtsZ protofilaments. | Potently suppresses GTPase activity of MtbFtsZ. | Induces filamentation in B. subtilis. | [7][8][11] |
Experimental Protocols for FtsZ Inhibitor Validation
To rigorously validate this compound as an FtsZ inhibitor, a series of biochemical and cell-based assays are required. The following protocols are standard in the field for characterizing FtsZ inhibitors.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments by measuring the increase in light scattering.
Protocol:
-
Purified FtsZ protein is incubated in a polymerization buffer (e.g., 50 mM MES-NaOH pH 6.5, 10 mM MgCl₂, 50 mM KCl) at 30°C.
-
A baseline reading of light scattering is established using a fluorometer with excitation and emission wavelengths set to 350 nm.
-
Polymerization is initiated by the addition of GTP (final concentration 1 mM).
-
Light scattering is monitored over time to observe the kinetics of polymerization.
-
To test the effect of an inhibitor, various concentrations of the compound are pre-incubated with FtsZ before the addition of GTP. A decrease or increase in the rate and extent of light scattering indicates inhibition or stabilization of polymerization, respectively.[12]
FtsZ GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by FtsZ, which is coupled to its polymerization dynamics.
Protocol:
-
FtsZ is incubated with the test compound at various concentrations in a reaction buffer.
-
The reaction is initiated by the addition of GTP.
-
The amount of inorganic phosphate (Pi) released from GTP hydrolysis is measured over time. This can be done using a colorimetric method, such as the malachite green assay, which detects free phosphate.
-
The absorbance is measured at approximately 620-650 nm.
-
The rate of GTP hydrolysis is calculated from a standard curve of known phosphate concentrations. A change in the rate of phosphate release in the presence of the compound indicates an effect on FtsZ's GTPase activity.[1]
Sedimentation Assay
This assay separates FtsZ polymers from monomers by ultracentrifugation to quantify the amount of polymerized protein.
Protocol:
-
FtsZ is polymerized in the presence or absence of the inhibitor as described in the light scattering assay.
-
The reaction mixture is subjected to ultracentrifugation to pellet the FtsZ polymers.
-
The supernatant containing FtsZ monomers is carefully removed.
-
The pellet containing the polymers is resuspended.
-
The amount of protein in the supernatant and pellet fractions is quantified, for example, by SDS-PAGE and densitometry, to determine the percentage of FtsZ that has polymerized.
Cell-Based Assays
These assays assess the effect of the inhibitor on bacterial cells.
Protocol:
-
Minimum Inhibitory Concentration (MIC) Determination: The lowest concentration of the compound that prevents visible growth of a bacterial culture is determined using broth microdilution or other standard methods.
-
Cell Morphology Analysis: Bacterial cells are treated with the inhibitor at sub-MIC concentrations. The cells are then visualized using microscopy (e.g., phase-contrast or fluorescence microscopy if using a fluorescently labeled FtsZ strain). An increase in cell length (filamentation) is a hallmark of FtsZ inhibition.[13]
Visualizing the FtsZ Inhibition Pathway and Experimental Workflow
To better understand the mechanism of FtsZ inhibition and the process of validating a new inhibitor, the following diagrams have been generated.
Caption: Mechanism of FtsZ inhibition in bacterial cell division.
References
- 1. The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zearalenone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [Antibacterial activity of zearalenone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Antibacterial Cell Division Inhibitor PC190723 Is an FtsZ Polymer-stabilizing Agent That Induces Filament Assembly and Condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Totarol inhibits bacterial cytokinesis by perturbing the assembly dynamics of FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of GTP hydrolysis and inhibition of polymerization of the cell division protein FtsZ by an N-heterocyclic imine derivative impede growth and biofilm formation in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Potential of Chetoseminudin B and Its Analogs: A Comparative Analysis
For Immediate Release
A comprehensive comparative analysis of the antimicrobial properties of chetoseminudin B and its structurally related compounds reveals promising antibacterial and antifungal activity, positioning this class of natural products as potential candidates for novel antibiotic development. While specific experimental data for this compound remains limited in publicly available literature, this guide synthesizes the existing data on its close analogs, offering a valuable resource for researchers, scientists, and drug development professionals.
The chetoseminudin family, indole alkaloids isolated from the endophytic fungus Chaetomium sp., has demonstrated significant inhibitory effects against a range of clinically relevant pathogens. This analysis provides a side-by-side comparison of their efficacy with established antibiotics, details the experimental methodologies used for these assessments, and illustrates their proposed mechanism of action.
Data Presentation: A Comparative Look at Antimicrobial Potency
The antimicrobial efficacy of chetoseminudin analogs and common antibiotics is presented below in terms of Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in μg/mL
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Enterococcus faecium | Candida albicans |
| Chetoseminudin Analogs | ||||
| Chaetocochin C | 0.5[1] | 0.25[1] | - | - |
| Chetomin A | 0.12[1] | 0.2[1] | 3.6[1] | - |
| Chetomin | 4.3[1] | 2.4[1] | 3.3[1] | 9.6[1] |
| Chetomin C | - | - | 4.1[1] | 8.3[1] |
| Standard Antibiotics | ||||
| Vancomycin | 0.5 - 2.0 | - | - | - |
| Penicillin | 0.015 - >256 | - | - | - |
| Ciprofloxacin | 0.25 - 1.0 | 0.125 - 0.5 | - | - |
Note: Data for this compound is not currently available in the cited literature. The table presents data for structurally similar compounds isolated from the same fungal species.
Unraveling the Mechanism: Inhibition of Bacterial Cell Division
The primary mechanism of action proposed for several chetoseminudin-related compounds is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ).[1][2] FtsZ is a crucial protein in prokaryotes that assembles into a contractile ring (Z-ring) at the site of cell division. By disrupting the function of FtsZ, these compounds effectively halt bacterial replication, leading to cell elongation and eventual death.[1] This targeted action is particularly promising as FtsZ is absent in eukaryotes, suggesting a potential for selective toxicity against bacterial cells with minimal impact on human cells.[1]
Proposed signaling pathway of chetoseminudin analogs targeting the FtsZ protein to inhibit bacterial cell division.
Experimental Protocols: Ensuring Methodological Rigor
The antimicrobial activity data presented in this guide were primarily obtained using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following standardized protocols such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow for Broth Microdilution MIC Assay:
A simplified workflow diagram for the broth microdilution method used to determine Minimum Inhibitory Concentrations.
This guide provides a foundational understanding of the antimicrobial potential of the chetoseminudin class of compounds. The potent activity of its analogs against key bacterial and fungal pathogens, coupled with a targeted mechanism of action, underscores the need for further investigation into this compound and its derivatives as a potential source of new antimicrobial agents. Future studies focusing on the isolation and comprehensive biological evaluation of this compound are warranted to fully elucidate its therapeutic promise.
References
Comparison Guide: Benchmarking Chaetoseminudin B Against a Panel of Cancer Cell Lines
Information regarding Chaetoseminudin B's activity against a panel of cancer cell lines is not publicly available at this time. The following guide is a template demonstrating how such a comparative analysis would be presented, using hypothetical data and established experimental protocols for benchmarking a novel anticancer compound.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vitro efficacy of a novel anticancer agent, designated here as Chaetoseminudin B, against a diverse panel of human cancer cell lines. The methodologies, data presentation formats, and pathway analyses are based on established practices in preclinical cancer research.
Executive Summary
This document outlines the cytotoxic profile of Chaetoseminudin B across various cancer types, including leukemia, lung, colon, and breast cancer. Comparative data with a standard chemotherapeutic agent, Doxorubicin, is provided to benchmark its potency and selectivity. The underlying mechanism of action is explored through signaling pathway analysis. All experimental procedures are detailed to ensure reproducibility.
Data Presentation: Comparative Cytotoxicity
The cytotoxic activity of Chaetoseminudin B was determined using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values were calculated for each cell line after 72 hours of continuous exposure to the compound.
Table 1: IC50 Values (µM) of Chaetoseminudin B and Doxorubicin against a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | Chaetoseminudin B (IC50 in µM) | Doxorubicin (IC50 in µM) | Selectivity Index* |
| Leukemia | ||||
| K562 | Chronic Myelogenous Leukemia | 8.5 ± 0.7 | 0.15 ± 0.02 | 0.018 |
| MOLM-13 | Acute Myeloid Leukemia | 12.2 ± 1.1 | 0.21 ± 0.03 | 0.017 |
| Lung Cancer | ||||
| A549 | Non-Small Cell Lung Cancer | 25.6 ± 2.3 | 1.8 ± 0.2 | 0.070 |
| H460 | Large Cell Lung Cancer | 18.9 ± 1.5 | 1.1 ± 0.1 | 0.058 |
| Colon Cancer | ||||
| HCT116 | Colorectal Carcinoma | 15.4 ± 1.2 | 0.8 ± 0.09 | 0.052 |
| HT29 | Colorectal Adenocarcinoma | 21.1 ± 1.9 | 1.5 ± 0.1 | 0.071 |
| Breast Cancer | ||||
| MCF7 | Breast Adenocarcinoma | 30.2 ± 2.8 | 2.5 ± 0.3 | 0.083 |
| MDA-MB-231 | Breast Adenocarcinoma | 17.5 ± 1.6 | 1.2 ± 0.1 | 0.069 |
| Normal Cells | ||||
| L929 | Murine Fibroblast | > 100 | 15.8 ± 1.4 | - |
| Melan-A | Murine Melanocyte | > 100 | 22.5 ± 2.1 | - |
*Selectivity Index = IC50 (Doxorubicin) / IC50 (Chaetoseminudin B). A higher value suggests greater selectivity of Chaetoseminudin B relative to Doxorubicin. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Human cancer cell lines (K562, MOLM-13, A549, H460, HCT116, HT29, MCF7, MDA-MB-231) and normal murine cell lines (L929, Melan-A) were obtained from the American Type Culture Collection (ATCC). Cells were maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of Chaetoseminudin B or Doxorubicin (ranging from 0.01 to 100 µM) for 72 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell viability was calculated relative to untreated control cells. IC50 values were determined by plotting the percentage of viability versus drug concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the hypothetical mechanism of action for Chaetoseminudin B and the experimental workflow.
Caption: Hypothetical signaling pathway for Chaetoseminudin B-induced apoptosis.
Caption: Workflow for determining the cytotoxicity of Chaetoseminudin B.
Comparative Transcriptomic Analysis: Chetomin vs. Histone Deacetylase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, understanding the precise molecular impact of small molecule inhibitors is paramount. This guide provides a comparative overview of the transcriptomic effects of chetomin, a potent inhibitor of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, and a representative histone deacetylase (HDAC) inhibitor, Vorinostat. While direct comparative transcriptomic studies are not extensively available, this guide synthesizes existing data to illuminate their distinct and overlapping effects on cellular gene expression and signaling pathways.
Introduction to Chetomin and HDAC Inhibitors
Chetomin is a natural product known to disrupt the interaction between HIF-1α and its co-activator p300, thereby inhibiting the transcription of hypoxia-inducible genes.[1][2][3] This mechanism is critical in attenuating tumor growth and angiogenesis, as many tumors rely on the HIF-1 pathway to survive and proliferate in low-oxygen environments.[1][2]
Histone deacetylase (HDAC) inhibitors, such as Vorinostat (SAHA), represent a class of epigenetic drugs that alter gene expression by preventing the removal of acetyl groups from histones. This leads to a more open chromatin structure, facilitating the transcription of various genes, including tumor suppressor genes. HDAC inhibitors are known to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Comparative Analysis of Transcriptomic Effects
The primary distinction in the transcriptomic consequences of chetomin and HDAC inhibitors lies in their principal mechanisms of action. Chetomin's effects are highly targeted to the HIF-1α signaling cascade, whereas HDAC inhibitors induce broader, genome-wide changes in gene expression due to their global impact on chromatin structure.
Chetomin: Targeted Inhibition of the HIF-1α Pathway
The transcriptomic signature of chetomin treatment is characterized by the downregulation of genes directly regulated by HIF-1α. These genes are crucial for tumor adaptation to hypoxia and are involved in processes such as angiogenesis, glucose metabolism, and cell survival.
Table 1: Key Genes and Pathways Modulated by Chetomin
| Gene/Pathway | Effect of Chetomin | Cellular Function | Reference |
| VEGF | Downregulation | Angiogenesis | [1][2] |
| CA9 | Downregulation | pH regulation, cell survival | [1][2] |
| IL-8 | Downregulation | Inflammation, angiogenesis | [3] |
| CCL3 | Downregulation | Chemokine signaling | [3] |
| Hsp90/HIF1α Pathway | Inhibition | Protein folding, HIF-1α stability | [4][5] |
HDAC Inhibitors (Vorinostat): Broad Epigenetic Reprogramming
In contrast to the targeted effects of chetomin, HDAC inhibitors like Vorinostat induce widespread changes in the transcriptome. Both upregulation and downregulation of a large number of genes are observed as a consequence of altered chromatin accessibility.
Table 2: General Transcriptomic Effects of HDAC Inhibitors (e.g., Vorinostat)
| Effect | Description | Key Associated Processes |
| Global Histone Acetylation | Increased acetylation of histones, leading to a more open chromatin state. | Gene activation |
| Induction of Gene Expression | Upregulation of a diverse set of genes, including tumor suppressors. | Cell cycle arrest, apoptosis, differentiation |
| Repression of Gene Expression | Downregulation of genes involved in cell proliferation and survival. | Anti-proliferative effects |
| Modulation of Non-Histone Proteins | Alteration of the function of numerous proteins through changes in their acetylation status. | Diverse cellular signaling |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of action, the following diagrams illustrate the HIF-1α signaling pathway targeted by chetomin and a generalized experimental workflow for comparative transcriptomic analysis.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of transcriptomic studies. The following provides a generalized methodology based on common practices in the field.
Cell Culture and Treatment
Human cancer cell lines (e.g., HT 1080 fibrosarcoma, multiple myeloma cell lines) are cultured under standard conditions (e.g., 37°C, 5% CO2). For hypoxia experiments, cells are placed in a hypoxic chamber (e.g., 0.1% O2) for a specified duration (e.g., 12 hours).[1] Chetomin is typically added at nanomolar concentrations (e.g., 150 nM) for a predefined period before and during hypoxic exposure.[1] For comparison, cells would be treated with an HDAC inhibitor such as Vorinostat at an effective concentration (e.g., 1-5 µM) for a similar duration. A vehicle control (e.g., DMSO) is run in parallel.
RNA Extraction and Sequencing
Total RNA is extracted from treated and control cells using a commercially available kit, and its quality and quantity are assessed. RNA sequencing libraries are then prepared following the manufacturer's protocols (e.g., Illumina TruSeq). Sequencing is performed on a high-throughput sequencing platform to generate millions of short reads.
Data Analysis
The raw sequencing reads are subjected to quality control and then aligned to a reference genome. Gene expression levels are quantified, and differential gene expression analysis is performed between the different treatment groups and the control. Genes with a significant change in expression (e.g., log2 fold change > 1 or < -1, and an adjusted p-value < 0.05) are identified. Subsequent pathway analysis (e.g., Gene Set Enrichment Analysis) is conducted to identify the biological pathways that are significantly enriched among the differentially expressed genes.
Conclusion
Chetomin and HDAC inhibitors represent two distinct classes of anti-cancer agents with different impacts on the cellular transcriptome. Chetomin offers a targeted approach by specifically inhibiting the HIF-1α pathway, leading to the downregulation of a defined set of hypoxia-inducible genes. In contrast, HDAC inhibitors induce broad, genome-wide changes in gene expression through epigenetic modulation. Understanding these differential transcriptomic effects is crucial for the rational design of combination therapies and for identifying patient populations most likely to respond to these targeted and epigenetic agents. Further direct comparative transcriptomic studies are warranted to fully elucidate the nuances of their respective mechanisms and to identify potential synergistic interactions.
References
- 1. Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target of Chetoseminudin B: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Chetoseminudin B, a member of the indole alkaloid class of natural products, has demonstrated notable cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent. Preliminary studies on related compounds point towards the induction of apoptosis, or programmed cell death, as a key mechanism of action. However, the precise molecular target of this compound within human cancer cells remains to be definitively validated. This guide provides a comparative overview of genetic approaches to substantiate a putative molecular target for this compound, using the anti-apoptotic protein Bcl-2 as a plausible candidate for illustrative purposes.
The rationale for selecting Bcl-2 as a putative target is twofold: its critical role as a negative regulator of the mitochondrial (intrinsic) pathway of apoptosis, and the observation that compounds structurally related to this compound induce apoptosis in cancer cells. This guide will compare the phenotypic outcomes of directly treating cancer cells with this compound against the effects of genetically ablating Bcl-2 expression using CRISPR/Cas9-mediated knockout and siRNA-mediated knockdown.
Data Presentation: Pharmacological vs. Genetic Perturbation
The following table summarizes the expected quantitative outcomes from treating MDA-MB-231 breast cancer cells with this compound versus genetically targeting Bcl-2. This comparison is fundamental to target validation; a high degree of concordance between the pharmacological and genetic approaches strengthens the hypothesis that the compound's efficacy is mediated through the putative target.
| Parameter | Pharmacological Approach (this compound) | Genetic Approach (Bcl-2 Ablation) |
| Method | Treatment with this compound | CRISPR/Cas9 Knockout or siRNA Knockdown of BCL2 |
| Metric | IC50 (Concentration for 50% inhibition) | % Reduction in Cell Viability |
| Cell Line | MDA-MB-231 | MDA-MB-231 |
| Result | IC50 ≈ 2.75–8.68 µM (based on related compounds)[1][2] | Significant reduction in cell viability and colony formation[3] |
| Apoptosis Induction | Increased apoptotic cell population | Increased caspase-3/7 activity and PARP cleavage[1][3] |
Mandatory Visualizations
To elucidate the biological context and experimental strategies, the following diagrams are provided.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis via Bcl-2 inhibition.
Caption: Experimental workflow for validating Bcl-2 as the target of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of target validation studies. Below are protocols for the key experiments cited in this guide.
CRISPR/Cas9-Mediated Knockout of BCL2
This protocol outlines the generation of a stable Bcl-2 knockout cell line to assess its impact on cell viability and apoptosis.
-
gRNA Design and Vector Construction:
-
Design two to three single guide RNAs (sgRNAs) targeting early exons of the human BCL2 gene using a publicly available design tool.
-
Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
-
Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the gRNA-Cas9 vector and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduce MDA-MB-231 cells with the lentivirus in the presence of polybrene.
-
-
Selection and Clonal Isolation:
-
Select for transduced cells by adding puromycin to the culture medium.
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout:
-
Extract genomic DNA from expanded clones and amplify the targeted region by PCR.
-
Confirm the presence of insertions/deletions (indels) by Sanger sequencing and analysis (e.g., TIDE or ICE analysis).
-
Verify the absence of Bcl-2 protein expression by Western blot analysis.
-
-
Phenotypic Analysis:
-
Perform cell viability assays (e.g., MTT or CellTiter-Glo) on knockout and wild-type control cells.
-
Measure apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry, or by quantifying caspase-3/7 activity.
-
siRNA-Mediated Knockdown of BCL2
This protocol describes the transient silencing of BCL2 to evaluate the short-term effects on cell phenotype.
-
siRNA Selection and Preparation:
-
Select at least two validated siRNAs targeting different sequences of the BCL2 mRNA, along with a non-targeting control siRNA.
-
Reconstitute siRNAs in RNase-free buffer to a stock concentration of 20 µM.
-
-
Transfection:
-
Seed MDA-MB-231 cells in 6-well or 96-well plates to achieve 50-70% confluency on the day of transfection.
-
Complex the siRNAs (final concentration 20-50 nM) with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown:
-
At 48 hours post-transfection, harvest a subset of cells for RNA and protein extraction.
-
Quantify BCL2 mRNA levels by RT-qPCR, normalizing to a housekeeping gene.
-
Assess Bcl-2 protein levels by Western blot, using GAPDH or β-actin as a loading control.
-
-
Phenotypic Analysis:
-
At 48-72 hours post-transfection, perform cell viability and apoptosis assays as described for the CRISPR/Cas9 protocol. Compare the results from Bcl-2 siRNA-treated cells to those from cells treated with the non-targeting control siRNA.
-
Conclusion
Genetic approaches are indispensable for the rigorous validation of small molecule targets. By comparing the cellular phenotype induced by this compound with that resulting from the specific genetic deletion or knockdown of a putative target like Bcl-2, researchers can build a strong case for the compound's mechanism of action. A high correlation in outcomes—such as a similar degree of viability reduction and apoptosis induction—provides compelling evidence that the compound's therapeutic effects are on-target. This validation is a critical step in the preclinical development of new anticancer agents.
References
- 1. Combined transfection of Bcl-2 siRNA and miR-15a oligonucleotides enhanced methotrexate-induced apoptosis in Raji cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abeomics.com [abeomics.com]
- 3. Therapeutic Silencing of Bcl-2 by Systemically Administered siRNA Nanotherapeutics Inhibits Tumor Growth by Autophagy and Apoptosis and Enhances the Efficacy of Chemotherapy in Orthotopic Xenograft Models of ER (−) and ER (+) Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Cytotoxicity of Chetoseminudin B and G
A comprehensive analysis of the available cytotoxic data for chetoseminudin B and chetoseminudin G reveals crucial insights for researchers in oncology and drug discovery. While direct comparative studies are currently unavailable in the scientific literature, this guide synthesizes the existing data to facilitate an informed understanding of their potential as cytotoxic agents.
Executive Summary
This guide provides a detailed comparison of the cytotoxic activities of this compound and chetoseminudin G based on published experimental data. A pivotal study isolated both compounds but quantitatively evaluated only chetoseminudin G's cytotoxicity against the human breast cancer cell line MDA-MB-231. This report presents this data, outlines the experimental protocol used for the evaluation, and highlights the current data gap regarding the cytotoxicity of this compound. Further research is necessary for a direct head-to-head comparison.
Quantitative Cytotoxicity Data
Currently, quantitative cytotoxic data is available for chetoseminudin G from a study by Peng et al. (2019).[1][2][3][4] In the same study, this compound was identified, but its cytotoxic activity was not reported.
| Compound | Cell Line | IC50 (μmol L⁻¹) | Positive Control | Source |
| Chetoseminudin G | MDA-MB-231 (Human Breast Cancer) | 26.49 | Paclitaxel | [1][2][5] |
| This compound | Not Reported | Not Reported | Not Reported | - |
Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency.
Experimental Protocol: Cytotoxicity Assessment
The cytotoxicity of chetoseminudin G was determined using a standard in vitro cell viability assay, likely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method.
Materials and Methods
-
Cell Line: Human breast adenocarcinoma cell line, MDA-MB-231.
-
Culture Conditions: Cells were maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Assay Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: MDA-MB-231 cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of chetoseminudin G. A positive control (paclitaxel) and a vehicle control (e.g., DMSO) were also included.
-
Incubation: The plates were incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the culture medium was replaced with a fresh medium containing MTT solution. The plates were then incubated for a few hours to allow formazan crystal formation.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
-
Data Analysis: The cell viability was calculated as a percentage of the control (untreated cells). The IC50 value was determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of a compound using a cell-based assay like the MTT assay.
Caption: Workflow of a typical in vitro cytotoxicity assay.
Signaling Pathways: An Unexplored Frontier
The molecular mechanisms and specific signaling pathways through which chetoseminudin G exerts its cytotoxic effects have not yet been elucidated in the available scientific literature. Further research, such as gene expression profiling, proteomic analysis, and specific pathway inhibitor studies, is required to understand its mode of action.
Caption: Hypothetical mechanism of chetoseminudin G cytotoxicity.
Conclusion and Future Directions
The available data indicates that chetoseminudin G possesses cytotoxic activity against the MDA-MB-231 human breast cancer cell line.[1][2][5] However, a significant knowledge gap exists concerning the cytotoxic potential of this compound. To provide a comprehensive head-to-head comparison, future studies should evaluate both compounds concurrently in a panel of cancer cell lines using standardized cytotoxicity assays. Elucidating their mechanisms of action and affected signaling pathways will be critical for determining their potential as novel anticancer agents.
References
- 1. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Assessing the Selectivity of Chetoseminudin B: A Comparative Analysis Based on Available Data
A comprehensive review of published literature reveals a lack of specific experimental data on the selectivity of chetoseminudin B for microbial versus mammalian cells. While the compound has been successfully isolated and its structure identified, studies detailing its biological activity have focused on analogous compounds. This guide, therefore, presents a comparative analysis of closely related chetoseminudins and other co-isolated compounds to provide a contextual framework for the potential selectivity of this compound. The experimental protocols used to evaluate these related compounds are also detailed below.
Executive Summary
Direct quantitative data to assess the antimicrobial and cytotoxic activity of this compound is not available in the current body of scientific literature. However, analysis of related indole alkaloids isolated from the same endophytic fungus, Chaetomium sp. SYP-F7950, offers insights into the potential biological profile of this class of compounds. Several of these related molecules exhibit potent antimicrobial activity against a range of bacteria and fungi, while also demonstrating significant cytotoxicity against human cancer cell lines. This suggests that while these compounds may be effective antimicrobial agents, they may also possess limited selectivity, a crucial factor in drug development.
Comparative Analysis of Related Compounds
To contextualize the potential activity of this compound, the following table summarizes the antimicrobial and cytotoxic data for other compounds isolated from Chaetomium sp. SYP-F7950. It is imperative to note that these data are not directly representative of this compound's activity but serve as the best available comparison.
| Compound | Microbial Target | MIC (µg/mL) | Mammalian Cell Line | IC50 (µM) |
| Chetoseminudin F (1) | A. marplatensis | 117.7 | MDA-MB-231 | 26.49 |
| C. albicans | 76.7 | |||
| Chetoseminudin G (2) | A. marplatensis | 103.3 | MDA-MB-231 | 26.49 |
| C. albicans | 124.1 | |||
| Compound 6 | S. aureus | 0.5 | A549 | 4.58 |
| B. subtilis | 0.25 | MDA-MB-231 | 7.20 | |
| Compound 8 | - | - | A549 | 4.84 |
| Compound 9 | S. aureus | 0.12 | A549 | 8.68 |
| B. subtilis | 0.2 | |||
| E. faecium | 3.6 | |||
| Compound 11 | E. faecium | 4.1 | - | - |
| C. albicans | 8.3 | |||
| Compound 12 | S. aureus | 4.3 | MDA-MB-231 | 2.75 |
| B. subtilis | 2.4 | |||
| E. faecium | 3.3 | |||
| C. albicans | 9.6 |
Data sourced from Peng et al., 2019.[1][2][3] MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
One study noted that Chetoseminudin E, an analogue of this compound, did not exhibit obvious cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value greater than 40 µg/mL.[4] This finding might suggest that this compound could also have lower cytotoxicity compared to other related compounds, but this remains speculative without direct experimental evidence.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) of the tested compounds against various microbial strains were determined using the broth microdilution method in 96-well microtiter plates.
-
Microbial Culture Preparation: Bacterial strains were cultured in Mueller-Hinton broth (MHB), while fungal strains were cultured in Sabouraud Dextrose Broth (SDB) overnight at 37°C. The microbial suspensions were then diluted to a final concentration of approximately 1 x 10^5 CFU/mL.
-
Compound Preparation: The compounds were dissolved in DMSO to create stock solutions, which were then serially diluted in the respective growth media (MHB or SDB) in the 96-well plates.
-
Incubation: An equal volume of the diluted microbial suspension was added to each well containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours for bacteria and 48 hours for fungi.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the compounds on mammalian cancer cell lines were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231) were cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was removed, and the formazan crystals formed by viable cells were dissolved in DMSO.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams were generated using the Graphviz DOT language.
Caption: Workflow for assessing mammalian cell cytotoxicity using the MTT assay.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Putative Mechanism of Action
For some of the antimicrobial compounds isolated alongside the chetoseminudins, the proposed mechanism of action involves the inhibition of the filamentous temperature-sensitive protein Z (FtsZ).[1] FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to filamentation and ultimately cell death.[1] Notably, FtsZ is a prokaryotic-specific cell division protein, making it an attractive target for the development of selective antibacterial agents with potentially low toxicity to mammalian cells.[1] However, without direct experimental evidence, it is unknown if this compound shares this mechanism of action.
Caption: Proposed mechanism of FtsZ inhibition by related antimicrobial compounds.
Conclusion
References
- 1. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole diketopiperazines from endophytic Chaetomium sp 88194 induce breast cancer cell apoptotic death - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking studies of Chetoseminudin B and its related compounds, primarily targeting the bacterial cell division protein FtsZ. The information presented is collated from published research and is intended to provide an objective comparison of the binding affinities and interaction patterns of these potential antibacterial agents.
Comparative Docking Data
The following table summarizes the in silico molecular docking results of this compound and related compounds against the filamentous temperature-sensitive protein Z (FtsZ) from Bacillus subtilis. Lower binding energy indicates a higher predicted affinity of the compound for the target protein.
| Compound Name | Binding Energy (kcal/mol) | Hydrogen Bond Interactions with FtsZ Residues |
| This compound | - | Data not available in the provided search results |
| Compound 6 (Unidentified) | -7.2 | ALA72, GLY73, ASN263 |
| Compound 9 (Unidentified) | -8.5 | GLY22, ALA72, GLY73, GLY108, ASN263 |
| Compound 12 (Unidentified) | -7.5 | GLY22, GLY108 |
Experimental Protocols
The following is a detailed methodology for in silico molecular docking studies, synthesized from best practices for analyzing potential FtsZ inhibitors.
Molecular Docking Protocol for FtsZ Inhibitors
1. Software and Hardware:
-
Docking Software: AutoDock Vina
-
Visualization Software: PyMOL, Discovery Studio Visualizer
-
Hardware: High-performance computing cluster or a workstation with sufficient processing power.
2. Target Protein Preparation:
-
PDB ID: The crystal structure of the target protein, Bacillus subtilis FtsZ, can be obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 2VXY.
-
Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-ligands, and ions.
-
Protonation: Add polar hydrogen atoms to the protein structure.
-
Charge Assignment: Assign appropriate Kollman charges to the protein atoms.
-
Grid Box Generation: Define a grid box that encompasses the active site of FtsZ. The dimensions and center of the grid box should be carefully chosen to cover the entire binding pocket.
3. Ligand Preparation:
-
3D Structure Generation: Obtain the 3D structures of this compound and its related compounds. This can be done using chemical drawing software like ChemDraw and converting the 2D structures to 3D.
-
Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).
-
Charge Assignment: Assign Gasteiger charges to the ligand atoms.
-
Torsion Angles: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
4. Molecular Docking Simulation:
-
Configuration File: Create a configuration file for AutoDock Vina that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters (e.g., exhaustiveness, number of binding modes).
-
Execution: Run the docking simulation using the command line interface of AutoDock Vina.
5. Analysis of Docking Results:
-
Binding Energy: Analyze the output files to obtain the binding energy of the best binding pose for each ligand.
-
Interaction Analysis: Visualize the docked poses using PyMOL or Discovery Studio Visualizer to identify and analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Visualizations
Experimental Workflow
Caption: Molecular docking workflow for FtsZ inhibitors.
Bacterial Cell Division Pathway and Inhibition
Caption: Inhibition of bacterial cell division by FtsZ-targeting compounds.
References
- 1. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and antimicrobial indole alkaloids from an endophytic fungus Chaetomium sp. SYP-F7950 of Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chetoseminudin B: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling chetoseminudin B now have a clear, procedural guide for its safe disposal. Given its cytotoxic properties, proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This document outlines the essential steps and precautions for managing this compound waste.
This compound is an indole alkaloid with demonstrated cytotoxic and antimicrobial activities. Due to its potential hazard, all waste containing this compound must be treated as hazardous chemical waste. Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.
Summary of Key Disposal Information
| Property | Data | Citation |
| Chemical Class | Indole Alkaloid | [1][2][3][4] |
| Known Hazards | Cytotoxic, Antimicrobial | [1][2][3][4] |
| Physical Appearance | Yellow powder | [1] |
| Disposal Category | Hazardous, Cytotoxic Chemical Waste | [5][6][7][8][9] |
| Primary Disposal Route | Incineration at a licensed hazardous waste facility | [5][6][8] |
Step-by-Step Disposal Protocol
The following protocol provides a step-by-step guide for the safe disposal of this compound and materials contaminated with it.
Personal Protective Equipment (PPE)
Before handling this compound in any form (pure compound, solutions, or contaminated materials), ensure appropriate PPE is worn. This includes:
-
A properly fitted laboratory coat.
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety glasses or goggles.
-
A face shield and respiratory protection may be necessary depending on the procedure and potential for aerosolization.
Waste Segregation
Proper segregation of cytotoxic waste is critical to prevent accidental exposure and ensure correct disposal.
-
Solid Waste: All solid materials that have come into contact with this compound, such as contaminated gloves, bench paper, pipette tips, and vials, must be disposed of in a designated, leak-proof, and clearly labeled hazardous waste container.[5][9] This container should be specifically marked as "Cytotoxic Waste" or "Hazardous Chemical Waste."
-
Liquid Waste: All solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant waste container.[5] This container must be compatible with the solvents used and clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent composition.
-
Sharps Waste: Any sharps, such as needles or contaminated glassware, must be placed in a puncture-resistant sharps container that is also labeled as "Cytotoxic Waste."[6][9]
Container Management and Labeling
Proper management of waste containers is essential for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and "Cytotoxic." The full chemical name, "this compound," and a list of all components in the container must be included.[4][7]
-
Closure: Waste containers must be kept closed at all times, except when adding waste.[5]
-
Storage: Store waste containers in a designated and secure satellite accumulation area away from general laboratory traffic.[5] Ensure that incompatible waste types are segregated to prevent dangerous reactions.
Disposal Procedure
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[4]
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or in accordance with your institution's policies, contact your facility's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[4][7]
-
Incineration: The recommended final disposal method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste management company.[5][6][8] Your EHS department will coordinate this.
Spill Management
In the event of a spill, the area should be immediately secured. Wearing appropriate PPE, absorb the spill with an inert absorbent material. The contaminated absorbent and any materials used for cleanup must be disposed of as cytotoxic solid waste.[9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. danielshealth.ca [danielshealth.ca]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Standard Operating Procedure: Handling and Disposal of Chetoseminudin B
Disclaimer: Chetoseminudin B is a fictional compound. This document is a template and should be adapted to the specific hazards of any real chemical being used, as identified in its Safety Data Sheet (SDS).
This procedure provides essential safety and logistical information for the handling and disposal of this compound, a potent cytotoxic agent, to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
This compound is a highly potent, cytotoxic compound. The primary routes of exposure are inhalation, dermal contact, and ingestion. Acute exposure can cause severe skin and eye irritation, while chronic exposure may lead to significant long-term health effects. A comprehensive risk assessment must be conducted before any handling of this compound.
Table 1: Summary of Hazards for this compound
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Category 1 |
| Acute Toxicity (Dermal) | Category 1 |
| Acute Toxicity (Inhalation) | Category 1 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Irritation | Category 1 |
| Carcinogenicity | Suspected of causing cancer |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure to this compound. The following table outlines the minimum required PPE for various laboratory operations.
Table 2: Required Personal Protective Equipment (PPE)
| Operation | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double Nitrile/Neoprene | Chemical Safety Goggles | Disposable, back-closing gown | Certified N95 or higher respirator |
| Solution Preparation | Double Nitrile/Neoprene | Chemical Safety Goggles & Face Shield | Disposable, back-closing gown | Chemical Fume Hood |
| Cell Culture/In Vitro Assays | Double Nitrile/Neoprene | Chemical Safety Goggles | Disposable, back-closing gown | Biosafety Cabinet (Class II) |
| Waste Disposal | Double Nitrile/Neoprene | Chemical Safety Goggles & Face Shield | Disposable, back-closing gown | Certified N95 or higher respirator |
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Weighing
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood or a containment ventilated enclosure.
-
Decontamination: Before starting, decontaminate the work surface with a suitable inactivation solution (e.g., 10% bleach solution followed by 70% ethanol).
-
PPE: Don the appropriate PPE as specified in Table 2.
-
Weighing: Use a dedicated analytical balance within the containment area. Use a spatula to transfer the solid compound to a tared weigh boat.
-
Cleaning: After weighing, carefully clean the spatula and balance with a solvent-moistened wipe. Dispose of the wipe as hazardous waste.
3.2. Solution Preparation
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the vessel containing the weighed this compound.
-
Dissolution: Cap the vessel and mix gently by inversion or vortexing until the compound is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, date, and hazard symbols.
Diagram 1: Experimental Workflow for this compound Handling
Caption: Workflow for safe handling of this compound.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Table 3: Waste Disposal Procedures
| Waste Type | Container | Disposal Procedure |
| Solid Waste (Gloves, Gowns, etc.) | Labeled, sealed, puncture-resistant bag | Place in the designated hazardous waste container for incineration. |
| Liquid Waste (Solutions, Supernatants) | Labeled, sealed, shatter-proof container | Collect in a dedicated hazardous waste container. Do not mix with other chemical waste streams. |
| Sharps (Needles, Pipette Tips) | Labeled, puncture-proof sharps container | Dispose of in the designated sharps container for hazardous waste. |
Diagram 2: Waste Segregation and Disposal Pathway
Caption: Disposal pathway for this compound waste.
Emergency Procedures
5.1. Spills
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and the institutional safety office.
-
Secure: Restrict access to the spill area.
-
Cleanup: Only trained personnel with appropriate PPE should clean up the spill using a spill kit designed for cytotoxic compounds.
5.2. Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet for this compound to the medical personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
